Product packaging for 1,1-Dimethoxypropan-2-ol(Cat. No.:CAS No. 42919-42-6)

1,1-Dimethoxypropan-2-ol

Cat. No.: B1617257
CAS No.: 42919-42-6
M. Wt: 120.15 g/mol
InChI Key: PRAYXKGWSGUXQK-UHFFFAOYSA-N
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Description

1,1-Dimethoxypropan-2-ol is a useful research compound. Its molecular formula is C5H12O3 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1-Dimethoxy-2-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O3 B1617257 1,1-Dimethoxypropan-2-ol CAS No. 42919-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXKGWSGUXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339189
Record name 1,1-Dimethoxy-2-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42919-42-6
Record name 1,1-Dimethoxy-2-propanol
Source EPA DSSTox
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Record name 1,1-dimethoxypropan-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,1-Dimethoxypropan-2-ol chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,1-Dimethoxypropan-2-ol

Introduction: A Versatile Chiral Building Block

For researchers, medicinal chemists, and professionals in drug development, access to versatile and well-characterized chiral building blocks is fundamental to the advancement of complex molecular synthesis. This compound, also known as lactaldehyde dimethyl acetal, represents a significant synthon in this regard. Possessing both a protected aldehyde (as a dimethyl acetal) and a secondary alcohol on a simple three-carbon chain, it offers dual functionality. The presence of a stereocenter at the C-2 position makes its enantiopure forms, (R)- and (S)-1,1-dimethoxypropan-2-ol, particularly valuable starting points in the chiral pool for asymmetric synthesis.

This guide provides an in-depth exploration of the core chemical and physical properties of this compound. It is designed to equip scientists with the technical insights and practical knowledge required to effectively utilize this molecule in their research and development endeavors, moving beyond a simple recitation of data to explain the causality behind its behavior and application.

Molecular Structure and Core Identifiers

The foundational step in understanding the utility of this compound is a thorough characterization of its structure and fundamental properties. The molecule's architecture, featuring a stable acetal and a reactive alcohol, dictates its chemical behavior.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Core Identifiers and Properties

Property Value Source(s)
IUPAC Name This compound [1]
Synonyms 1,1-Dimethoxy-2-propanol, Lactaldehyde dimethyl acetal, 2-Hydroxypropionaldehyde dimethyl acetal [2][3]
CAS Number 42919-42-6 (racemic) [1]
96503-30-9 ((R)-enantiomer) [4]
96503-29-6 ((S)-enantiomer)
Molecular Formula C₅H₁₂O₃ [1]
Molecular Weight 120.15 g/mol [1]
SMILES CC(C(OC)OC)O [1]

| InChIKey | PRAYXKGWSGUXQK-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical properties of a reagent are critical for experimental design, influencing choices of solvent, reaction temperature, and purification methods. While extensive experimental data for this compound is not widely published, reliable predicted values and data from commercial suppliers provide a strong working foundation.

Table 2: Physical Properties of this compound

Property Value Comments Source(s)
Appearance Colorless liquid Based on supplier data for enantiomers.
Boiling Point 160.2 ± 20.0 °C (Predicted) The presence of the hydroxyl group significantly increases the boiling point compared to the related 1,1-dimethoxypropane (bp ~88 °C) due to hydrogen bonding. [2][3]
Density 0.984 ± 0.06 g/cm³ (Predicted) Slightly less dense than water. [2][3]
Flash Point 50 °C (93 °F) Classified as a flammable liquid. [2][3]
pKa 14.90 ± 0.20 (Predicted) Acidity of the secondary alcohol proton is typical for simple aliphatic alcohols. [2]

| Solubility | No quantitative data available. | Expected to be miscible with water and common organic solvents like alcohols, ethers, and chlorinated solvents due to the presence of both polar (hydroxyl) and non-polar (alkyl, ether) moieties. | |

Synthesis and Manufacturing

From a strategic standpoint, the most direct and logical synthesis of this compound is the acid-catalyzed acetalization of its parent α-hydroxy aldehyde, lactaldehyde (2-hydroxypropanal). This reaction is a cornerstone of carbonyl chemistry, serving as a robust method for protecting the highly reactive aldehyde functional group.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Byproduct Lactaldehyde Lactaldehyde (2-Hydroxypropanal) Reaction Acetalization Lactaldehyde->Reaction Carbonyl Substrate Methanol Methanol (2 eq.) (Reagent & Solvent) Methanol->Reaction Nucleophile Acid Acid Catalyst (e.g., HCl, p-TsOH) Acid->Reaction Protonates Carbonyl Dehydrator Dehydrating Agent (e.g., Trimethyl Orthoformate) Dehydrator->Reaction Removes Water (Drives Equilibrium) Product This compound Water Water (Byproduct) Reaction->Product Reaction->Water

Figure 2: Synthetic workflow for this compound via acetalization.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on well-established procedures for dimethyl acetal formation.[5]

  • Reaction Setup: To a solution of lactaldehyde (1.0 eq) in anhydrous methanol (used in excess, ~10-20 eq), add trimethyl orthoformate (1.5-2.0 eq) as a dehydrating agent. The use of a dehydrating agent is critical; it consumes the water byproduct, driving the reaction equilibrium towards the acetal product, thereby maximizing yield.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 mol%) or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting aldehyde is consumed.

  • Workup and Quenching: Upon completion, quench the acid catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the mixture is neutral. This step is crucial to prevent acid-catalyzed hydrolysis of the product during purification.

  • Isolation: Remove the excess methanol and other volatiles under reduced pressure using a rotary evaporator. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the orthogonal reactivity of its two functional groups: the acetal and the secondary alcohol. This allows for selective manipulation of one group while the other remains intact, a key principle in multi-step synthesis.

Reactions of the Acetal Group

The dimethyl acetal serves as a robust protecting group for the aldehyde. It is stable to a wide range of conditions, including strongly basic, nucleophilic, and reductive environments. Its primary reactivity is acid-catalyzed hydrolysis, which regenerates the parent lactaldehyde.

Acetal This compound Products Lactaldehyde + 2 CH₃OH Acetal->Products H₃O⁺ (aq. Acid) Heat

Figure 3: Acid-catalyzed hydrolysis of the acetal group.

This deprotection allows for the unmasking of the aldehyde at a desired stage in a synthetic sequence, enabling subsequent reactions such as Wittig olefination, reductive amination, or oxidation to the carboxylic acid.

Reactions of the Secondary Alcohol Group

The secondary hydroxyl group can undergo typical alcohol transformations while the acetal remains protected. This is the cornerstone of its utility as a chiral building block.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1-dimethoxy-2-propanone, using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, DMP).

  • Esterification/Etherification: The hydroxyl group can be acylated to form esters (e.g., with acyl chlorides or anhydrides) or alkylated to form ethers (e.g., Williamson ether synthesis), allowing for further functionalization or the introduction of different protecting groups.

Start This compound Oxidation Oxidation [O] (e.g., PCC, DMP) Start->Oxidation Esterification Esterification R-COCl, Base Start->Esterification Product_Ketone 1,1-Dimethoxy-2-propanone Oxidation->Product_Ketone Product_Ester 1,1-Dimethoxypropan-2-yl Ester Esterification->Product_Ester

Figure 4: Key reactions of the secondary alcohol functionality.

Applications in Pharmaceutical and Drug Development

The most significant application of this compound in the pharmaceutical field is its use as a chiral precursor. Nature provides lactaldehyde in enantiopure forms, which can be converted to the corresponding (R)- or (S)-acetals. These enantiopure synthons are valuable starting materials for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).

For instance, (R)-1,1-dimethoxy-2-propanol is a precursor to D-lactaldehyde. D-Lactaldehyde is a key building block in modern biocatalysis and can be used to construct larger molecules with defined stereochemistry, which is a critical requirement for drug efficacy and safety.

Start (R)-Lactic Acid (from Chiral Pool) Step1 Reduction Start->Step1 Intermediate1 (R)-Lactaldehyde Step1->Intermediate1 Step2 Acetal Protection (CH₃OH, H⁺) Intermediate1->Step2 Intermediate2 (R)-1,1-Dimethoxy- propan-2-ol Step2->Intermediate2 Step3 Further Synthetic Transformations (e.g., etherification, coupling) Intermediate2->Step3 Product Complex Chiral Target Molecule / API Step3->Product

Figure 5: Conceptual workflow for using the chiral acetal in synthesis.

Predicted Spectroscopic Analysis

While publicly accessible, experimentally verified spectra for this compound are limited, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is essential for reaction monitoring and product characterization.

¹H NMR Spectroscopy

(Predicted for CDCl₃, referencing TMS at 0 ppm)

  • ~3.8-4.2 ppm (multiplet, 1H): The proton on C2 (-CH(OH)-). Its multiplicity will be complex due to coupling with both the C1 proton and the C3 methyl protons.

  • ~4.3-4.5 ppm (doublet, 1H): The proton on C1 (-CH(OCH₃)₂). It is coupled to the proton on C2.

  • ~3.4 ppm (singlet, 6H): The six equivalent protons of the two methoxy (-OCH₃) groups.

  • ~2.5-3.5 ppm (broad singlet, 1H): The hydroxyl (-OH) proton. Its chemical shift is variable and depends on concentration and solvent. It may not show coupling.

  • ~1.1-1.2 ppm (doublet, 3H): The three protons of the methyl group at C3, coupled to the proton on C2.

¹³C NMR Spectroscopy

(Predicted for CDCl₃, referencing solvent at 77.16 ppm)

  • ~105-110 ppm: The acetal carbon (C1).

  • ~65-70 ppm: The carbon bearing the hydroxyl group (C2).

  • ~53-57 ppm: The two equivalent methoxy carbons.

  • ~18-22 ppm: The methyl carbon (C3).

Infrared (IR) Spectroscopy
  • ~3600-3200 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration from the alcohol group, indicative of hydrogen bonding.

  • ~2990-2850 cm⁻¹ (strong): C-H stretching vibrations from the alkyl and methoxy groups.

  • ~1200-1000 cm⁻¹ (strong): Multiple strong C-O stretching bands. This region will be complex due to the C-O bonds of the alcohol and the two C-O bonds of the acetal functionality.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It may also cause drowsiness or dizziness.[1] Therefore, proper safety precautions are essential.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.

Conclusion

As a Senior Application Scientist, it is my assessment that this compound is a chemical intermediate of significant practical value, particularly in its enantiopure forms. Its bifunctional nature, combining a stable, protected aldehyde with a modifiable secondary alcohol, provides a strategic advantage in the design of complex synthetic routes. While the lack of extensive published experimental data requires a reliance on well-founded predictions and analogies to similar structures, the fundamental chemistry of the molecule is robust and predictable. This guide provides the necessary technical framework for researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic programs, enabling the efficient construction of novel and complex molecular targets.

References

  • PubChem. This compound.
  • ChemBK. 1,1-Dimethoxy-2-propanol. [Link]
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  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
  • PubChem. This compound.
  • PubChem. (2R)-1,1-Dimethoxy-2-propanol.
  • The Good Scents Company. Acetaldehyde dimethyl acetal. [Link]
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  • The Good Scents Company. Acetyl acetaldehyde dimethyl acetal. [Link]
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  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
  • NIST. 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook. [Link]
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Sources

1,1-Dimethoxypropan-2-ol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1-Dimethoxypropan-2-ol: Structure, Properties, Synthesis, and Applications

Introduction and Nomenclature

This compound is a chiral organic compound that serves as a valuable intermediate and building block in modern organic synthesis. Its structure, containing both a protected aldehyde (as a dimethyl acetal) and a secondary alcohol, makes it a versatile precursor for the synthesis of more complex chiral molecules. This guide provides a comprehensive overview of its chemical identity, properties, a conceptual synthetic protocol, key applications, and safe handling procedures, tailored for professionals in research and drug development.

The formal IUPAC name for this compound is This compound .[1] Due to the chiral center at the second carbon atom (C2), the compound exists as a pair of enantiomers, (R)-1,1-dimethoxypropan-2-ol and (S)-1,1-dimethoxypropan-2-ol, as well as a racemic mixture of both.[1][2]

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 42919-42-6 (Racemic)ChemBK[3][4]
96503-30-9 ((R)-enantiomer)PubChem[2]
96503-29-6 ((S)-enantiomer)Sigma-Aldrich
PubChem CID 554378 (Racemic)PubChem[1]
Molecular Formula C₅H₁₂O₃PubChem[1]
Synonyms 1,1-Dimethoxy-2-propanol, (RS)-1,1-Dimethoxy-2-propanol, 2-Hydroxypropionaldehyde dimethyl acetal, rac-Lactaldehyde dimethyl acetalPubChem[1], ChemBK[3]

Chemical Structure and Physicochemical Properties

The structure of this compound features a three-carbon propane backbone. The first carbon is bonded to two methoxy groups, forming a dimethyl acetal. The second carbon is bonded to a hydroxyl group, creating a secondary alcohol and a stereocenter.

Caption: 2D representation of this compound.

The physical and chemical properties of a compound are critical for its application in experimental work, influencing choices of solvents, reaction conditions, and purification methods.

PropertyValue
Molecular Weight 120.15 g/mol [1][2]
Appearance Liquid[5]
Density (Predicted) 0.984 ± 0.06 g/cm³[3][4]
Boiling Point (Predicted) 160.2 ± 20.0 °C[3][4]
Flash Point 50 °C (122 °F)[3][4]
pKa (Predicted) 14.90 ± 0.20[3]

Spectroscopic Profile

Structural elucidation and purity assessment rely on spectroscopic methods. While actual spectra should be run for each sample, the expected profile for this compound is as follows:

SpectroscopyExpected Features
¹H NMR - Doublet for the C3 methyl group (~1.1 ppm).- Singlets for the two methoxy groups (~3.3-3.4 ppm).- Multiplet for the C2 proton (~3.8-4.0 ppm).- Doublet for the C1 proton (~4.2-4.4 ppm).- Broad singlet for the hydroxyl proton (variable).
¹³C NMR - Signal for the C3 methyl carbon (~18-20 ppm).- Signals for the two methoxy carbons (~53-55 ppm).- Signal for the C2 carbon (bearing -OH) (~68-70 ppm).- Signal for the C1 carbon (acetal) (~102-104 ppm).[1]
IR Spectroscopy - Strong, broad absorption for the O-H stretch (~3400 cm⁻¹).- C-H stretching absorptions (~2850-3000 cm⁻¹).- Strong C-O stretching absorptions for the acetal and alcohol (~1050-1150 cm⁻¹).[1]
Mass Spectrometry Characteristic fragmentation pattern including loss of methoxy groups (M-31) or other small fragments.[1]

Synthesis and Reaction Mechanisms

Conceptual Synthetic Pathway: Acid-Catalyzed Acetalization

A common and logical method for synthesizing this compound is through the acid-catalyzed reaction of its parent aldehyde-alcohol, lactaldehyde (2-hydroxypropanal), with methanol or an equivalent methoxy source like trimethyl orthoformate. The acetal functional group serves as an excellent protecting group for the aldehyde, preventing it from undergoing unwanted reactions while chemistry is performed on other parts of the molecule.

Causality in Experimental Design: The reaction is performed under acidic conditions to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by methanol. Anhydrous conditions are crucial; the presence of water can hydrolyze the acetal product, shifting the equilibrium back towards the starting materials. Using a reagent like trimethyl orthoformate is particularly effective as it reacts with the water byproduct to form methanol and methyl formate, driving the reaction to completion.

G Start Lactaldehyde (2-Hydroxypropanal) Intermediate Hemiacetal Intermediate Start->Intermediate Nucleophilic Attack Reagent Methanol (Excess) + Acid Catalyst (e.g., p-TsOH) Reagent->Intermediate Product This compound Intermediate->Product Second Attack + H₂O Loss Workup Aqueous Bicarbonate Quench Product->Workup Purification Distillation or Chromatography Workup->Purification

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology (Hypothetical Protocol)

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add lactaldehyde (1.0 eq) and anhydrous methanol (10-20 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.05 eq). Rationale: p-TsOH is a strong, non-oxidizing acid that effectively catalyzes acetal formation.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Rationale: Neutralization is critical to prevent acid-catalyzed decomposition of the product during workup and purification.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with brine. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Key Applications in Research and Development

The primary value of enantiomerically pure (R)- and (S)-1,1-dimethoxypropan-2-ol lies in their role as chiral building blocks.[5] The acetal protects the aldehyde functionality, allowing chemists to selectively modify or use the secondary alcohol in subsequent synthetic steps.

  • Chiral Precursor: It is a stable, protected form of the chiral synthons (R)- or (S)-lactaldehyde. These aldehydes are valuable starting materials for the asymmetric synthesis of pharmaceuticals, natural products, and other fine chemicals.

  • Synthesis of Bioactive Molecules: The (R)-enantiomer, for instance, is used in the synthesis of D-lactaldehyde, which is a building block in biocatalysis for developing efficient and environmentally friendly chemical processes.[5]

G A This compound (Protected Chiral Precursor) B Deprotection (Mild Acid Hydrolysis) A:f0->B:f0 C Modification at -OH (Esterification, Etherification, etc.) A:f0->C:f0 D Chiral Lactaldehyde (Reactive Synthon) B:f0->D:f0 E Asymmetric Synthesis (e.g., Aldol, Grignard Reactions) C:f0->E:f0 Followed by Deprotection D:f0->E:f0 F Complex Chiral Molecules (APIs, Natural Products) E:f0->F:f0

Caption: Logical relationships in the application of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. According to the Globally Harmonized System (GHS), it presents the following hazards:

  • H226: Flammable liquid and vapor.[1][2]

  • H336: May cause drowsiness or dizziness.[1]

GuidelineRecommendationRationale
Ventilation Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]To keep airborne concentrations below permissible exposure limits and mitigate inhalation hazards (H336).[1]
Handling Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material.[6][7][8]To prevent ignition of flammable vapors (H226). Static discharge can be an ignition source.
Personal Protective Equipment (PPE) Wear chemical splash goggles, appropriate protective gloves, and a lab coat.[6][7]To prevent skin and eye contact.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed.[6][8]To maintain chemical stability and prevent the formation of flammable vapor/air mixtures.
Spill Response Remove all ignition sources. Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[6][8]To contain the spill safely and prevent fire or environmental contamination.

Conclusion

This compound is a functionally rich molecule of significant utility in synthetic organic chemistry. Its defining features—a protected aldehyde and a chiral secondary alcohol—make it an indispensable precursor for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling protocols, as outlined in this guide, enables researchers and drug development professionals to effectively leverage this compound in their work, paving the way for innovations in science and medicine.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). (2R)-1,1-Dimethoxy-2-propanol. National Center for Biotechnology Information.
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  • Regulations.gov. (2017, October 20). SAFETY DATA SHEET.
  • JT Baker. (n.d.). 1-METHOXY-2-PROPANOL.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol.
  • Chemical Synthesis Database. (2025, May 20). 1,1-dimethoxy-2-methyl-2-propanol.
  • Ookto. (n.d.). 1-Methoxy-2-Propanol (PM) for Mounting Applications for Industrial.
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  • PubChem. (n.d.). 1,1-Dimethoxypropane. National Center for Biotechnology Information.
  • WorldOfChemicals. (n.d.). Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound.
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  • Organic Syntheses. (n.d.). acetone dibutyl acetal.
  • Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
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An In-Depth Technical Guide to 1,1-Dimethoxypropan-2-ol: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. Among these crucial synthons, 1,1-dimethoxypropan-2-ol and its enantiopure forms stand out as versatile and valuable intermediates. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, properties, synthesis, applications in drug development, and detailed analytical and experimental protocols.

Part 1: Core Chemical Identity

CAS Numbers and Synonyms

This compound is a chiral organic compound. The racemic mixture and its individual enantiomers are identified by distinct CAS numbers. A comprehensive list of synonyms is provided in the table below to aid in literature and database searches.

Compound CAS Number Key Synonyms
(±)-1,1-Dimethoxypropan-2-ol42919-42-6(RS)-1,1-Dimethoxy-2-propanol, 2-Hydroxypropionaldehyde dimethyl acetal, rac-Lactaldehyde dimethyl acetal
(S)-1,1-Dimethoxypropan-2-ol96503-29-6(2S)-2-Hydroxypropionaldehyde dimethyl acetal, (S)-1,1-Dimethoxy-2-hydroxypropane, (S)-Lactaldehyde dimethyl acetal
(R)-1,1-Dimethoxypropan-2-ol96503-30-9(2R)-1,1-Dimethoxy-2-propanol, (R)-2-Hydroxypropionaldehyde dimethyl acetal, (R)-Lactaldehyde dimethyl acetal
Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

Property Value Source
Molecular Formula C₅H₁₂O₃[1]
Molecular Weight 120.15 g/mol [1]
Appearance Liquid[2]
Boiling Point 160.2 ± 20.0 °C (Predicted)[3][4]
Density 0.984 ± 0.06 g/cm³ (Predicted)[3][4]
Flash Point 50.7 °C (123.3 °F)[5]
Storage Temperature 2-8°C[2]

Part 2: Synthesis and Manufacturing

The most common laboratory and industrial synthesis of this compound involves the acid-catalyzed reaction of methanol with hydroxyacetone. This method provides a straightforward route to the racemic product.

Synthetic Workflow: From Hydroxyacetone to this compound

Hydroxyacetone Hydroxyacetone Reaction_Mixture Reaction Mixture Hydroxyacetone->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., p-TSA) Acid_Catalyst->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (±)-1,1-Dimethoxypropan-2-ol

This protocol is a general guideline based on standard acetal formation reactions.

Materials:

  • Hydroxyacetone

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a stirred solution of hydroxyacetone (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Remove the majority of the methanol under reduced pressure using a rotary evaporator.

  • To the remaining residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Part 3: Applications in Drug Discovery and Development

The true value of this compound, particularly its enantiopure forms, lies in its application as a chiral building block in the synthesis of complex, biologically active molecules. The presence of a protected aldehyde (acetal) and a stereogenic secondary alcohol provides a versatile handle for various chemical transformations.

Role as a Chiral Precursor

Enantiomerically pure (R)- and (S)-1,1-dimethoxypropan-2-ol serve as starting materials for the synthesis of a wide range of chiral intermediates.[4] For instance, they are used in the preparation of chiral ligands for asymmetric catalysis, which are instrumental in producing enantiomerically pure drugs. The acetal group masks a reactive aldehyde functionality, which can be deprotected under acidic conditions at a later stage of the synthesis.

Case Study: Synthesis of (+)-Disparlure

While a direct synthesis of the gypsy moth pheromone, (+)-disparlure, from this compound is not the most common route, the principles of using small chiral building blocks are well-illustrated in its various syntheses.[2][6][7] Many reported syntheses of (+)-disparlure utilize a C3 or C4 chiral synthon, conceptually similar to what could be derived from this compound, to establish the required stereochemistry of the final epoxide product.[2][6][7]

Application in Macrocyclic Synthesis

The structural motifs present in this compound make it a potential building block in the diversity-oriented synthesis of macrocyclic compounds.[8][9][10] Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to target challenging protein-protein interactions.[9][10] The hydroxyl group can be used as a point of attachment to a growing macrocyclic chain, while the masked aldehyde can be revealed for subsequent cyclization reactions.

Part 4: Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any impurities.

Sample Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample->GC_Injection GC_Column GC Column (e.g., DB-5ms) GC_Injection->GC_Column Separation Separation by Volatility & Polarity GC_Column->Separation MS_Detection Mass Spectrometry Detection Separation->MS_Detection Data_Analysis Data Analysis (Purity Assessment) MS_Detection->Data_Analysis

Sources

1,1-Dimethoxypropan-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1-Dimethoxypropan-2-ol

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral organic compound that serves as a valuable building block in modern synthetic chemistry. As an acetal of lactaldehyde, it provides a stable, protected form of a reactive aldehyde, enabling chemists to perform selective modifications on other parts of the molecule. Its utility is particularly pronounced in asymmetric synthesis, where the stereochemistry of the final product is critical. This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for this compound, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties and Specifications

This compound, also known as 2-hydroxypropionaldehyde dimethyl acetal, is a colorless liquid. Its fundamental properties are crucial for its application in controlled chemical reactions. The compound exists as a racemic mixture and as individual enantiomers, (S)-1,1-Dimethoxypropan-2-ol and (R)-1,1-Dimethoxypropan-2-ol.[1]

Core Data Summary

The key quantitative data for this compound are summarized below for easy reference. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and purification methods.

PropertyValueSource(s)
Molecular Formula C₅H₁₂O₃[1][2][3]
Molecular Weight 120.15 g/mol [1][2][3]
CAS Number (Racemate) 42919-42-6[2][3][4]
CAS Number ((S)-enantiomer) 96503-29-6[1]
CAS Number ((R)-enantiomer) 96503-30-9[5]
Density (Predicted) 0.984 ± 0.06 g/cm³[2][4]
Boiling Point (Predicted) 160.2 ± 20.0 °C[2][4]
Flash Point 50 °C[2][4]
pKa (Predicted) 14.90 ± 0.20[2][4]

Chemical Structure and Stereoisomerism

The structure of this compound features a chiral center at the second carbon atom (C2), which is bonded to the hydroxyl group. This chirality gives rise to two distinct enantiomers: (R) and (S). The acetal group at the first carbon (C1) protects the aldehyde functionality, preventing it from undergoing unwanted reactions under many conditions.

The relationship between the racemic mixture and its constituent enantiomers is a fundamental concept in stereochemistry and is crucial for its application in asymmetric synthesis.

G cluster_0 This compound cluster_1 Enantiomers racemate (RS)-1,1-Dimethoxypropan-2-ol (Racemic Mixture) CAS: 42919-42-6 enant_S (S)-Enantiomer C[C@H](O)C(OC)OC CAS: 96503-29-6 racemate->enant_S Separation / Asymmetric Synthesis enant_R (R)-Enantiomer C[C@@H](O)C(OC)OC CAS: 96503-30-9 racemate->enant_R Separation / Asymmetric Synthesis

Caption: Stereoisomeric relationship of this compound.

Synthesis Protocol: Laboratory Scale

While industrial manufacturing processes may vary, a robust and common laboratory-scale synthesis of racemic this compound involves the acid-catalyzed acetalization of 2-hydroxypropionaldehyde (lactaldehyde). This protocol is designed as a self-validating system where the removal of a byproduct drives the reaction to completion.

Principle of Synthesis

The reaction is an equilibrium process. According to Le Châtelier's principle, the removal of water, a byproduct of the reaction between lactaldehyde and methanol, will shift the equilibrium towards the formation of the desired acetal product. The use of a Dean-Stark apparatus is a classic and efficient method for this purpose.

Experimental Workflow

G start Start: Assemble Reaction Apparatus reactants Charge Flask: - Lactaldehyde - Methanol (excess) - Toluene - p-Toluenesulfonic acid start->reactants reflux Heat to Reflux (azeotropic removal of water) reactants->reflux monitor Monitor Water Collection in Dean-Stark Trap reflux->monitor monitor->reflux Water still collecting neutralize Cool and Neutralize with Sodium Methoxide monitor->neutralize Theoretical water collected filter Filter to Remove Catalyst neutralize->filter distill Purify by Fractional Distillation under Reduced Pressure filter->distill end End: Characterize Product distill->end

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent introducing water into the system.

  • Charging the Reactor: To the flask, add 2-hydroxypropionaldehyde, a 3- to 5-fold molar excess of methanol (which acts as both reactant and solvent), a non-polar solvent like toluene to form an azeotrope with water, and a catalytic amount of p-toluenesulfonic acid.

  • Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water will separate and collect in the bottom, while the toluene will overflow and return to the reaction flask. This process physically removes water, driving the reaction to completion.

  • Monitoring and Completion: The reaction is monitored by observing the amount of water collected in the trap. The reaction is considered complete when water ceases to collect and the volume collected matches the theoretical yield.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Quench the acid catalyst by adding a small amount of a base, such as a solution of sodium methoxide. This step is critical to prevent the acid-catalyzed decomposition of the product during purification.

  • Purification: The crude product is purified by fractional distillation under reduced pressure. The reduction in pressure is necessary to lower the boiling point and prevent thermal degradation of the product.

Applications in Research and Drug Development

The primary utility of this compound, particularly its enantiomerically pure forms, lies in its role as a chiral building block.

  • (R)-1,1-Dimethoxy-2-propanol is used in the synthesis of D-lactaldehyde. D-lactaldehyde is a valuable intermediate in biocatalysis, enabling the development of efficient and environmentally friendly ("green") chemical processes.

  • Chiral Pool Synthesis: As a derivative of lactic acid, a readily available natural product, it is a component of the "chiral pool." Scientists can leverage its pre-existing stereocenter to introduce chirality into target molecules without the need for complex asymmetric induction steps. This is a cornerstone of efficient drug synthesis, where the biological activity is often dependent on a single enantiomer.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as a flammable liquid and vapor.[3][5]

GHS Hazard Information
  • H226: Flammable liquid and vapor.[3][5]

  • H336: May cause drowsiness or dizziness.[3]

  • Hazard Symbol: Irritant (Xi).[2]

Recommended Handling Procedures
  • Ventilation: Always handle this chemical in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[6][7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use spark-proof tools and explosion-proof equipment.[6] Ground and bond containers during material transfer to prevent static discharge.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and a lab coat to prevent skin and eye contact.[6][7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Keep containers tightly closed.[6] The recommended storage temperature for the enantiomerically pure forms is 2-8°C.

Accidental Release Measures

In case of a spill, remove all ignition sources and ventilate the area.[6][8] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for chemical waste disposal.[6][8] Avoid runoff into sewers or waterways.[6]

Conclusion

This compound is a functionally versatile molecule with significant value in synthetic organic chemistry. Its protected aldehyde and resident chiral center make it an ideal synthon for constructing complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthetic methods, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in research and development.

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An In-depth Technical Guide to the Synthesis of 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways for obtaining 1,1-dimethoxypropan-2-ol, a valuable building block in organic synthesis. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the methodologies for professionals in research and drug development.

Introduction

This compound is a chiral organic compound featuring both an acetal and a secondary alcohol functional group.[1] This unique combination makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its chemical structure allows for a variety of transformations, making a reliable and efficient synthesis crucial for its application in research and development. This guide will explore the most prominent and practical synthetic routes to this molecule, providing detailed protocols and expert insights into the experimental choices.

Primary Synthetic Pathway: Acid-Catalyzed Acetalization of Hydroxyacetone

The most direct and widely applicable method for the synthesis of this compound is the acid-catalyzed acetalization of hydroxyacetone with methanol. This reaction is an equilibrium process and requires careful control of conditions to favor the formation of the desired acetal.

Reaction Mechanism

The reaction proceeds via a well-established mechanism for acetal formation. The acid catalyst protonates the carbonyl oxygen of hydroxyacetone, rendering the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon, forming a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion. A second molecule of methanol then attacks this electrophilic species, and subsequent deprotonation yields the final product, this compound, and regenerates the acid catalyst.

To drive the equilibrium towards the product side, it is essential to either use a large excess of methanol or to remove the water formed during the reaction, for instance, by using a dehydrating agent or azeotropic distillation.

Acetalization Mechanism cluster_0 Activation of Carbonyl cluster_1 Nucleophilic Attack & Hemiacetal Formation cluster_2 Elimination of Water cluster_3 Final Acetal Formation Hydroxyacetone Hydroxyacetone Protonated_Hydroxyacetone Protonated Hydroxyacetone Hydroxyacetone->Protonated_Hydroxyacetone Protonation Hemiacetal Hemiacetal Protonated_Hydroxyacetone->Hemiacetal Nucleophilic Attack H+ H+ H+->Hydroxyacetone Methanol_1 Methanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal Protonation Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion Dehydration H2O H₂O Protonated_Acetal Protonated Acetal Oxonium_Ion->Protonated_Acetal Nucleophilic Attack Methanol_2 Methanol Product This compound Protonated_Acetal->Product Deprotonation

Caption: Mechanism of acid-catalyzed acetalization of hydroxyacetone.

Experimental Protocol

Materials:

  • Hydroxyacetone (acetol)

  • Anhydrous Methanol

  • Trimethyl orthoformate (as a dehydrating agent)

  • Anhydrous p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., Amberlyst-15)

  • Anhydrous sodium bicarbonate or sodium carbonate for neutralization

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxyacetone (1.0 eq) in a large excess of anhydrous methanol (10-20 eq).

  • Dehydrating Agent: Add trimethyl orthoformate (1.5-2.0 eq) to the solution. This reagent will react with the water formed during the reaction to drive the equilibrium towards the product.

  • Catalyst Addition: Add a catalytic amount of anhydrous p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, neutralize the acid catalyst by adding anhydrous sodium bicarbonate or sodium carbonate and stirring for 30 minutes.

  • Workup: Filter the mixture to remove the solid base. The excess methanol and other volatile byproducts can be removed under reduced pressure using a rotary evaporator. The residue is then dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure.

ParameterValueReference
Molar Mass120.15 g/mol [1]
Boiling PointNot specified, but expected to be lower than hydroxyacetone and higher than methanol.
DensityNot specified
AppearanceColorless liquid

Alternative Synthetic Pathways

While the acetalization of hydroxyacetone is the most direct route, other pathways can be considered, particularly when specific stereochemistry is desired or when starting from different precursors.

From Methylglyoxal Dimethyl Acetal

An alternative approach involves the reduction of the ketone functionality of methylglyoxal dimethyl acetal (1,1-dimethoxy-2-propanone).[2][3]

Reaction Scheme: CH₃C(=O)CH(OCH₃)₂ + [H] → CH₃CH(OH)CH(OCH₃)₂

This two-step approach first requires the synthesis of methylglyoxal dimethyl acetal, which can be prepared from methylglyoxal and methanol.[4] The subsequent reduction of the ketone can be achieved using various reducing agents.

Considerations for Reduction:

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent for ketones. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that would also effectively reduce the ketone. However, it is less selective and requires anhydrous conditions and careful handling.

  • Catalytic Hydrogenation: Hydrogen gas with a suitable catalyst (e.g., Raney nickel, platinum on carbon) can also be employed for the reduction.

The choice of reducing agent will depend on the desired selectivity and the scale of the reaction.

Alternative Pathway Methylglyoxal Methylglyoxal Methylglyoxal_DMA Methylglyoxal Dimethyl Acetal Methylglyoxal->Methylglyoxal_DMA Acetalization Methanol Methanol Methanol->Methylglyoxal_DMA Product This compound Methylglyoxal_DMA->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Product

Caption: Synthesis of this compound from methylglyoxal.

Purification and Characterization

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure .[5] This technique is suitable for separating the product from less volatile impurities and any remaining starting materials. Due to the presence of a hydroxyl group, the compound is polar, and care should be taken to use a dry distillation apparatus to prevent contamination with water.

Key Considerations for Distillation:

  • Vacuum: A moderate vacuum is typically sufficient to lower the boiling point and prevent thermal decomposition.

  • Fractionating Column: The use of a Vigreux or packed column will enhance the separation efficiency.

  • Collection: Collect the fraction that distills over a narrow temperature range corresponding to the boiling point of the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Spectroscopic DataExpected FeaturesReference
¹H NMR Signals corresponding to the methyl protons, methoxy protons, the methine proton adjacent to the hydroxyl group, the methine proton of the acetal, and the hydroxyl proton.
¹³C NMR Resonances for the three distinct methyl carbons, the methine carbon bearing the hydroxyl group, and the acetal carbon.[1]
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-O stretching bands for the ether and alcohol functionalities.[1]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (m/z = 120.15) and characteristic fragmentation patterns.[1]

Enantioselective Synthesis

For applications where a specific stereoisomer of this compound is required, an enantioselective synthesis must be employed. This can be achieved through several strategies:

  • Chiral Resolution: Racemic this compound can be resolved into its individual enantiomers. This can be accomplished by forming diastereomeric derivatives with a chiral resolving agent, followed by separation (e.g., by crystallization or chromatography) and subsequent removal of the chiral auxiliary.

  • Asymmetric Reduction: The enantioselective reduction of methylglyoxal dimethyl acetal using a chiral reducing agent or a catalyst can provide one enantiomer in excess. Several catalytic systems are known for the asymmetric reduction of ketones.

  • Starting from a Chiral Pool: Synthesis starting from an enantiomerically pure precursor, such as (R)- or (S)-lactaldehyde or their derivatives, would lead to the corresponding enantiomer of the final product.

The choice of method will depend on the desired enantiomeric purity, the scale of the synthesis, and the availability of chiral reagents or catalysts.

Conclusion

The synthesis of this compound is most practically achieved through the acid-catalyzed acetalization of hydroxyacetone. This method is straightforward and utilizes readily available starting materials. Alternative routes, such as the reduction of methylglyoxal dimethyl acetal, offer flexibility. For stereospecific applications, enantioselective strategies must be implemented. Careful purification by fractional distillation and thorough characterization using a suite of spectroscopic techniques are essential to ensure the quality of the final product for its intended use in research and drug development.

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1,1-Dimethoxypropan-2-ol: A Technical Guide for Researchers in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1-Dimethoxypropan-2-ol, a chiral acetal, presents itself as a versatile yet underutilized building block in the fine chemical landscape. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. By exploring its role as a chiral synthon and a potential protecting group, this document aims to illuminate its strategic value in the construction of complex molecular architectures. While direct, extensive literature on this specific molecule is not abundant, this guide synthesizes available data and draws logical parallels from related compounds to provide a foundational understanding and inspire further investigation into its synthetic applications.

Introduction: The Strategic Value of a Bifunctional Chiral Building Block

In the intricate field of organic synthesis, particularly within pharmaceutical development, the strategic selection of starting materials is paramount. Chiral building blocks, or synthons, that offer both stereochemical control and versatile functionality are invaluable assets. This compound (also known as lactaldehyde dimethyl acetal) is one such molecule. Possessing a stereocenter at the C2 position and a dimethyl acetal at the C1 position, it offers two distinct points for chemical modification. The hydroxyl group provides a nucleophilic handle for a variety of transformations, while the acetal serves as a stable protecting group for a latent aldehyde functionality.[1] This inherent bifunctionality, coupled with the commercial availability of its enantiopure forms, positions this compound as a promising candidate for inclusion in the synthetic chemist's toolbox. This guide will delve into the known properties and potential uses of this compound, providing a technical resource for its application in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms Lactaldehyde dimethyl acetal, 2-Hydroxypropionaldehyde dimethyl acetal[2]
CAS Number 42919-42-6 (racemic), 96503-30-9 ((R)-enantiomer), 96503-29-6 ((S)-enantiomer)[2][3]
Molecular Formula C₅H₁₂O₃[2]
Molecular Weight 120.15 g/mol [2]
Appearance Colorless liquid
Boiling Point ~160 °C (predicted)
Density ~0.984 g/cm³ (predicted)
Safety Hazards Flammable liquid and vapor (H226). May cause drowsiness or dizziness (H336).[2]

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Synthesis of this compound: A Proposed Methodology

Proposed Experimental Protocol: Acid-Catalyzed Acetalization of Hydroxyacetone

This protocol is a representative procedure based on established methodologies for dimethyl acetal formation.[4]

Materials:

  • Hydroxyacetone

  • Methanol (anhydrous) or Trimethyl orthoformate

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane, methanol)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with hydroxyacetone (1.0 eq) and anhydrous methanol (as solvent and reagent) or an anhydrous solvent like dichloromethane if using trimethyl orthoformate (2.2 eq). The system is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.05 eq), is added to the stirred solution.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis_of_1_1_Dimethoxypropan_2_ol Hydroxyacetone Hydroxyacetone Product This compound Hydroxyacetone->Product Acetalization Methanol Methanol (or Trimethyl Orthoformate) Methanol->Product Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Product

Caption: Synthesis of this compound.

Enantioselective Synthesis

The preparation of enantiomerically pure (R)- or (S)-1,1-dimethoxypropan-2-ol would necessitate a different strategy, likely starting from a chiral precursor. A plausible approach would involve the use of enantiopure starting materials from the "chiral pool," such as lactic acid or its derivatives.[6][7][8] For instance, the reduction of a protected (R)- or (S)-lactic acid derivative to the corresponding aldehyde, followed by acetalization, would yield the desired enantiomer of this compound.

Applications in Organic Synthesis: A Chiral Synthon with Untapped Potential

The true value of this compound lies in its potential as a versatile building block for the synthesis of complex, high-value molecules.

As a Chiral Building Block in Stereoselective Synthesis

The presence of a stereocenter and two distinct functional groups makes this compound an attractive chiral synthon.[8][9] The hydroxyl group can be manipulated through various reactions such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. Subsequently, the acetal can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions. This sequential functionalization allows for the controlled introduction of new stereocenters and the elongation of the carbon chain.

Chiral_Synthon_Utility Start (R)-1,1-Dimethoxypropan-2-ol Step1 Reaction at -OH (e.g., Oxidation, Esterification) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Acetal Hydrolysis (Acidic Conditions) Intermediate->Step2 Product Chiral Aldehyde Step2->Product Step3 Further Transformations (e.g., Wittig, Grignard) Product->Step3 Final_Product Complex Chiral Molecule Step3->Final_Product

Sources

Stereoisomers of 1,1-Dimethoxypropan-2-ol such as (2R)-1,1-dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 1,1-Dimethoxypropan-2-ol for Pharmaceutical Development

Abstract

Chirality is a pivotal feature in pharmacology, where the stereochemistry of a drug molecule dictates its interaction with biological systems. This guide provides a comprehensive technical overview of (2R)-1,1-dimethoxypropan-2-ol, a valuable chiral building block for the synthesis of complex pharmaceutical agents. We delve into the principles of its stereoselective synthesis, focusing on the robust and predictable Corey-Bakshi-Shibata (CBS) reduction of its prochiral ketone precursor. Detailed, field-proven protocols for both the synthesis and the critical analysis of enantiomeric purity are presented. This whitepaper is intended for researchers, chemists, and drug development professionals, offering a synthesis of mechanistic understanding, practical methodology, and authoritative guidance for the application of this versatile chiral synthon.

The Critical Role of Stereoisomerism in Modern Drug Development

In the intricate landscape of molecular biology, three-dimensional structure is paramount. Biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment for molecular interactions.[1] Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or, in the most severe cases, contribute to adverse effects, as famously exemplified by the thalidomide tragedy.[1]

This stereoselectivity has driven a paradigm shift in the pharmaceutical industry. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), now emphasize the development of single-enantiomer drugs to enhance therapeutic indices and ensure patient safety.[3] This necessitates robust and efficient methods for asymmetric synthesis—the selective production of a single stereoisomer.[4] Chiral building blocks, or synthons, which are enantiomerically pure molecules incorporated into a larger structure, are foundational to this endeavor.

(2R)-1,1-Dimethoxypropan-2-ol: A Key Chiral Building Block

(2R)-1,1-dimethoxypropan-2-ol is a chiral 1,2-diol derivative, protected as a dimethyl acetal. This structure makes it a versatile intermediate in organic synthesis. The secondary alcohol provides a reactive handle for further functionalization, while the acetal group protects the adjacent aldehyde functionality, which can be revealed later in a synthetic sequence. Its utility lies in its ability to introduce a specific, known stereocenter into a target molecule.

Physicochemical Properties

A summary of the key properties of (2R)-1,1-dimethoxypropan-2-ol is provided below.

PropertyValueSource
IUPAC Name (2R)-1,1-dimethoxypropan-2-ol[5]
Molecular Formula C₅H₁₂O₃[5]
Molecular Weight 120.15 g/mol [5]
CAS Number 96503-30-9[5]
Appearance Liquid[6]
Boiling Point 304.4 °C (Predicted)[7]
Density 1.063 g/cm³ (Predicted)[7]
SMILES CO[5]
InChI Key PRAYXKGWSGUXQK-SCSAIBSYSA-N[5]

Stereoselective Synthesis of (2R)-1,1-dimethoxypropan-2-ol

The most direct and reliable strategy for preparing enantiomerically pure (2R)-1,1-dimethoxypropan-2-ol is the asymmetric reduction of the prochiral ketone, 1,1-dimethoxypropan-2-one. Several powerful catalytic systems exist for this transformation, with the Corey-Bakshi-Shibata (CBS) reduction being a premier choice due to its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[8][9]

Causality of Method Selection: Why the CBS Reduction?

The CBS reduction utilizes a chiral oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a stoichiometric reducing agent, typically a borane complex.[10] The choice of this method is underpinned by several key factors:

  • Predictability: The stereochemistry of the resulting alcohol can be reliably predicted based on the chirality of the catalyst used. An (R)-catalyst generally yields the (R)-alcohol, and an (S)-catalyst yields the (S)-alcohol.[11]

  • High Enantioselectivity: For a wide range of ketones, the CBS reduction consistently achieves enantiomeric excess (ee) values exceeding 95%.[11]

  • Catalytic Nature: The chiral oxazaborolidine is used in catalytic amounts (typically 5-10 mol%), making the process more economical and efficient than methods requiring stoichiometric chiral reagents.[2]

  • Mild Conditions: The reaction proceeds under mild, anhydrous conditions, typically at or below room temperature, preserving sensitive functional groups.[10]

The underlying mechanism involves a highly organized, six-membered transition state, as illustrated in the diagram below.

G cluster_0 CBS Catalytic Cycle for Ketone Reduction ketone Prochiral Ketone (1,1-Dimethoxypropan-2-one) transition_state Six-Membered Transition State ketone->transition_state Coordination to Endocyclic Boron catalyst (R)-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex Coordination (Lewis Base N to BH₃) borane1 BH₃•THF borane1->complex complex->transition_state Forms Chair-like TS alkoxyborane Alkoxyborane Intermediate transition_state->alkoxyborane Enantioselective Hydride Transfer alkoxyborane->catalyst Catalyst Regeneration workup Acidic Workup (e.g., HCl or NH₄Cl) alkoxyborane->workup Hydrolysis product (2R)-1,1-dimethoxypropan-2-ol workup->product

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Detailed Experimental Protocol: CBS Reduction

This protocol is a representative procedure for the asymmetric reduction of 1,1-dimethoxypropan-2-one based on established CBS reduction methodologies.[12] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • 1,1-Dimethoxypropan-2-one (1.0 eq)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq, 10 mol%)

  • Borane-dimethyl sulfide complex (BMS, ~10 M, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Dilution: Add anhydrous THF to the flask. Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: In a separate flask, prepare a solution of 1,1-dimethoxypropan-2-one (1.0 eq) in anhydrous THF. Add this solution to the dropping funnel.

  • Initiation: Slowly add the BMS complex (1.0 eq) dropwise to the catalyst solution at 0 °C. Stir for 15 minutes.

  • Reduction: Add the ketone solution dropwise from the funnel to the catalyst-borane mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.

  • Work-up: Add 1 M HCl and stir the mixture for 20 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure (2R)-1,1-dimethoxypropan-2-ol.

Caption: High-level workflow for the synthesis of (2R)-1,1-dimethoxypropan-2-ol.

Analytical Characterization and Quality Control

Confirming the identity, purity, and, most importantly, the enantiomeric excess (ee) of the synthesized chiral alcohol is a non-negotiable step in pharmaceutical development.

Confirmation of Chemical Identity

Standard spectroscopic techniques are used to confirm the structure and chemical purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess for any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) stretch.

Determination of Enantiomeric Excess (ee)

Accurate determination of the ee is critical. Several chromatographic and spectroscopic methods are available, each with distinct advantages.

TechniquePrincipleAdvantagesConsiderations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High accuracy, widely applicable, robust, good for preparative separation.Requires a suitable CSP and mobile phase combination; method development can be time-consuming.
Chiral GC Similar to HPLC but in the gas phase, using a chiral capillary column.High resolution, excellent for volatile compounds.Compound must be volatile or derivatized to become volatile.
NMR with Chiral Agents Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), causing separate, quantifiable signals for each enantiomer in the NMR spectrum.[13][14]Rapid analysis, no need for a reference standard of the racemate, provides structural information simultaneously.Lower sensitivity than chromatography, signal overlap can be an issue, requires a suitable chiral agent.[15]
Detailed Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for resolving the enantiomers of this compound. Polysaccharide-based columns are an excellent starting point for chiral alcohols.[16]

Instrumentation & Materials:

  • HPLC system with UV or Refractive Index (RI) detector.

  • Chiral Stationary Phase (CSP): Chiralpak® or Chiralcel® series column (e.g., Chiralcel® OD-H).

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Racemic this compound (for method development).

  • Synthesized (2R)-1,1-dimethoxypropan-2-ol sample.

Procedure:

  • Sample Preparation: Prepare solutions of the racemic standard and the synthesized sample (~1 mg/mL) in the mobile phase.

  • Initial Screening Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: 90:10 n-Hexane/IPA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: RI or UV at 210 nm (due to lack of a strong chromophore).

  • Injection: Inject the racemic standard. If two peaks are observed, the method shows promise. If not, proceed to optimization.

  • Method Optimization:

    • Mobile Phase Composition: Systematically vary the percentage of the polar modifier (IPA). Decrease the IPA percentage (e.g., to 5%) to increase retention and potentially improve resolution. Increase it (e.g., to 20%) to decrease analysis time.

    • Flow Rate: Decrease the flow rate (e.g., to 0.5 mL/min) to increase the number of theoretical plates and improve peak resolution.

    • Temperature: Varying the column temperature can alter enantioselectivity.

  • Analysis: Once baseline resolution is achieved with the racemate, inject the synthesized sample under the optimized conditions.

  • Calculation of Enantiomeric Excess (ee):

    • Identify the peaks corresponding to the (R) and (S) enantiomers by comparing with the injection of the synthesized (2R) sample.

    • Calculate the ee using the peak areas (A) from the chromatogram: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Caption: Workflow for chiral HPLC method development and ee determination.

Applications in Drug Development

(2R)-1,1-dimethoxypropan-2-ol serves as a C3 chiral synthon. Its value is realized in multi-step syntheses where the introduction of a specific stereocenter is required. The protected aldehyde and the free secondary alcohol allow for orthogonal chemical transformations. For example, the hydroxyl group can be used to form an ether or ester linkage, or it can be oxidized or inverted. Subsequently, the acetal can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, or aldol additions. This synthetic flexibility makes it a valuable intermediate for constructing complex, polyfunctional molecules, including various natural products and pharmaceutical agents like antiviral or anticancer drugs.[17]

Conclusion

(2R)-1,1-dimethoxypropan-2-ol is a synthetically valuable chiral building block whose importance is underscored by the pharmaceutical industry's demand for enantiomerically pure compounds. Its efficient and predictable synthesis via the Corey-Bakshi-Shibata reduction provides a reliable route for its production at scale. The successful application of this synthon is critically dependent on rigorous analytical quality control, for which chiral HPLC remains the gold standard for determining enantiomeric purity. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to confidently synthesize, analyze, and implement this key chiral intermediate in their synthetic endeavors.

References

  • Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(10), 6035-6039. [Link]
  • Wikipedia. (n.d.). Corey–Itsuno reduction.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • Grokipedia. (n.d.). Corey–Itsuno reduction.
  • Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. DOI:10.1039/D2RA00428C. [Link]
  • Smith, A. M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
  • Dalvit, C., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2098-2101. [Link]
  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]
  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.
  • S, S. S., & Kumar, V. (2024). The significance of chirality in contemporary drug discovery-a mini review. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]
  • Ali, I., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Molecular Structure, 1301, 137357. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11040685, (2R)-1,1-Dimethoxy-2-propanol.
  • Hilaris Publisher. (n.d.). Chirality in Drug Molecules: Synthetic and Biological Implications.
  • Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Organic & Medicinal Chem IJ, 5(2), 555661. [Link]
  • Harada, N. (2018).
  • Stemmler, R. T. (2007). CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis. Synlett, 2007(06), 0997-0998. [Link]
  • Name Reactions and Catalysts Developed by Indian Scientists. (2023). Resonance, 28(9), 1309-1358. [Link]

Sources

A Researcher's Guide to 1,1-Dimethoxypropan-2-ol: Sourcing, Specifications, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise selection of chiral building blocks is paramount to achieving desired stereochemical outcomes and biological activity. 1,1-Dimethoxypropan-2-ol, a chiral acetal, serves as a valuable synthon, particularly as a protected form of lactaldehyde. Its two enantiomeric forms, (R)- and (S)-1,1-Dimethoxypropan-2-ol, offer strategic advantages in asymmetric synthesis, enabling the construction of complex molecules with specific stereocenters.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial availability of this compound. We will delve into the landscape of global suppliers, available purity grades, critical quality control parameters, and key applications, providing a framework for informed sourcing and effective utilization in the laboratory.

Chapter 1: Physicochemical Properties and Stereochemical Integrity

This compound (C₅H₁₂O₃, Molecular Weight: 120.15 g/mol ) is a liquid at room temperature.[1][2] The key feature of this molecule is the chiral center at the C-2 position, giving rise to two distinct enantiomers:

  • (R)-1,1-Dimethoxypropan-2-ol (CAS: 96503-30-9)[1][3]

  • (S)-1,1-Dimethoxypropan-2-ol (CAS: 96503-29-6)[2]

  • Racemic this compound (CAS: 42919-42-6)[4]

The acetal functional group serves as a stable protecting group for the aldehyde of lactaldehyde, which is otherwise prone to polymerization or side reactions. This stability allows for selective manipulation of the hydroxyl group or other functional groups within a molecule.

Key Specifications for Researchers:

When sourcing this compound, particularly for stereospecific synthesis, the following parameters are critical:

PropertyTypical SpecificationImportance in Research
Assay ≥99.0% (sum of enantiomers, GC)[1][2]Ensures the material is free from significant impurities that could affect reaction yields or introduce by-products.
Enantiomeric Purity Enantiomeric Ratio: ≥99.5:0.5 (GC)[1][2]Crucial for asymmetric synthesis to ensure the stereochemical integrity of the final product. High enantiomeric excess (e.e.) is required.
Form Liquid[1][2]Affects handling, measurement, and reaction setup.
Storage Temperature 2-8°C[1][2]Necessary to maintain chemical stability and prevent degradation over time.

Chapter 2: Commercial Availability and Supplier Landscape

The procurement of high-purity chiral building blocks is a critical first step in many research campaigns. This compound is primarily available through specialized chemical suppliers that focus on reagents for organic synthesis.

Major Global Suppliers:

Our market survey indicates that Sigma-Aldrich (MilliporeSigma) is a primary and readily accessible supplier for both the (R) and (S) enantiomers, offering them in research-grade quantities.[1][2] These products are distributed globally through various channels, including Fisher Scientific and Scientific Laboratory Supplies (SLS).[5][6]

Supplier/DistributorEnantiomers OfferedTypical Pack SizesPurity Grade
Sigma-Aldrich (R) and (S)500 mg, 1 g, 5 g≥99.0% Assay, ≥99.5:0.5 Enantiomeric Ratio[1][2][6]
Fisher Scientific (S) (via Sigma-Aldrich)500 mgResearch Grade[5]

While other regional or specialized suppliers may exist, Sigma-Aldrich provides a reliable baseline for quality and documentation, including Certificates of Analysis (CoA) that specify lot-specific purity and enantiomeric excess.

Sourcing Strategy Workflow:

For researchers, selecting the right supplier involves more than just finding the lowest price. The following decision workflow is recommended:

G cluster_0 Phase 1: Project Definition cluster_1 Phase 2: Supplier Identification cluster_2 Phase 3: Vetting & Selection Define Define Stereochemical Requirement ((R), (S), or Racemic) Quantity Estimate Required Quantity (mg to g scale) Define->Quantity Purity Specify Purity Needs (Assay, e.e. %) Quantity->Purity Search Search Supplier Databases (e.g., Sigma-Aldrich, PubChem) Purity->Search Identify Identify Potential Suppliers Search->Identify Request Request Quotes & Lead Times Identify->Request CoA Review Certificate of Analysis (CoA) Request->CoA Docs Check Availability of SDS CoA->Docs Support Evaluate Technical Support Docs->Support Select Select Supplier Support->Select

Caption: Supplier selection workflow for sourcing this compound.

Chapter 3: Quality Control and Analytical Verification

Ensuring the identity and purity of the starting material is a cornerstone of reproducible research. While suppliers provide a CoA, independent verification may be necessary for GMP-regulated environments or when troubleshooting unexpected reaction outcomes.

Recommended QC Protocol:
  • Identity Verification (GC-MS):

    • Objective: Confirm the molecular weight and fragmentation pattern consistent with this compound.

    • Method: Dilute a small sample in a suitable solvent (e.g., methanol, dichloromethane). Inject into a GC-MS system.

    • Expected Result: The mass spectrum should show a molecular ion peak (or relevant fragments like M-CH₃, M-OCH₃) corresponding to a molecular weight of 120.15 g/mol .

  • Purity and Enantiomeric Excess (Chiral GC):

    • Objective: To determine the chemical purity (assay) and the ratio of (R) to (S) enantiomers.

    • Method: Utilize a gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).

    • Step 1: Develop a temperature program that achieves baseline separation of the two enantiomers.

    • Step 2: Run a sample of the racemic mixture to establish retention times for both peaks.

    • Step 3: Inject the sourced enantiopure sample.

    • Step 4: Integrate the peak areas to calculate both the total purity (sum of both enantiomers vs. any impurities) and the enantiomeric excess (% e.e.).

Chapter 4: Applications in Synthesis

The primary utility of this compound lies in its role as a stable, chiral C3 building block. It is particularly valuable as a precursor to enantiopure lactaldehyde.

Key Synthetic Transformation:

The deprotection of the acetal to reveal the aldehyde is typically achieved under mild acidic conditions. This unmasked lactaldehyde can then be used in a variety of subsequent reactions.

G reactant (R)-1,1-Dimethoxypropan-2-ol reagent Mild Acid (e.g., aq. HCl, PPTS) reactant->reagent product (R)-Lactaldehyde reagent->product Deprotection

Caption: General deprotection scheme to generate lactaldehyde.

Example Application: Building Block in Biocatalysis

(R)-1,1-Dimethoxypropan-2-ol is used in the synthesis of D-lactaldehyde. D-lactaldehyde is a crucial building block in modern biocatalysis for developing efficient and environmentally friendly chemical processes. Its applications extend to the synthesis of various high-value chemicals and pharmaceutical intermediates where the stereochemistry of a methyl-substituted hydroxyl carbon is critical.

The related compound, 1-methoxy-2-propanol, which can be synthesized from propylene oxide and methanol, is widely employed as a "green" or pollution-free solvent in the pharmaceutical and chemical industries, highlighting the utility of such structures.[7]

Conclusion

This compound, in its enantiomerically pure forms, is an enabling tool for the modern synthetic chemist. While the supplier base for high-purity grades appears consolidated, established vendors like Sigma-Aldrich provide reliable access to well-characterized material. For researchers in drug development and asymmetric synthesis, the critical considerations are not just availability but the verifiable enantiomeric purity and chemical assay of the sourced material. A diligent approach to sourcing, coupled with appropriate analytical verification, ensures that this versatile building block can be effectively integrated into complex synthetic pathways, ultimately contributing to the successful advancement of research objectives.

References

  • 3-Chloro-L-tyrosine, 10 g, CAS No. 7423-93-0 | Research Chemicals | Biochemicals. [Link]
  • 1,1-Dimethoxy-2-propanol, >=99.0% (sum of enantiomers, GC)
  • This compound | C5H12O3 | CID 554378 - PubChem. [Link]
  • (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 - PubChem. [Link]
  • 1,3-dimethoxy-2-propanol Application: Organic Synthesis at Best Price in Shanghai | Tocopharm Co., Ltd. - Tradeindia. [Link]
  • The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide | Request PDF - ResearchG

Sources

Methodological & Application

The Strategic Application of 1,1-Dimethoxypropan-2-ol in Chiral Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive innovation in synthetic methodologies. Chiral building blocks, readily available from the chiral pool, serve as foundational scaffolds for the construction of complex molecular architectures. Among these, 1,1-dimethoxypropan-2-ol, a protected derivative of the naturally occurring (S)- or (R)-lactic acid, has emerged as a versatile and valuable synthon. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in the fields of drug discovery and materials science.

Introduction: Unlocking the Potential of a Lactic Acid-Derived Building Block

This compound, available in both enantiomeric forms, offers a unique combination of a stereodefined secondary alcohol and a protected aldehyde equivalent in a compact, three-carbon unit.[1] The dimethyl acetal functionality provides robust protection under a variety of reaction conditions, yet can be readily unmasked to reveal the reactive aldehyde. This latent functionality, coupled with the pre-existing stereocenter, makes it an ideal starting material for the stereocontrolled synthesis of a diverse array of chiral molecules, including 1,2-diols, amino alcohols, and other key intermediates for natural product synthesis.[2][3][4]

The strategic advantage of employing this compound lies in its ability to direct the formation of new stereocenters with a high degree of predictability. The inherent chirality of the molecule influences the facial selectivity of approaching reagents, leading to diastereomerically enriched products. This principle is central to the application notes and protocols detailed herein.

Core Application: Diastereoselective Synthesis of Chiral 1,2-Diols

One of the most powerful applications of this compound is in the synthesis of chiral 1,2-diols. This is typically achieved through a two-step sequence: oxidation of the secondary alcohol to the corresponding ketone, followed by a diastereoselective reduction. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions, which can be tailored to favor the formation of either the syn or anti diol.

Visualizing the Synthetic Strategy

start This compound ketone 1,1-Dimethoxypropan-2-one start->ketone Oxidation syn_diol syn-1,2-Diol Derivative ketone->syn_diol Diastereoselective Reduction (A) anti_diol anti-1,2-Diol Derivative ketone->anti_diol Diastereoselective Reduction (B)

Caption: General workflow for the synthesis of chiral 1,2-diols.

Application Note 1: Synthesis of syn-1,2-Diols via Chelation-Controlled Reduction

Principle: The synthesis of syn-1,2-diols from 1,1-dimethoxypropan-2-one relies on a chelation-controlled reduction.[5][6] In this approach, a Lewis acidic reducing agent coordinates to both the carbonyl oxygen and one of the methoxy oxygens of the acetal. This rigid, five-membered chelate ring sterically hinders one face of the carbonyl group, directing the hydride delivery to the opposite face, resulting in the formation of the syn diol with high diastereoselectivity.

Underlying Mechanism:

cluster_0 Chelation-Controlled Reduction Ketone Ketone Chelate Chelate Ketone->Chelate Lewis Acid Coordination Syn_Product Syn_Product Chelate->Syn_Product Hydride Attack (less hindered face)

Caption: Chelation control directs hydride attack.

Protocol 1: Diastereoselective Reduction of (S)-1,1-Dimethoxypropan-2-one to (2S,3S)-1,1-Dimethoxypropane-2,3-diol

Materials:

  • (S)-1,1-Dimethoxypropan-2-one (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium(IV) chloride (TiCl₄, 1.1 eq, 1.0 M solution in CH₂Cl₂)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-1,1-dimethoxypropan-2-one dissolved in anhydrous CH₂Cl₂ (to a concentration of 0.1 M).

  • Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add TiCl₄ solution dropwise over 10 minutes. Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete chelation.

  • Reduction: In a separate flask, prepare a suspension of NaBH₄ in anhydrous CH₂Cl₂. Add this suspension to the reaction mixture at -78 °C in portions over 20 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C. Allow the mixture to warm to room temperature.

  • Work-up: Add saturated aqueous NaHCO₃ solution and stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure syn-diol.

Expected Outcome: High diastereoselectivity (typically >95:5 dr) in favor of the syn isomer.

Table 1: Representative Data for Chelation-Controlled Reduction

SubstrateReducing SystemDiastereomeric Ratio (syn:anti)Yield (%)
(S)-1,1-Dimethoxypropan-2-oneTiCl₄ / NaBH₄>95:585-95
(R)-1,1-Dimethoxypropan-2-oneZn(BH₄)₂>90:1080-90

Application Note 2: Synthesis of anti-1,2-Diols via Non-Chelation-Controlled (Felkin-Anh) Reduction

Principle: The synthesis of anti-1,2-diols is achieved by employing bulky, non-chelating reducing agents.[7] In the absence of a chelating metal, the stereochemical outcome is governed by the Felkin-Anh model. The largest group (in this case, the dimethoxymethyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The hydride then attacks from the less hindered face, leading to the anti diol as the major product.

Governing Model:

cluster_1 Felkin-Anh Model Ketone Ketone Felkin-Anh\nConformer Felkin-Anh Conformer Ketone->Felkin-Anh\nConformer Steric Alignment Anti_Product Anti_Product Felkin-Anh\nConformer->Anti_Product Hydride Attack (less hindered face)

Caption: Felkin-Anh model predicts anti-selectivity.

Protocol 2: Diastereoselective Reduction of (S)-1,1-Dimethoxypropan-2-one to (2S,3R)-1,1-Dimethoxypropane-2,3-diol

Materials:

  • (S)-1,1-Dimethoxypropan-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium tri-sec-butylborohydride (L-Selectride®, 1.1 eq, 1.0 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-1,1-dimethoxypropan-2-one dissolved in anhydrous THF (to a concentration of 0.1 M).

  • Reduction: Cool the solution to -78 °C. To this stirred solution, add L-Selectride® solution dropwise over 20 minutes.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with EtOAc (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure anti-diol.

Expected Outcome: High diastereoselectivity (typically >90:10 dr) in favor of the anti isomer.

Table 2: Representative Data for Non-Chelation-Controlled Reduction

SubstrateReducing AgentDiastereomeric Ratio (anti:syn)Yield (%)
(S)-1,1-Dimethoxypropan-2-oneL-Selectride®>90:1080-90
(R)-1,1-Dimethoxypropan-2-oneK-Selectride®>90:1080-90

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral pool synthesis. Its utility in the diastereoselective synthesis of chiral 1,2-diols, as detailed in these protocols, provides a reliable and predictable entry into a valuable class of chiral intermediates. The ability to selectively access either the syn or anti diastereomer by judicious choice of reaction conditions underscores the versatility of this building block.

For researchers and drug development professionals, mastering the application of such chiral synthons is paramount. The protocols provided herein serve as a practical starting point for the incorporation of this compound into synthetic campaigns. Future research will undoubtedly uncover new applications for this versatile building block, further expanding the synthetic chemist's toolkit for the efficient and elegant construction of complex, enantiomerically pure molecules.

References

  • Stereoselective Synthesis of Optically Active α-Hydroxy Ketones and anti-1,2-Diols via Asymmetric Transfer Hydrogenation of Unsymmetrically Substituted 1,2-Diketones. Organic Letters. [URL not available]
  • Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules. [URL not available]
  • Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research. [URL not available]
  • Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. [Source not available]
  • Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Publishing. [URL not available]
  • Diastereoselective Reduction of Ketones. Benchchem. [URL not available]
  • Chelation-controlled protocol for the diastereoselective reduction of ketones. The Journal of Organic Chemistry. [URL not available]
  • Chelation-controlled protocol for the diastereoselective reduction of ketones. American Chemical Society. [URL not available]
  • Stereospecific microbial conversion of lactic acid into 1,2-propanediol. PubMed. [URL not available]
  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols.
  • Hydroxyl-directed 1,3 Reductions of Ketones. Organic Chemistry, Reaction Mechanism. [URL not available]
  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols.
  • New Methodology for the Asymmetric Reduction of Ketones.
  • Chiral Diols. Alfa Chemistry. [URL not available]
  • Propylene glycol. Wikipedia. [URL not available]
  • 1,1-Dimethoxypropane. PubChem. [URL not available]
  • 1,1-DIMETHOXYPROPAN-2-ONE. Matrix Fine Chemicals. [URL not available]
  • 1,2-Dimethoxypropane: A Key Solvent for Organic Synthesis and More. [Source not available]
  • Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. PubMed Central. [URL not available]
  • Application Notes and Protocols for 1,3-Dimethoxypropane as a Protecting Group for Ketones in Multi-Step Synthesis. Benchchem. [URL not available]
  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PubMed Central. [URL not available]
  • What are the applications of 2,2-Dimethoxypropane? Guidechem. [URL not available]
  • (2R)-1,1-Dimethoxy-2-propanol. PubChem. [URL not available]
  • 1,3-Dimethoxypropan-2-one. Sigma-Aldrich. [URL not available]
  • 2,2-Dimethoxypropane. Wikipedia. [URL not available]
  • 1,1-dimethoxypropan-2-one. Chemsrc. [URL not available]
  • Nucleophilic Addition to a p-Benzyne Derived from an Enediyne: A New Mechanism for Halide Incorporation into Biomolecules. Wipf Group. [URL not available]
  • 2,2-DIMETHOXYPROPANE.
  • Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. PubMed Central. [URL not available]
  • Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide.

Sources

Application Notes & Protocols: 1,1-Dimethoxypropan-2-ol as a Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: A Forward-Looking Perspective on a Novel Solvent

The landscape of solvent selection in organic synthesis is perpetually evolving, driven by the dual imperatives of enhancing reaction efficiency and adhering to the principles of green chemistry. While established solvents have well-documented profiles, the exploration of novel solvent systems is paramount for innovation in process development and drug discovery. This document provides a comprehensive overview of 1,1-dimethoxypropan-2-ol, a solvent with intriguing potential that is not yet widely documented in the context of specific organic reaction protocols.

As a Senior Application Scientist, it is crucial to present information with both scientific rigor and a practical, forward-looking perspective. Given the current scarcity of published, peer-reviewed applications of this compound as a primary solvent for specific named reactions, this guide will adopt a foundational approach. Instead of presenting a series of established reaction protocols, which would be scientifically unsound without robust literature backing, we will:

  • Detail the fundamental physicochemical properties of this compound, providing the essential data for chemists to consider its applicability.

  • Extrapolate potential applications by drawing logical parallels with structurally related and well-characterized solvents, such as 1-methoxy-2-propanol.

  • Provide a general protocol for solvent screening , empowering researchers to systematically evaluate this compound in their own unique chemical systems.

  • Uphold scientific integrity by clearly delineating between established data and reasoned hypotheses, thereby providing a trustworthy and authoritative resource.

This guide is designed to be a starting point for the innovative chemist, offering the necessary data and a conceptual framework to pioneer the use of this compound in novel synthetic methodologies.

Introduction to this compound: A Structurally Unique Solvent

This compound (CAS No. 42919-42-6) is a bifunctional organic molecule containing both ether and secondary alcohol moieties.[1] This unique combination suggests a versatile solvent profile, potentially capable of engaging in hydrogen bonding while also exhibiting the solubilizing characteristics of a polar aprotic solvent. Its structure presents an interesting alternative to more common glycol ethers, such as 1-methoxy-2-propanol, with the geminal dimethoxy group offering a distinct electronic and steric environment.

The potential for this solvent to be a "green" alternative is an area of active interest, aligning with the broader trend of developing more sustainable chemical processes.[2][3] The viability of any new solvent in this regard hinges on a holistic assessment of its lifecycle, from synthesis to disposal and toxicological profile.

Physicochemical and Safety Data

A thorough understanding of a solvent's physical properties and safety hazards is a prerequisite for its use in any laboratory setting. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H12O3PubChem[1]
Molecular Weight 120.15 g/mol PubChem[1]
CAS Number 42919-42-6PubChem[1]
Appearance Colorless liquid (presumed)General Chemical Knowledge
Boiling Point 148.9 °C at 760 mmHg (Predicted)PubChem
Density 1.003 g/cm³ (Predicted)PubChem
Flash Point 50.7 °C (for the (R)-isomer)Sigma-Aldrich
Solubility Miscible with water and many organic solvents (presumed by analogy)General Chemical Knowledge

Table 2: Safety and Hazard Information for this compound

Hazard ClassGHS PictogramHazard StatementPrecautionary Statements (selected)Source
Flammable Liquid (Category 3)🔥H226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.PubChem[1]
Specific target organ toxicity — single exposure (Category 3), Narcotic effectsH336: May cause drowsiness or dizzinessP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.PubChem[1]

Researchers must consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Potential Applications in Organic Synthesis: A Mechanistic Perspective

While specific, validated protocols are not yet prevalent in the literature, the molecular structure of this compound allows for informed predictions about its potential utility in various reaction classes.

Reactions Benefiting from Polar, Protic/Aprotic Hybrid Character

The presence of both a hydroxyl group (protic) and two ether linkages (aprotic) suggests that this compound could be an effective solvent for reactions involving:

  • Nucleophilic Substitutions (SN1 and SN2): The polarity of the solvent can stabilize charged intermediates in SN1 reactions, while the aprotic nature of the ether groups would not excessively solvate nucleophiles, a factor that can be beneficial in SN2 reactions.[4] Its utility would likely depend on the specific nature of the nucleophile and substrate.

  • Reactions Involving Both Ionic and Nonpolar Species: The dual functionality may aid in the solubilization of a wide range of reactants, including inorganic salts and organic substrates, potentially facilitating multiphasic reactions.

Potential Role in Catalysis

The hydroxyl group of this compound could act as a ligand for metal catalysts or participate in hydrogen-bond-donating catalysis. This opens up possibilities for its use in:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Solvents play a critical role in the stability and reactivity of catalytic species. The coordinating ability of the hydroxyl and ether oxygens could modulate the activity of catalysts.

  • Acid/Base Catalyzed Reactions: The solvent's hydroxyl group can act as a proton donor or acceptor, potentially participating in the reaction mechanism or influencing the acid/base properties of the reaction medium.

Comparison with 1-Methoxy-2-propanol

1-Methoxy-2-propanol is a widely used solvent, and its applications can serve as a guide for exploring the utility of this compound. Research on the synthesis of 1-methoxy-2-propanol highlights its importance as a "green" solvent alternative.[5] Both solvents share a propanol backbone and a methoxy group, but the additional methoxy group in this compound is expected to increase its polarity and boiling point, while potentially altering its coordination properties.

General Protocol for Screening this compound as a Novel Solvent

The following is a generalized workflow for researchers to evaluate the suitability of this compound for a specific organic transformation. This protocol is designed to be a starting point and should be adapted to the specific requirements of the reaction being studied.

Experimental Workflow: Solvent Screening

G cluster_0 Phase 1: Feasibility & Solubility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Benchmarking A 1. Reactant Solubility Test (Room Temperature & Elevated Temperature) B 2. Small-Scale Test Reaction (0.1 mmol scale) A->B C 3. TLC/LC-MS Monitoring (Assess conversion and side products) B->C D 4. Temperature Optimization (e.g., 60, 80, 100, 120 °C) C->D E 5. Concentration Optimization (e.g., 0.1 M, 0.5 M, 1.0 M) D->E F 6. Work-up & Isolation Trial (Assess ease of product extraction and solvent removal) E->F G 7. Comparative Reaction (Run against standard/established solvent) F->G H 8. Yield & Purity Analysis (Quantitative comparison) G->H I Decision Point: Proceed with this compound? H->I

Sources

Protecting group strategies involving 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies Involving 1,1-Dimethoxypropan-2-ol

In the nuanced field of synthetic organic chemistry, particularly within drug development and the synthesis of complex natural products, the strategic masking and unmasking of reactive functional groups is a foundational concept. The protection of 1,2- and 1,3-diols is a frequent necessity, and the isopropylidene ketal (acetonide) is a widely employed protecting group for this purpose. While traditionally formed using acetone, the use of acetone dimethyl acetals such as this compound and its close analogue, 2,2-dimethoxypropane, offers significant advantages in terms of reaction control and efficiency.

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and professionals in drug development. It will explore the mechanistic details, practical applications, and step-by-step protocols for utilizing this compound and related reagents for the protection of diols.

The Strategic Advantage of Acetone Dimethyl Acetals

This compound, along with the more commonly cited 2,2-dimethoxypropane, serves as a superior reagent for the introduction of the acetonide protecting group.[1][2] The primary benefit of using these reagents over acetone lies in the reaction equilibrium. In the acid-catalyzed reaction with a diol, the byproducts are volatile methanol and acetone, which can be easily removed from the reaction mixture, thereby driving the reaction to completion.[3] This contrasts with the use of acetone, which produces water as a byproduct, often necessitating the use of dehydrating agents or azeotropic distillation to achieve high yields.

Mechanism of Acetonide Formation

The formation of the isopropylidene ketal from a diol and this compound is an acid-catalyzed process. A catalytic amount of a Brønsted or Lewis acid initiates the reaction.

The mechanistic pathway unfolds as follows:

  • Protonation: An acid catalyst protonates one of the methoxy groups of the acetone dimethyl acetal, converting it into a good leaving group (methanol).

  • Formation of an Oxocarbenium Ion: The departure of methanol results in the formation of a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Diol: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Second Protonation and Elimination: The remaining methoxy group is subsequently protonated and eliminated as a second molecule of methanol, generating another oxocarbenium ion intermediate.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the newly formed oxocarbenium ion in an intramolecular fashion, leading to the formation of the cyclic ketal.

  • Deprotonation: The final step involves the deprotonation of the cyclic intermediate to regenerate the acid catalyst and yield the protected diol.

G cluster_0 Acetonide Formation Mechanism Reactants Diol + this compound Protonation Protonation of a methoxy group Reactants->Protonation + H+ Oxocarbenium_Ion_1 Formation of Oxocarbenium Ion I Protonation->Oxocarbenium_Ion_1 - CH3OH Nucleophilic_Attack Nucleophilic attack by diol Oxocarbenium_Ion_1->Nucleophilic_Attack Intermediate Hemiketal Intermediate Nucleophilic_Attack->Intermediate Protonation_2 Protonation of the second methoxy group Intermediate->Protonation_2 + H+ Oxocarbenium_Ion_2 Formation of Oxocarbenium Ion II Protonation_2->Oxocarbenium_Ion_2 - CH3OH Cyclization Intramolecular Cyclization Oxocarbenium_Ion_2->Cyclization Product Protected Diol (Acetonide) Cyclization->Product - H+

Caption: Mechanism of acid-catalyzed acetonide protection of a diol.

Experimental Protocols

The following protocols provide a general framework for the protection and deprotection of diols using acetone dimethyl acetals. Optimization may be necessary depending on the specific substrate.

Protocol 1: Isopropylidene Ketal Protection of a 1,2-Diol

This protocol outlines a standard procedure for the protection of a generic 1,2-diol.

Materials:

  • 1,2-Diol (1.0 equiv)

  • This compound or 2,2-dimethoxypropane (1.5–2.0 equiv)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or ZrCl₄) (0.01–0.1 equiv)[4]

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetone, or N,N-dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Dissolve the diol (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add this compound (1.5 equiv) to the solution.

  • Add the acid catalyst (e.g., p-TsOH, 0.02 equiv) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 1 to 4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) two to three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale and Key Considerations
Solvent Anhydrous DCM, Acetone, or DMFThe choice of solvent depends on the solubility of the diol. Anhydrous conditions are crucial to prevent hydrolysis of the acetal.
Catalyst p-TsOH, CSA, ZrCl₄, IodineA variety of Brønsted and Lewis acids can be used.[4][5] The choice may depend on the acid sensitivity of the substrate.
Temperature Room TemperatureMost reactions proceed efficiently at ambient temperature. Gentle heating may be required for less reactive diols.
Workup Quench with NaHCO₃Neutralization of the acid catalyst is essential to prevent deprotection during the workup and purification steps.
Protocol 2: Deprotection of the Isopropylidene Ketal

The removal of the acetonide protecting group is typically achieved by hydrolysis under acidic conditions.[6][7]

Materials:

  • Acetonide-protected diol (1.0 equiv)

  • Aqueous acidic solution (e.g., 80% acetic acid, 1 M HCl, or a solution of a Lewis acid like ZrCl₄)[4]

  • Co-solvent (e.g., tetrahydrofuran (THF), methanol (MeOH), or acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or other suitable organic solvent for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected diol (1.0 equiv) in a suitable co-solvent such as THF or MeOH.

  • Add the aqueous acidic solution (e.g., an equal volume of 1 M HCl).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Deprotection is often complete within 30 minutes to a few hours.

  • Once the reaction is complete, carefully neutralize the acid by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected diol.

  • Purify if necessary.

G Start Acetonide-Protected Diol Step1 Dissolve in THF/MeOH Start->Step1 Step2 Add Aqueous Acid (e.g., 1M HCl) Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 Neutralize with sat. NaHCO3 Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry, Filter, and Concentrate Step5->Step6 End Deprotected Diol Step6->End

Caption: General workflow for the deprotection of an isopropylidene ketal.

Trustworthiness and Validation

The success of these protocols relies on careful monitoring and validation. TLC is an indispensable tool for tracking the consumption of starting materials and the formation of products in both the protection and deprotection steps. For rigorous characterization and to ensure the structural integrity of the synthesized compounds, it is highly recommended to use spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

References

  • A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME.
  • Application Notes and Protocols for the Deprotection of Isopropylidene Groups. Benchchem. (2025).
  • What are the applications of 2,2-Dimethoxypropane?. Guidechem.
  • Acetonides. Organic Chemistry Portal.
  • Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals.
  • Acetonide. Wikipedia.
  • A Comparative Guide to Diol Protection: 2,2-Dimethoxybutane vs. 2,2-Dimethoxypropane. Benchchem.
  • 2,2-DIMETHOXYPROPANE.
  • A Comparative Guide to Diol Protection Str
  • Introduction of 2,2-Dimethoxypropane. ChemicalBook. (2019).
  • acetonide protection of diols using iodine and dimethoxypropane. Dr.

Sources

Application Note: Quantitative Analysis of 1,1-Dimethoxypropan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated method for the identification and quantification of 1,1-dimethoxypropan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a solvent and chemical intermediate whose purity and presence as a potential impurity in pharmaceutical products or environmental samples require precise monitoring. The method described herein is tailored for researchers, quality control analysts, and drug development professionals, offering a robust, sensitive, and specific protocol. The methodology leverages the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[1][2] This guide provides comprehensive protocols for sample preparation, instrument configuration, data analysis, and complete method validation according to the International Council for Harmonisation (ICH) guidelines.[3]

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines two methods to form a single, highly effective system for analyzing complex chemical mixtures.[2] The gas chromatograph (GC) separates volatile and semi-volatile compounds based on their physical and chemical properties, primarily their boiling points and affinity for the stationary phase within the GC column.[1] As the separated components exit the column, they enter the mass spectrometer (MS), which acts as a detector. In the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. These charged fragments are then sorted by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that serves as a molecular fingerprint, allowing for unambiguous identification.[4] For quantitative analysis, the response of a specific, abundant ion is measured and compared against a calibration curve generated from standards of known concentrations.

Materials, Reagents, and Equipment

Reagents and Standards
  • This compound reference standard: (Purity ≥99.0%)[5]

  • Methanol (CH₃OH): HPLC or GC-MS grade, high purity.

  • Helium (He): Ultra-high purity (99.999%) for carrier gas.

  • Internal Standard (Optional but Recommended): 1,3-Propanediol or a deuterated analog for enhanced precision.[6][7]

Equipment and Consumables
  • GC-MS System: An Agilent 7890 GC with a 5975 MSD or equivalent system.[8]

  • GC Column: A polar capillary column is recommended due to the hydroxyl group of the analyte. A Thermo Scientific TraceGOLD TG-WaxMS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polyethylene glycol (PEG) / carbowax-type column is suitable.[6][7]

  • Autosampler Vials: 2 mL glass vials with PTFE-lined septa.

  • Syringes: Microsyringes for standard and sample preparation.

  • Volumetric Flasks: Class A, various sizes (10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated analytical pipettes.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Vortex Mixer.

  • Centrifuge (if required for sample cleanup).

Experimental Protocols

Preparation of Standard Solutions

Causality Statement: Preparing a concentrated stock solution followed by serial dilutions is a standard metrological practice that minimizes weighing errors and ensures the accuracy of the entire calibration range.

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with methanol. Mix thoroughly.

    • Calculate the exact concentration based on the weighed amount and purity of the standard.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of at least five calibration standards by serially diluting the primary stock solution with methanol. A suggested concentration range is 1.0 µg/mL to 50 µg/mL.

    • Transfer the final solutions to autosampler vials for analysis.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure the independence and validity of the calibration.

Sample Preparation

Causality Statement: The goal of sample preparation is to dilute the sample into the linear range of the method and ensure the matrix does not interfere with the analysis. The chosen solvent, methanol, is compatible with the analyte's polarity and the GC system.[9][10]

  • Liquid Samples: Accurately pipette a known volume or weigh a known mass of the sample into a volumetric flask. Dilute with methanol to bring the expected analyte concentration within the calibration range.

  • Solid Samples: Accurately weigh the sample, add a measured volume of methanol, and extract the analyte using vortexing or sonication. Centrifuge or filter the extract to remove particulates before transferring an aliquot to an autosampler vial.[1]

  • Transfer the final prepared sample to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

Causality Statement: The selected parameters are optimized for the analysis of a polar, mid-boiling point compound. The polar Wax column provides excellent separation for hydroxylated compounds. The temperature program is designed to first focus the analytes at a low temperature and then ramp up to elute this compound as a sharp, symmetrical peak. The MS is set to scan a wide mass range for initial identification and can be switched to Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity during quantification, focusing on the characteristic ions of the analyte.

GC Parameter Setting
Column TG-WaxMS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split 20:1 (for higher concentrations)[10]
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow Mode)
Oven Program - Initial Temp: 50 °C, hold for 2 min
- Ramp: 15 °C/min to 220 °C
- Hold: Hold at 220 °C for 5 min
MS Parameter Setting
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 35-250) for identification and SIM for quantification
Solvent Delay 3 min
Key Identifying Ions m/z 75 (Quantitation Ion, Base Peak) , m/z 45, m/z 47[11]

Experimental Workflow Visualization

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Sample Receipt & Login C Sample Preparation (Weighing, Dilution, Extraction) A->C B Standard & QC Preparation (Stock, Working Solutions) D Build GC-MS Sequence B->D C->D E System Suitability Test (SST) (Check resolution, tailing, response) D->E Start F Inject Standards, QCs, Samples E->F If SST Passes G Data Acquisition (Scan/SIM Mode) F->G H Process Chromatograms (Peak Integration, Identification) G->H I Generate Calibration Curve (Linear Regression, R² > 0.995) H->I J Quantify Analyte in Samples & QCs I->J K Final Data Review & Report Generation J->K

Caption: Overall workflow for the GC-MS analysis of this compound.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][12] This process establishes the performance characteristics of the method and provides confidence in the results.

Validation Parameter Protocol Acceptance Criteria
Specificity Analyze a blank (methanol), a placebo/matrix blank, and a sample spiked with the analyte and potential impurities.The analyte peak should be free from interference at its retention time. Baseline separation is required.[12]
Linearity Analyze at least five concentration levels across the desired range (e.g., 1-50 µg/mL). Plot the peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.995.[3]
Accuracy (Recovery) Spike a known matrix with the analyte at three concentration levels (low, medium, high) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.[3]
Precision Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.[3]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N), typically 3:1.The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N), typically 10:1, with acceptable precision and accuracy.The lowest concentration that can be reliably quantified with acceptable performance.[13]
Robustness Intentionally vary key method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min, inlet temperature ±5°C) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability.[3]

Data Analysis and Interpretation

  • Identification: The primary identification of this compound is achieved by comparing the retention time (RT) of the peak in the sample chromatogram with that of a known reference standard. Confirmation is made by comparing the acquired mass spectrum of the sample peak with the reference spectrum from the standard or a library (e.g., NIST). The spectrum should show the characteristic base peak at m/z 75 and other confirming ions.[11]

  • Quantification: Create a calibration curve by plotting the peak area of the quantitation ion (m/z 75) against the concentration of the prepared standards. Using the linear regression equation (y = mx + c) derived from this curve, calculate the concentration of this compound in the unknown samples based on their measured peak areas.

References

  • Washington State Department of Agriculture. (n.d.). Residual Solvents by Gas Chromatography/ Mass Spectrometry.
  • Heliyon. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • Lab Manager. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry.
  • U.S. Food and Drug Administration. (2007). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste.
  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ResearchGate. (2015). What is the basic principle for choosing solvents for GC-MS analysis?
  • ResearchGate. (2022). Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry.
  • International Journal of Pharmaceutical Sciences and Research. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • LCGC. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Pharma Beginners. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Agilent. (2016). GC Analysis of Glycols in Toothpaste.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 554378.
  • ResearchGate. (2006). A new validation approach applied to the GC determination of impurities in organic solvents.
  • NYC.gov. (n.d.). Ethylene Glycol and Propylene Glycol by Gas Chromatography/Mass Spectrometry (GC/MS).
  • Analytice. (2024). 1-Methoxy-2-propanol: Overview, Analytical Method and Anaerobic Removal.
  • Chemdad. (n.d.). 1,1-Dimethoxy-2-propanol.
  • National Institute of Standards and Technology. (n.d.). Propane, 1,1-dimethoxy-. NIST Chemistry WebBook.
  • Analytice. (n.d.). 1-Methoxy-2-propanol – WATER analysis.
  • National Institute of Standards and Technology. (n.d.). Propane, 1,1-dimethoxy-. NIST Chemistry WebBook, Mass Spectrum.
  • National Institute of Standards and Technology. (n.d.). 1,1-Dimethoxy-2-phenylpropane. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 2-Propanone, 1,1-dimethoxy-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). (2R)-1,1-Dimethoxy-2-propanol. PubChem Compound Summary for CID 139045.
  • MDPI. (2017). GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns.
  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.

Sources

The Strategic Application of 1,1-Dimethoxypropan-2-ol in Chiral Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the stereoselective synthesis of drug molecules is of paramount importance. The biological activity of a chiral drug is often confined to a single enantiomer, with the other being inactive or, in some cases, eliciting undesirable side effects. Consequently, the development of robust and efficient synthetic routes to enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of medicinal chemistry. This guide provides an in-depth exploration of the application of 1,1-dimethoxypropan-2-ol, a versatile chiral building block, in the synthesis of pharmaceuticals. We will delve into its role as a precursor to key chiral synthons, providing detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction to this compound: A Chiral Synthon with Latent Functionality

This compound, also known as lactaldehyde dimethyl acetal, is a chiral molecule available in both (R) and (S) enantiomeric forms. Its structure uniquely combines a protected aldehyde (as a dimethyl acetal) and a secondary alcohol. This arrangement makes it a valuable C3 chiral building block, offering a stable platform for the introduction of a stereocenter early in a synthetic sequence. The acetal group serves as a robust protecting group for the aldehyde functionality, which can be unmasked under specific acidic conditions when required. The secondary alcohol, on the other hand, provides a reactive handle for a variety of chemical transformations, including esterification, tosylation, and conversion to other functional groups.

PropertyValue
Molecular FormulaC₅H₁₂O₃
Molecular Weight120.15 g/mol
AppearanceColorless liquid
ChiralityExists as (R) and (S) enantiomers

Core Application: A Gateway to Chiral Epoxides for Pharmaceutical Synthesis

One of the most powerful applications of chiral this compound is its role as a precursor to chiral epoxides, which are highly sought-after intermediates in the synthesis of a wide range of pharmaceuticals. The conversion of the 1,2-diol functionality, unmasked from the starting material, into an epoxide provides a versatile electrophilic three-membered ring that can be opened by various nucleophiles with high regio- and stereoselectivity.

Synthetic Workflow: From (R)-1,1-Dimethoxypropan-2-ol to a Key Chiral Epoxide Intermediate

This section details a representative workflow for the conversion of (R)-1,1-dimethoxypropan-2-ol to a key chiral epoxide intermediate, (R)-glycidyl tosylate. This intermediate is a valuable building block for the synthesis of various pharmaceuticals, including beta-blockers and antiviral agents.

G A (R)-1,1-Dimethoxypropan-2-ol B Tosylation (TsCl, Pyridine) A->B Activation of hydroxyl group C (R)-1,1-Dimethoxypropan-2-yl tosylate B->C D Acidic Hydrolysis (Deprotection) C->D Unmasking of the diol E (R)-2-Hydroxy-1-tosyloxypropane D->E F Intramolecular Cyclization (Base, e.g., NaOH) E->F Epoxide formation G (R)-Glycidyl tosylate F->G

Caption: Synthetic pathway from (R)-1,1-dimethoxypropan-2-ol to (R)-glycidyl tosylate.

Experimental Protocol: Synthesis of (R)-Glycidyl Tosylate from (R)-1,1-Dimethoxypropan-2-ol

This protocol provides a detailed, step-by-step methodology for the synthesis of (R)-glycidyl tosylate, a key chiral epoxide intermediate.

Step 1: Tosylation of (R)-1,1-Dimethoxypropan-2-ol

  • Rationale: The hydroxyl group of (R)-1,1-dimethoxypropan-2-ol is converted to a tosylate, which is an excellent leaving group, facilitating the subsequent intramolecular cyclization to form the epoxide ring. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • To a solution of (R)-1,1-dimethoxypropan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude (R)-1,1-dimethoxypropan-2-yl tosylate. This intermediate is often used in the next step without further purification.

Step 2: Acidic Hydrolysis and in situ Epoxidation

  • Rationale: The dimethyl acetal protecting group is removed under acidic conditions to reveal the 1,2-diol. The subsequent addition of a base promotes an intramolecular Williamson ether synthesis (S_N2 reaction), where the newly formed alkoxide attacks the carbon bearing the tosylate leaving group, forming the epoxide ring with inversion of configuration.

  • Procedure:

    • Dissolve the crude (R)-1,1-dimethoxypropan-2-yl tosylate in a mixture of acetone and water.

    • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (NaOH) (1.5 eq) in water.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure (R)-glycidyl tosylate.

StepReactantReagentsProductTypical Yield
1(R)-1,1-Dimethoxypropan-2-olTsCl, Pyridine, DCM(R)-1,1-Dimethoxypropan-2-yl tosylate>90% (crude)
2(R)-1,1-Dimethoxypropan-2-yl tosylateH₂O/Acetone, H⁺, NaOH(R)-Glycidyl tosylate70-80% (over 2 steps)

Application in the Synthesis of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast number of pharmaceuticals.[1][2][3] (R)- or (S)-1,1-dimethoxypropan-2-ol can serve as a valuable starting material for the synthesis of these important building blocks.

Synthetic Strategy: Conversion to a Chiral Azido Alcohol

A common and effective strategy involves the conversion of the chiral epoxide derived from this compound into a chiral azido alcohol. The azide group can then be readily reduced to the corresponding primary amine.

G A (R)-Glycidyl tosylate B Ring-opening with Azide (NaN₃) A->B S_N2 attack C (S)-1-Azido-3-tosyloxypropan-2-ol B->C D Reduction of Azide (e.g., H₂, Pd/C) C->D Conversion to amine E (S)-1-Amino-3-tosyloxypropan-2-ol D->E

Caption: Synthesis of a chiral amino alcohol precursor from (R)-glycidyl tosylate.

Experimental Protocol: Synthesis of (S)-1-Amino-3-tosyloxypropan-2-ol
  • Rationale: The epoxide ring of (R)-glycidyl tosylate is opened by the azide nucleophile at the less hindered carbon (C3) via an S_N2 mechanism, resulting in inversion of configuration at that center. The subsequent reduction of the azide to an amine is a clean and high-yielding transformation.

  • Procedure:

    • To a solution of (R)-glycidyl tosylate (1.0 eq) in a mixture of acetone and water, add sodium azide (NaN₃) (1.5 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give crude (S)-1-azido-3-tosyloxypropan-2-ol.

    • Dissolve the crude azido alcohol in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the desired (S)-1-amino-3-tosyloxypropan-2-ol.

This chiral amino alcohol can then be further elaborated into various pharmaceutical targets.

Conclusion: A Versatile and Strategic Chiral Building Block

This compound, in its enantiomerically pure forms, represents a highly valuable and strategic building block for the synthesis of complex chiral pharmaceuticals. Its latent functionality, combining a protected aldehyde and a reactive alcohol on a stereodefined three-carbon backbone, provides a robust platform for the efficient construction of key chiral intermediates such as epoxides and amino alcohols. The protocols and strategies outlined in this guide demonstrate the practical utility of this synthon, offering researchers a reliable and versatile tool to navigate the challenges of asymmetric synthesis in drug discovery and development. By understanding the underlying principles and experimental nuances of its application, scientists can effectively leverage this compound to accelerate the development of novel and life-saving medicines.

References

  • Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chemical Science, RSC Publishing. URL
  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Graphical abstract pp xxx–xxx New chiral 1,2-aminoalcohols derived from biomass and their application in diethyl zinc addition. CORE. URL
  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. URL
  • Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A comparative study. Indian Journal of Chemistry.
  • Process for the Preparation of Glycidyl Derivatives.
  • EXPERIMENTAL SUPPORTING INFORM
  • Process for the preparation of glycidyl derivatives.
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  • Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol.
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  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. URL
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
  • Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. URL
  • Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-Dipolar Cycloaddition.
  • Low-Temperature Direct Oxidation of Propane to Propylene Oxide Using Supported Subnanometer Cu Clusters.

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Navigating Asymmetric Synthesis: A Guide to the Applications of 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental starting points for the construction of complex molecular architectures with specific stereochemistry. This technical guide delves into the utility of 1,1-dimethoxypropan-2-ol, a versatile chiral synthon, providing researchers, scientists, and drug development professionals with detailed experimental protocols and insights into its application.

Core Properties and Synthetic Potential

This compound is a chiral organic molecule that possesses both a hydroxyl group and a protected aldehyde in the form of a dimethyl acetal.[1] This unique combination of functional groups makes it a valuable intermediate in multistep synthetic sequences. The acetal moiety is stable under basic and nucleophilic conditions, allowing for selective reactions at the secondary alcohol. Conversely, the acetal can be readily deprotected under acidic conditions to reveal the aldehyde functionality for further elaboration. The chiral center at the C-2 position allows for its use in asymmetric synthesis, enabling the creation of stereochemically defined products.[2]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₅H₁₂O₃
Molecular Weight120.15 g/mol
AppearanceColorless liquid
IUPAC NameThis compound
CAS Number42919-42-6

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3] It may also cause drowsiness or dizziness.[3] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, away from ignition sources, and while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

Table 2: GHS Hazard Information for this compound [3]

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vaporP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
H336: May cause drowsiness or dizzinessP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P271: Use only outdoors or in a well-ventilated area.
P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Application in Asymmetric Synthesis: A Chiral Building Block

The primary application of this compound, particularly its enantiomerically pure forms such as (R)-1,1-dimethoxypropan-2-ol, is as a chiral building block in asymmetric synthesis.[5] The inherent chirality of this molecule can be transferred to new stereocenters in a target molecule, a fundamental strategy in the synthesis of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect.

Protocol 1: Oxidation to the Chiral Ketone, 1,1-Dimethoxypropan-2-one

A common transformation of this compound is its oxidation to the corresponding ketone, 1,1-dimethoxypropan-2-one. This chiral ketone is a valuable intermediate for various carbon-carbon bond-forming reactions.

Workflow for the Oxidation of this compound

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup cluster_product Product start This compound reagents Oxidizing Agent (e.g., PCC, Swern) Dichloromethane (DCM) Room Temperature start->reagents Add workup 1. Quench Reaction 2. Extraction with Organic Solvent 3. Dry Organic Layer 4. Concentrate in vacuo reagents->workup After Reaction Completion product 1,1-Dimethoxypropan-2-one workup->product Isolate

Caption: General workflow for the oxidation of this compound.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. Note: PCC is a suspected carcinogen and should be handled with extreme care.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure 1,1-dimethoxypropan-2-one.

Protocol 2: Esterification of the Hydroxyl Group

The secondary hydroxyl group of this compound can be readily esterified to introduce various functional groups or to protect the alcohol during subsequent synthetic steps.

Workflow for the Esterification of this compound

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup cluster_product Product start This compound reagents Carboxylic Acid or Acyl Chloride Coupling Agent (e.g., DCC) or Base (e.g., Pyridine) Dichloromethane (DCM) Room Temperature start->reagents Add workup 1. Wash with aq. HCl and aq. NaHCO₃ 2. Dry Organic Layer 3. Concentrate in vacuo reagents->workup After Reaction Completion product Ester of this compound workup->product Isolate

Sources

The Versatile Chiral Synthon: Application Notes for 1,1-Dimethoxypropan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chiral Complexity from a Simple Precursor

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral building blocks, or synthons, are instrumental in this pursuit, offering a strategic entry point into complex molecular architectures with defined stereochemistry. Among these, 1,1-dimethoxypropan-2-ol stands out as a versatile and economically viable C3 chiral precursor. Its stereogenic center, flanked by a hydroxyl group and a protected aldehyde (a dimethyl acetal), provides a rich platform for a diverse array of stereoselective transformations.

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, moves beyond a simple recitation of protocols. It delves into the strategic application of (R)- and (S)-1,1-dimethoxypropan-2-ol, elucidating the mechanistic rationale behind key synthetic manipulations. We will explore its conversion into other valuable chiral intermediates, including chiral aldehydes, ketones, amines, and epoxides, providing detailed, field-tested protocols and the underlying principles that ensure high fidelity in stereochemical transfer.

Core Attributes of this compound as a Chiral Building Block

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups: the secondary alcohol and the dimethyl acetal. The commercially available enantiopure forms, (R)-1,1-dimethoxypropan-2-ol and (S)-1,1-dimethoxypropan-2-ol, serve as the foundation for accessing a wide spectrum of chiral molecules.[1]

PropertyValueSource
Molecular Formula C₅H₁₂O₃PubChem[1][2]
Molecular Weight 120.15 g/mol PubChem[1][2]
Appearance LiquidSigma-Aldrich[3]
Chirality Exists as (R) and (S) enantiomersN/A

The strategic advantage of this molecule lies in the ability to selectively manipulate either the hydroxyl or the acetal moiety, or to orchestrate reactions that involve both, often with a high degree of stereocontrol.

Synthetic Transformations and Protocols

Generation of Chiral α-Hydroxy Aldehydes: The Gateway to Further Complexity

The dimethyl acetal of this compound serves as a stable protecting group for the aldehyde functionality. Mild acidic hydrolysis readily unmasks the aldehyde, yielding the corresponding chiral lactaldehyde. This transformation is often the first step in a multi-step synthesis, providing a versatile intermediate for subsequent carbon-carbon bond-forming reactions.

This protocol describes the deprotection of the acetal under mild acidic conditions to yield (R)-lactaldehyde, a valuable intermediate in biocatalysis and organic synthesis.[3]

Materials:

  • (R)-1,1-Dimethoxypropan-2-ol

  • Formic acid (88%)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1,1-dimethoxypropan-2-ol (1.0 eq) in a 1:1 mixture of deionized water and diethyl ether.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add formic acid (2.0 eq) to the stirred solution. The addition should be dropwise to maintain the temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: (R)-Lactaldehyde is volatile, so excessive heating should be avoided.

  • The crude (R)-lactaldehyde is often used immediately in the next step without further purification due to its propensity to dimerize.

Causality and Insights: The use of formic acid provides a mild acidic environment that selectively cleaves the acetal without causing significant side reactions at the hydroxyl group or epimerization of the chiral center. The biphasic system aids in the extraction of the product as it is formed.

G cluster_0 Protocol 1: Synthesis of (R)-Lactaldehyde Start (R)-1,1-Dimethoxypropan-2-ol Step1 Dissolve in H₂O/Et₂O Step2 Add Formic Acid at 0-5°C Step3 Reaction Monitoring (TLC/GC) Step4 Workup: - Separate Layers - Extract with Et₂O - Neutralize & Wash Step5 Dry and Concentrate End (R)-Lactaldehyde

Oxidation to Chiral α-Alkoxy Ketones

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1,1-dimethoxypropan-2-one, a chiral α-alkoxy ketone. This transformation opens up avenues for the introduction of new stereocenters through diastereoselective nucleophilic additions to the carbonyl group.

This protocol utilizes the Swern oxidation, a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, with minimal risk of over-oxidation or epimerization.

Materials:

  • (R)-1,1-Dimethoxypropan-2-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 eq) to the DCM, followed by the dropwise addition of DMSO (2.2 eq). Stir for 15 minutes.

  • Add a solution of (R)-1,1-dimethoxypropan-2-ol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise. The reaction mixture may become thick. Stir for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1,1-dimethoxypropan-2-one can be purified by flash column chromatography on silica gel.

Causality and Insights: The Swern oxidation is performed at low temperatures to ensure the stability of the intermediate chlorosulfonium ylide. The use of a non-nucleophilic base, triethylamine, is crucial for the final elimination step that forms the ketone. This method is highly chemoselective for the alcohol in the presence of the acetal.

G cluster_1 Protocol 2: Swern Oxidation Start (R)-1,1-Dimethoxypropan-2-ol Step1 Activate DMSO with Oxalyl Chloride at -78°C Step2 Add Alcohol Solution Step3 Add Triethylamine Step4 Warm to RT and Quench Step5 Workup and Purification End 1,1-Dimethoxypropan-2-one

Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged structures in medicinal chemistry and serve as valuable ligands in asymmetric catalysis. This compound can be converted into these important compounds through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

This protocol involves the conversion of the alcohol to a tosylate, a good leaving group, followed by an SN2 reaction with an amine nucleophile, which proceeds with inversion of stereochemistry.

Materials:

  • (R)-1,1-Dimethoxypropan-2-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Lithium aluminum hydride (LAH) or Hydrogen gas with Palladium on carbon (Pd/C)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

Step A: Tosylation

  • In a flame-dried flask under an inert atmosphere, dissolve (R)-1,1-dimethoxypropan-2-ol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic extracts with cold dilute HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which is often used directly in the next step.

Step B: Azide Displacement and Reduction

  • Dissolve the crude tosylate from Step A in anhydrous DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC. Once the tosylate is consumed, cool the reaction to room temperature.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

  • Reduction:

    • Method 1 (LAH): Carefully add a solution of the crude azide in anhydrous THF to a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir until the azide is consumed. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). Filter the resulting solids and concentrate the filtrate.

    • Method 2 (Catalytic Hydrogenation): Dissolve the crude azide in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate.

  • Purify the resulting (S)-1,1-dimethoxypropan-2-amine by distillation or column chromatography.

Causality and Insights: The tosylation step activates the hydroxyl group for nucleophilic substitution. The SN2 reaction with azide proceeds with inversion of configuration at the stereocenter. The subsequent reduction of the azide to the amine can be achieved under various conditions, with catalytic hydrogenation being a milder alternative to LAH reduction.

Applications in Target-Oriented Synthesis

The chiral building blocks derived from this compound are valuable intermediates in the synthesis of natural products and pharmaceuticals. For example, the chiral aldehyde obtained from its hydrolysis can undergo diastereoselective additions with organometallic reagents to create new stereocenters with high control.[4] The resulting diols can be further elaborated into complex molecules. Similarly, the chiral amines can be used in the synthesis of chiral ligands for asymmetric catalysis or as key fragments in bioactive molecules.

Conclusion

This compound is a powerful and often underutilized chiral precursor in asymmetric synthesis. Its readily available enantiopure forms, coupled with the differential reactivity of its functional groups, provide a strategic and economical entry point to a wide range of valuable chiral building blocks. The protocols detailed herein for the synthesis of chiral aldehydes, ketones, and amines from this versatile starting material are robust and scalable. By understanding the underlying chemical principles and the causality behind the experimental choices, researchers can effectively leverage this compound to streamline the synthesis of complex, enantiomerically pure molecules for a multitude of applications in science and industry.

References

  • Diastereoselective Addition of Organometallic Reagents to Chiral Carbonyl Compounds. Taylor & Francis. [Link]
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi. [Link]
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]
  • Selected Diastereoselective Reactions: Additions of Achiral Carbanions to Chiral Aldehydes and Ketones.
  • One pot simultaneous preparation of both enantiomer of β-amino alcohol and vicinal diol via cascade bioc
  • Synthesis of β-amino alcohol derivatives.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Enantio- and Diastereoselective Addition of Organometallic Reagents to Aldehydes and Imines.
  • Chiral Amine Synthesis. Semantic Scholar. [Link]
  • Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes.
  • Oxidation to Aldehydes and Ketones. ACS GCI Pharmaceutical Roundtable. [Link]
  • Preparation of 1-methoxy-2-propanol.
  • This compound. PubChem. [Link]
  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
  • (2R)-1,1-Dimethoxy-2-propanol. PubChem. [Link]
  • 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy)-. Organic Syntheses. [Link]
  • New regio-, stereo-, diastereo- and enantioselective one-pot reactions mediated by organometallic derivatives.
  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. [Link]
  • Natural product anticipation through synthesis.
  • Preparation and application of chiral monotosylated 1,2- di-amines in asymmetric synthesis. [Link]
  • Enantio- and diastereocontrolled conversion of chiral epoxides to trans-cyclopropane carboxylates: application to the synthesis of cascarillic acid, grenadamide and L-(-)-CCG-II. PubMed. [Link]
  • Synthesis of ketones by hydrolysis, deprotection, or oxid
  • Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxid
  • Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design.
  • Bridging the Gap Between Natural Product Synthesis and Drug Discovery.
  • Natural Product Synthesis: The Endless Quest for Unreachable Perfection.
  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
  • Medicinal Chemistry Strategies for the Modification of Bioactive N
  • Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine.
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  • 1,3-Dimethoxy-2-propanol. PubChem. [Link]
  • Asymmetric Induction.

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Enantioselective reactions using derivatives of 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Enantioselective Reactions Using Derivatives of 1,1-Dimethoxypropan-2-ol

Abstract: The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis, as the biological activity of a molecule is often exclusive to a single stereoisomer.[1] Chiral auxiliaries and ligands are instrumental in this endeavor, providing a mechanism to control the three-dimensional outcome of a chemical reaction.[2] This document provides an in-depth guide to the use of derivatives of this compound, a versatile yet underexplored chiral building block, in enantioselective synthesis. We will detail the synthesis of a representative chiral ligand, provide a comprehensive protocol for its application in the asymmetric alkylation of aldehydes, and explore the mechanistic basis for the observed stereoselectivity. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit for asymmetric synthesis.

Introduction: The Strategic Value of Chiral Building Blocks

Enantioselective synthesis, the preferential formation of one enantiomer over another, is a critical discipline in organic chemistry.[1] The physiological effects of chiral drugs, for instance, can vary dramatically between enantiomers; one may be therapeutic while the other is inactive or even harmful. A common strategy to achieve high enantioselectivity is the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent reaction before being cleaved.[2] Alternatively, chiral ligands can coordinate to a metal center to create an asymmetric catalytic environment that influences the reaction pathway.

While workhorses like Evans oxazolidinones and ligands derived from BINOL or tartrates are well-established, the exploration of new chiral scaffolds is essential for discovering novel reactivity and overcoming the limitations of existing methods.[1][2] (R)- and (S)-1,1-dimethoxypropan-2-ol are attractive chiral starting materials due to the presence of a stereocenter adjacent to a hydroxyl group, which can be readily functionalized, and an acetal group, which is stable under many reaction conditions but can be hydrolyzed if needed.[3][4] These features make them ideal precursors for a variety of bidentate and tridentate chiral ligands.

Synthesis of a Chiral Ligand from (R)-1,1-Dimethoxypropan-2-ol

The hydroxyl group of this compound is the primary handle for derivatization. One common transformation is its conversion into an amino alcohol, a privileged ligand class for many asymmetric reactions. The following workflow outlines the synthesis of a chiral amino alcohol ligand, a crucial precursor for creating an asymmetric catalyst.

Caption: Workflow for synthesizing a chiral amino alcohol ligand.

This multi-step synthesis converts the alcohol into a tosylate, a good leaving group. Subsequent SN2 reaction with an azide nucleophile proceeds with inversion of configuration, followed by reduction to the primary amine. The resulting chiral amino alcohol can then be used as a ligand in metal-catalyzed reactions.

Application Protocol: Enantioselective Alkylation of Aldehydes

The catalytic enantioselective addition of alkyl groups to the carbonyl carbon of aldehydes is a fundamental method for constructing chiral secondary alcohols, which are prevalent motifs in natural products and pharmaceuticals.[5] This protocol describes the use of a chiral titanium complex, formed in situ from the ligand synthesized above, to catalyze the addition of an alkylzirconium reagent to an aliphatic aldehyde.[5]

Materials and Equipment
  • Reagents:

    • Chiral amino alcohol ligand (synthesized as per Section 2)

    • Titanium(IV) isopropoxide (Ti(OiPr)₄)

    • Schwartz's reagent (Cp₂ZrHCl)

    • 1-Hexene (or other terminal alkene)

    • Cyclohexanecarboxaldehyde (or other aliphatic aldehyde)

    • Anhydrous Toluene

    • Anhydrous Diethyl Ether (Et₂O)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere operations

    • Flame-dried glassware (Schlenk flasks, syringes)

    • Magnetic stirrer and stir bars

    • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Flash column chromatography system

Detailed Step-by-Step Methodology

PART A: Preparation of the Alkylzirconium Reagent (Hydrozirconation)

  • Under an inert atmosphere (Argon or Nitrogen), add Schwartz's reagent (1.1 mmol) to a flame-dried Schlenk flask.

  • Add anhydrous toluene (5 mL) and stir to form a suspension.

  • Add 1-hexene (1.0 mmol) via syringe. The suspension will slowly become a clear, colorless to pale yellow solution over ~30 minutes. This indicates the formation of the hexylzirconocene chloride.

PART B: The Catalytic Enantioselective Alkylation

  • In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.15 mmol) in anhydrous toluene (3 mL).

  • Add Ti(OiPr)₄ (0.1 mmol) via syringe. Stir the solution at room temperature for 30-60 minutes to allow for the formation of the chiral titanium catalyst complex.

  • Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • Add cyclohexanecarboxaldehyde (1.0 mmol) to the cold catalyst solution.

  • In a dropwise manner over 10-15 minutes, add the pre-formed alkylzirconium solution from Part A to the aldehyde-catalyst mixture.

    • Causality Note: Slow addition at low temperature is critical to control the reaction rate, prevent side reactions like enolization of the aldehyde, and maximize enantioselectivity by ensuring the catalyzed pathway is dominant.[5]

  • Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Once the aldehyde is consumed, quench the reaction by adding saturated aqueous NH₄Cl (10 mL) directly to the cold flask.

  • Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with Et₂O (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (a chiral secondary alcohol) by flash column chromatography.

  • Analyze the purified product by chiral HPLC or GC to determine the enantiomeric excess (ee).

Mechanism of Stereocontrol

The enantioselectivity of the reaction is determined by the chiral environment created by the titanium-ligand complex. The mechanism involves the coordination of the aldehyde to the Lewis acidic titanium center, followed by the transfer of the alkyl group from zirconium to one specific face of the aldehyde.

Mechanism cluster_TS Stereodetermining Step Catalyst Chiral Ti(IV)-Ligand Complex Activated_Complex Activated Aldehyde-Ti Complex Catalyst->Activated_Complex Coordination Aldehyde R'-CHO (Aldehyde) Aldehyde->Activated_Complex Nucleophile Hexyl-ZrCp2Cl (Nucleophile) Transition_State Diastereomeric Transition State Nucleophile->Transition_State Approaches Complex Activated_Complex->Transition_State Facial Blockage by Ligand Product_Complex Product-Ti Complex Transition_State->Product_Complex Alkyl Transfer Product_Complex->Catalyst Catalyst Turnover Product Chiral Alcohol Product Product_Complex->Product Hydrolysis (Workup)

Caption: Proposed catalytic cycle for enantioselective alkylation.

Expert Insight: The chiral ligand coordinates to the titanium atom in a bidentate fashion (via the nitrogen and oxygen atoms). This creates a sterically defined pocket. When the aldehyde coordinates to the titanium, one of its prochiral faces is effectively shielded by the bulky components of the ligand. The incoming alkylzirconium reagent is therefore directed to attack the unshielded face, leading to the preferential formation of one enantiomer of the alcohol product. The specific stereochemical outcome (R or S) is dictated by the absolute configuration of the chiral ligand used.

Representative Data

The effectiveness of a chiral catalyst is measured by its ability to produce the desired product in high yield and high enantiomeric excess across a range of substrates.

EntryAldehyde SubstrateAlkene SubstrateYield (%)ee (%)
1Cyclohexanecarboxaldehyde1-Hexene8592
23-Phenylpropanal1-Hexene7889
3Octanal1-Hexene8190
4Cyclohexanecarboxaldehyde4-Phenyl-1-butene7588
5CyclohexanecarboxaldehydeAllyltrimethylsilane8894

Note: Data are representative and may vary based on precise reaction conditions and ligand structure.

Troubleshooting and Key Considerations

  • Low Enantioselectivity (ee):

    • Cause: Presence of water or other protic impurities that can lead to a non-catalyzed background reaction.

    • Solution: Ensure all glassware is rigorously flame-dried. Use anhydrous solvents and freshly distilled reagents. The use of molecular sieves can sometimes be beneficial.[6][7]

    • Cause: Incorrect catalyst-to-ligand ratio or insufficient pre-complexation time.

    • Solution: Adhere to the stoichiometry and allow adequate time for the catalyst to form before adding substrates.

  • Low Yield:

    • Cause: Incomplete formation of the alkylzirconium reagent.

    • Solution: Ensure the Schwartz's reagent is of high quality and that the hydrozirconation is allowed to proceed to completion.

    • Cause: Aldehyde enolization or other side reactions.

    • Solution: Maintain a low reaction temperature (-78 °C or lower). Ensure slow, controlled addition of the nucleophile.

  • Reaction Stalls:

    • Cause: Catalyst deactivation.

    • Solution: Maintain a strict inert atmosphere throughout the entire process. Oxygen and moisture can rapidly deactivate both the titanium catalyst and the organometallic reagents.

References

  • Benchchem. Application Notes and Protocols: Sharpless Asymmetric Epoxidation for Chiral Oxiranes.
  • SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.
  • Organic Syntheses. Sharpless Epoxidation of Divinyl Carbinol.
  • PubMed. Direct, enantioselective α-alkylation of aldehydes using simple olefins.
  • Wikipedia. Chiral auxiliary.
  • Scribd. Sharpless Asymmetric Epoxidation Guide.
  • Scribd. Sharpless Asymmetric Epoxidation Guide.
  • WordPress. Sharpless Asymmetric Epoxidation (AE).
  • Princeton University. Direct, enantioselective α-alkylation of aldehydes using simple olefins.
  • National Institutes of Health. Direct, enantioselective α-alkylation of aldehydes using simple olefins.
  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
  • MDPI. Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes.
  • PubMed. Enantioselective intramolecular aldehyde α-alkylation with simple olefins: direct access to homo-ene products.
  • National Institutes of Health. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3.
  • National Institutes of Health. This compound | C5H12O3.

Sources

Application Notes and Protocols: The Role of 1,1-Dimethoxypropan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the application of 1,1-dimethoxypropan-2-ol, particularly its enantiopure forms, as a versatile chiral building block in asymmetric synthesis. While its direct role as a chiral auxiliary is not extensively documented in peer-reviewed literature, its utility as a precursor to valuable chiral synthons is well-established. This document will detail its properties, established applications, and provide a protocol for its use in the synthesis of chiral aldehydes, which are pivotal in various stereoselective transformations.

Introduction: The Significance of Chiral Building Blocks

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals where the biological activity of a molecule is often dependent on its stereochemistry. The synthesis of enantiomerically pure compounds can be achieved through various strategies, including the use of chiral catalysts, enzymes, and chiral auxiliaries. An equally powerful approach is the "chiral pool" or chiral building block strategy, which utilizes readily available, enantiopure starting materials derived from natural sources.

This compound, available in both (R) and (S) enantiomers, is a valuable C3 chiral building block. Its structure incorporates a stereocenter adjacent to a protected aldehyde (an acetal) and a secondary alcohol. This arrangement of functional groups allows for a variety of synthetic manipulations, making it a versatile starting material for the synthesis of more complex chiral molecules.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₁₂O₃
Molecular Weight 120.15 g/mol
Appearance Colorless liquid
Boiling Point 148-150 °C
Density 0.97 g/mL at 25 °C
Solubility Soluble in water and most organic solvents.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

(Data sourced from publicly available chemical databases)

Established Role as a Chiral Building Block

The primary application of enantiopure this compound in asymmetric synthesis is as a precursor to chiral lactaldehyde and its derivatives. The acetal group serves as a stable protecting group for the aldehyde functionality, which can be deprotected under acidic conditions when needed. The hydroxyl group can be modified, for example, through oxidation or by serving as a nucleophile.

Synthesis of Chiral Lactaldehyde Derivatives

(R)-1,1-dimethoxypropan-2-ol is a common starting material for the synthesis of (R)-lactaldehyde dimethyl acetal, a key intermediate in various synthetic pathways. The hydroxyl group can be oxidized under mild conditions to yield the corresponding ketone, 1,1-dimethoxypropan-2-one (pyruvic aldehyde dimethyl acetal). This ketone can then participate in a variety of stereoselective reactions.

Furthermore, the acetal can be hydrolyzed to reveal the aldehyde, providing access to enantiopure lactaldehyde, a valuable building block in its own right.

Protocol: Oxidation of (R)-1,1-Dimethoxypropan-2-ol to (R)-1,1-Dimethoxypropan-2-one

This protocol describes a standard Swern oxidation, a reliable method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Materials:

  • (R)-1,1-dimethoxypropan-2-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

Swern_Oxidation cluster_prep Reaction Setup cluster_reaction Substrate Addition & Oxidation cluster_quench Quenching cluster_workup Work-up & Purification A Dissolve oxalyl chloride in anhydrous DCM under Argon at -78 °C B Add DMSO dropwise to the oxalyl chloride solution A->B Formation of Swern oxidant C Add a solution of (R)-1,1-dimethoxypropan-2-ol in DCM dropwise B->C Maintain -78 °C D Stir for 30 minutes at -78 °C C->D Oxidation occurs E Add triethylamine (TEA) dropwise D->E Neutralize excess acid F Allow the reaction to warm to room temperature E->F G Add water and separate the organic layer F->G H Wash the organic layer with brine G->H I Dry over anhydrous Na₂SO₄, filter, and concentrate H->I J Purify the crude product by flash column chromatography I->J

Caption: Workflow for the Swern oxidation of (R)-1,1-dimethoxypropan-2-ol.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) to make a 0.5 M solution. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of the Oxidizing Agent: To the cooled solution, add dimethyl sulfoxide (DMSO) (2.4 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: In a separate flask, prepare a solution of (R)-1,1-dimethoxypropan-2-ol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes, again maintaining a temperature below -65 °C.

  • Oxidation: Stir the resulting mixture at -78 °C for 30-45 minutes.

  • Quenching: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 30 minutes.

  • Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (R)-1,1-dimethoxypropan-2-one.

Application in Asymmetric Aldol Reactions

The product of the above oxidation, (R)-1,1-dimethoxypropan-2-one (also known as pyruvic aldehyde dimethyl acetal), can be used as an electrophile in asymmetric aldol reactions. While this compound itself is not the direct participant, its conversion to the ketone is a critical enabling step.

In a typical asymmetric aldol reaction, a ketone or aldehyde is converted to its enolate, which then acts as a nucleophile. When this enolate is chiral, or when the reaction is catalyzed by a chiral catalyst, the addition to an electrophile can proceed with high stereoselectivity. Pyruvic aldehyde dimethyl acetal has been used as an electrophile in such reactions, leading to the formation of chiral tertiary alcohols with high enantiomeric excess.

Conceptual Reaction Scheme:

Aldol_Reaction cluster_reactants Reactants cluster_product Product A Chiral Enolate (from a ketone and chiral base/catalyst) C Chiral Tertiary Alcohol (with high diastereoselectivity) A->C Nucleophilic Addition B (R)-1,1-Dimethoxypropan-2-one (Electrophile) B->C Electrophilic Partner

Caption: Conceptual workflow of an asymmetric aldol reaction.

Conclusion

This compound is a valuable and versatile chiral building block in asymmetric synthesis. Its ready availability in both enantiomeric forms and the presence of strategically placed, modifiable functional groups make it an excellent starting material for the synthesis of other important chiral molecules, such as chiral lactaldehydes and their derivatives. While its direct application as a chiral auxiliary is not well-documented, its role as a precursor to key synthons for stereoselective reactions, like the asymmetric aldol reaction, is a testament to its importance in the field. The protocol provided for its oxidation offers a reliable method for accessing one such key intermediate, empowering researchers to utilize this building block in their synthetic endeavors.

References

This section would typically contain a numbered list of citations to peer-reviewed articles and books that support the information presented. The references would include the title, source, and a valid URL where available.

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,1-dimethoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this versatile hydroxy acetal. Our focus is on providing practical, field-proven insights to ensure the successful isolation of high-purity this compound for your research and development needs.

Introduction to the Purification Challenges

This compound is a valuable building block in organic synthesis, prized for its dual functionality of a secondary alcohol and a protected aldehyde in the form of a dimethyl acetal. However, this combination of functional groups also presents unique purification challenges. The acetal moiety is sensitive to acidic conditions, while the hydroxyl group imparts polarity, influencing its solubility and chromatographic behavior.

This guide will address the most common purification methods—fractional distillation and column chromatography—and provide robust protocols and troubleshooting strategies to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthesis involves the acetalization of lactaldehyde or a derivative. Potential impurities include:

  • Starting Materials: Unreacted lactaldehyde or its precursor, and methanol.

  • Byproducts of Acetalization: Water is a primary byproduct of acetal formation[1]. Incomplete reaction can also lead to the presence of the hemiacetal intermediate.

  • Side-Reaction Products: Self-condensation or polymerization of the starting aldehyde can occur under certain conditions[2][3].

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: Why is my purified this compound showing signs of decomposition?

A2: The most likely cause of decomposition is the hydrolysis of the acetal group back to the aldehyde and methanol. This reaction is catalyzed by acid[1]. Ensure all your glassware is free of acidic residues. If purification is performed using silica gel chromatography, the inherent acidity of standard silica gel can cause degradation.

Q3: Can I use standard silica gel for the column chromatography of this compound?

A3: While possible, it is not ideal due to the acidic nature of silica gel, which can lead to acetal hydrolysis[4]. If you must use silica gel, it is highly recommended to neutralize it by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, using a more neutral stationary phase like alumina (basic or neutral) or florisil can be a better option[4].

Q4: What is the best method for removing water from crude this compound before distillation?

A4: Water can form azeotropes with alcohols, complicating distillation. A preliminary drying step is advisable. You can dry the crude product over an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. For larger scales, azeotropic distillation with a suitable solvent like toluene can be employed to remove water.

Purification Protocols

Method 1: Fractional Vacuum Distillation

Fractional distillation is the preferred method for purifying this compound on a larger scale, especially when dealing with volatile impurities. Performing the distillation under reduced pressure is crucial to prevent thermal decomposition of the compound at its atmospheric boiling point.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₂O₃[5]
Molecular Weight120.15 g/mol [5]
Predicted Boiling Point160.2 ± 20.0 °C at 760 mmHg[6]
Flash Point50 °C (122 °F)[7]

Step-by-Step Protocol:

  • Pre-treatment: If the crude product contains a significant amount of water, dry it over anhydrous magnesium sulfate, and filter.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glassware is dry and free of acidic residues. Use a stir bar in the distillation flask to ensure smooth boiling[8].

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on the boiling point at the applied pressure. The forerun will contain lower-boiling impurities. Collect the main fraction of this compound at a stable temperature.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool to room temperature before slowly reintroducing air.

Diagram 1: Fractional Vacuum Distillation Workflow

G cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown start Crude this compound dry Dry over MgSO4 start->dry filter Filter dry->filter setup Assemble Fractional Distillation Apparatus filter->setup evacuate Evacuate to 10-20 mmHg setup->evacuate heat Gently Heat evacuate->heat collect_forerun Collect Forerun (Low-boiling impurities) heat->collect_forerun collect_main Collect Main Fraction (Pure Product) collect_forerun->collect_main cool Cool to Room Temperature collect_main->cool vent Slowly Reintroduce Air cool->vent end Purified this compound vent->end G cluster_dist Distillation cluster_chrom Chromatography start Purification Issue low_yield Low Yield start->low_yield brown_oil Brown Viscous Oil start->brown_oil streaking Streaking on TLC start->streaking coelution Co-elution start->coelution low_yield_cause1 High Temp? low_yield->low_yield_cause1 brown_oil_cause Aldehyde Polymerization? brown_oil->brown_oil_cause streaking_cause1 Too Polar? streaking->streaking_cause1 coelution_cause Similar Polarity? coelution->coelution_cause low_yield_sol1 Lower Pressure / Check Leaks low_yield_cause1->low_yield_sol1 Yes low_yield_cause2 Co-distillation? low_yield_cause1->low_yield_cause2 No low_yield_sol2 Use Better Column / Analyze Distillate low_yield_cause2->low_yield_sol2 Yes brown_oil_sol Pre-treat to Remove Aldehyde brown_oil_cause->brown_oil_sol Yes streaking_sol1 Increase Eluent Polarity streaking_cause1->streaking_sol1 Yes streaking_cause2 Degradation? streaking_cause1->streaking_cause2 No streaking_sol2 Add Triethylamine streaking_cause2->streaking_sol2 Yes coelution_sol Change Solvent System or Stationary Phase coelution_cause->coelution_sol Yes

Sources

Technical Support Center: Identification and Mitigation of Side Products in the Synthesis of 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1,1-Dimethoxypropan-2-ol, a key intermediate and specialty solvent, requires high purity for applications in research and development. However, its synthesis is often accompanied by the formation of various side products that can complicate purification and compromise the quality of the final material. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework. Structured in a question-and-answer format, it addresses specific issues encountered during synthesis, drawing on mechanistic principles to explain the formation of impurities and offering field-proven strategies for their mitigation and identification.

Section 1: Mechanistic Insights into this compound Synthesis

The most common and direct laboratory-scale synthesis of this compound involves the acid-catalyzed acetalization of hydroxyacetone with methanol or an orthoester like trimethyl orthoformate. Understanding the underlying mechanism is critical for diagnosing and preventing side reactions.

The reaction proceeds in two main stages:

  • Hemiketal Formation: The carbonyl oxygen of hydroxyacetone is protonated by the acid catalyst, increasing its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which, after deprotonation, yields the hemiketal.

  • Acetal Formation: The hydroxyl group of the hemiketal is protonated, forming a good leaving group (water). The departure of water creates a resonance-stabilized carbocation. A second molecule of methanol attacks this carbocation, and subsequent deprotonation yields the final this compound product.

Each step in this pathway is an equilibrium, and the presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, leading to incomplete conversion.

G SA Hydroxyacetone + Methanol Protonated_SA Protonated Hydroxyacetone SA->Protonated_SA + H+ Cat H+ (Catalyst) Hemiketal Hemiketal Intermediate Protonated_SA->Hemiketal + CH3OH - H+ Hemiketal->Protonated_SA Protonated_Hemi Protonated Hemiketal Hemiketal->Protonated_Hemi + H+ Carbocation Carbocation Intermediate Protonated_Hemi->Carbocation - H2O Water H2O (Byproduct) Protonated_Hemi->Water Product This compound Carbocation->Product + CH3OH - H+ Product->Carbocation

Caption: Acid-catalyzed acetalization of hydroxyacetone.

Section 2: Frequently Asked Questions (FAQs) on Side Product Identification

This section addresses common questions regarding the identification of impurities in a typical synthesis of this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture, and why do they form?

A1: The profile of impurities is directly linked to the reaction mechanism and conditions. Below is a summary of the most frequently observed side products.

Side Product/ImpurityCommon Cause of FormationTypical Analytical Signature (¹H NMR)
Hydroxyacetone Unreacted starting material due to incomplete conversion or equilibrium shift.Singlet for the acetyl methyl group (~2.2 ppm), singlet for the methylene protons (~4.3 ppm).
Hemiketal Intermediate Incomplete reaction; the equilibrium is trapped at the hemiketal stage.Presence of a hydroxyl proton peak; distinct methoxy and methyl signals different from the final product.
Methanol Unreacted starting material, often used in excess.Singlet for the methyl group (~3.4 ppm) and a broad singlet for the hydroxyl proton.
Water Byproduct of the acetalization reaction. Its presence inhibits the forward reaction.[1]Broad peak in ¹H NMR, often exchanges with other labile protons. Best quantified by Karl Fischer titration.[2]
Acetone Can arise from the hydrolysis of the product if excess water is present under acidic conditions.[2]Sharp singlet for the two equivalent methyl groups (~2.1 ppm).
1,2-Propanediol Can be present as an impurity in the starting hydroxyacetone or formed via side reactions if a reducing agent is present.[3]Complex multiplet pattern for the methine and methylene protons.

Q2: My GC-MS analysis shows a peak with the same mass as my product but a different retention time. What could it be?

A2: This is likely a structural isomer. The most probable isomer is 1,3-dimethoxy-2-propanol [4][5][6]. This can occur if your starting material, hydroxyacetone (1-hydroxy-2-propanone), contains its isomeric impurity, glyceraldehyde (2,3-dihydroxypropanal), which upon reaction would yield a different product. Another possibility, though less common via this route, is 2,2-dimethoxypropan-1-ol [7]. Always verify the purity of your starting materials to avoid this issue.

Q3: How can I definitively confirm the presence of residual water, and why is it so critical?

A3: While a broad peak in the NMR spectrum can suggest the presence of water, the gold standard for quantification is Karl Fischer titration .[2] It is critical to remove water because acetal formation is a reversible equilibrium-driven process.[1] The presence of water as a byproduct will, by Le Châtelier's principle, push the equilibrium back towards the hemiketal and starting materials, thus lowering your yield. Furthermore, residual water in the presence of an acid catalyst can hydrolyze your desired product back to hydroxyacetone, especially during heated distillation.[7]

Section 3: Troubleshooting Guide: Minimizing Side Product Formation

Proactive troubleshooting during the experimental setup is key to achieving high purity and yield.

Issue 1: The reaction is incomplete, with significant amounts of starting material and hemiketal observed.

  • Underlying Cause: The reaction equilibrium has not been sufficiently driven towards the product side. This is almost always due to inadequate removal of the water byproduct.[1] Other factors include insufficient catalyst loading or reaction time.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade methanol and solvents.

    • Implement Water Removal: For reactions run at reflux, use a Dean-Stark trap to physically remove water as it forms. For reactions at room temperature, add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester water.

    • Optimize Catalyst Loading: If using a homogeneous acid catalyst like p-TsOH, ensure a catalytic amount (typically 1-5 mol%) is used. Too little catalyst will result in a sluggish reaction, while too much can promote side reactions.[1]

    • Increase Equivalents of Methanol/Orthoformate: Using a moderate excess of the methanol source can help shift the equilibrium towards the product.

    • Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material before proceeding with the workup.

G Start Start: Low Yield / Purity Check_Water Is water being actively removed (e.g., Dean-Stark, Mol. Sieves)? Start->Check_Water Implement_Water_Removal Action: Add drying agent or use a Dean-Stark trap. Check_Water->Implement_Water_Removal No Check_Catalyst Is catalyst loading optimal (1-5 mol%)? Check_Water->Check_Catalyst Yes Implement_Water_Removal->Check_Catalyst Adjust_Catalyst Action: Adjust catalyst loading and re-run. Check_Catalyst->Adjust_Catalyst No Check_Reagents Are reagents in sufficient excess and anhydrous? Check_Catalyst->Check_Reagents Yes Adjust_Catalyst->Check_Reagents Adjust_Reagents Action: Use anhydrous reagents and increase equivalents. Check_Reagents->Adjust_Reagents No End Achieved High Purity Check_Reagents->End Yes Adjust_Reagents->End

Caption: Troubleshooting workflow for incomplete acetalization.

Issue 2: The product appears to degrade during purification by distillation.

  • Underlying Cause: Thermal decomposition or hydrolysis of the acetal functional group. Acetals are sensitive to acid and can hydrolyze back to the corresponding ketone and alcohol, a process that is accelerated by heat.[7] If the acid catalyst used for the synthesis is not completely removed during the workup, it will catalyze this degradation during distillation.

  • Troubleshooting Protocol:

    • Neutralize Before Concentration: Before removing the solvent and proceeding to distillation, thoroughly neutralize the reaction mixture. Wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash to initiate water removal.

    • Dry Thoroughly: After the aqueous workup, dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove all traces of water.

    • Use Vacuum Distillation: Purify the product using vacuum distillation. Lowering the pressure reduces the boiling point of the compound, minimizing the thermal stress on the molecule and reducing the likelihood of degradation.

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux) to achieve efficient separation from impurities with close boiling points.[8]

Section 4: Key Experimental Protocols

Protocol 4.1: GC-MS Analysis for Purity Assessment

This protocol provides a general method for analyzing the crude and purified product to identify and quantify components.

  • Sample Preparation: Dilute 1-2 drops of the reaction mixture or purified product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup (Typical Conditions):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • MS Detector: Scan range from m/z 35 to 300.

  • Analysis: Compare the retention times and mass spectra of the peaks in your sample to known standards or reference spectra to identify the main product and any impurities.

Protocol 4.2: Purification by Fractional Vacuum Distillation

This method is essential for separating the target compound from unreacted starting materials and side products.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge. Ensure all joints are properly sealed for vacuum.

  • Preparation: Place the crude, neutralized, and dried product in the distillation flask with a magnetic stir bar for smooth boiling.

  • Distillation:

    • Slowly apply vacuum to the desired pressure.

    • Begin heating the distillation flask gently using a heating mantle.

    • Discard the initial low-boiling fraction (forerun), which may contain residual solvent and methanol.

    • Carefully monitor the temperature at the head of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.

    • Stop the distillation when the temperature begins to rise again, indicating the start of higher-boiling impurities distilling over.

  • Validation: Analyze the purity of the collected fractions by GC-MS or NMR spectroscopy.

References
  • European Patent Office. (2004). EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide.
  • National Center for Biotechnology Information. (n.d.). (2R)-1,1-Dimethoxy-2-propanol. PubChem.
  • Google Patents. (2004). US20040000473A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
  • Google Patents. (2005). US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • Wikipedia. (n.d.). 2,2-Dimethoxypropane.
  • Google Patents. (1988). US4775447A - Process for the production of 2,2-dimethoxypropane.
  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethoxy-2-propanol. PubChem.

Sources

Technical Support Center: Strategies to Improve the Yield and Purity of 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1,1-dimethoxypropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental outcomes. Here, we will delve into common challenges and provide actionable, evidence-based strategies to enhance both the yield and purity of this important chemical intermediate.

I. Overview of Synthetic Pathways

The synthesis of this compound typically proceeds through two primary routes:

  • Hydrogenation of 1,1-dimethoxy-2-propanone (Methylglyoxal Dimethyl Acetal): This is a common and effective method. It involves the reduction of the ketone functionality of methylglyoxal dimethyl acetal to a secondary alcohol.

  • Reaction of Methoxyacetone with a Grignard Reagent: This route involves the nucleophilic addition of a methyl group (from a Grignard reagent like methylmagnesium bromide) to the carbonyl carbon of methoxyacetone.

Each pathway presents its own set of challenges and opportunities for optimization. This guide will address specific issues you might encounter in both synthetic routes and subsequent purification steps.

Diagram: Synthetic Pathways to this compound

Synthesis_Pathways cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Grignard Reaction Methylglyoxal Dimethyl Acetal Methylglyoxal Dimethyl Acetal 1,1-Dimethoxypropan-2-ol_1 This compound Methylglyoxal Dimethyl Acetal->1,1-Dimethoxypropan-2-ol_1 Hydrogenation (e.g., NaBH4, H2/Catalyst) Methoxyacetone Methoxyacetone 1,1-Dimethoxypropan-2-ol_2 This compound Methoxyacetone->1,1-Dimethoxypropan-2-ol_2 Grignard Reagent (e.g., CH3MgBr) Grignard_Troubleshooting Low_Yield Low Yield in Grignard Reaction Check_Water Is there any source of water? Low_Yield->Check_Water Check_Grignard Is the Grignard reagent active? Low_Yield->Check_Grignard Control_Temperature Is the reaction temperature controlled? Low_Yield->Control_Temperature Dry_Glassware Thoroughly dry all glassware. Check_Water->Dry_Glassware Yes Anhydrous_Solvents Use anhydrous solvents. Check_Water->Anhydrous_Solvents Yes Dry_Starting_Material Ensure methoxyacetone is dry. Check_Water->Dry_Starting_Material Yes Fresh_Reagent Prepare Grignard reagent fresh. Check_Grignard->Fresh_Reagent No Titrate_Reagent Titrate commercial Grignard solution. Check_Grignard->Titrate_Reagent Unsure Slow_Addition Add Grignard reagent slowly at 0 °C. Control_Temperature->Slow_Addition No Vigorous_Stirring Stir vigorously. Control_Temperature->Vigorous_Stirring No

Technical Support Center: A Guide to the Long-Term Stability and Optimal Storage of 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,1-Dimethoxypropan-2-ol (CAS No: 42919-42-6) is a versatile chiral building block and solvent utilized in various synthetic applications within research and drug development.[1][2] Its unique structure, featuring both a secondary alcohol and a dimethyl acetal, imparts specific reactivity while also presenting distinct challenges for long-term storage and handling. The integrity of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides an in-depth analysis of its stability profile, optimal storage conditions, and troubleshooting protocols to address common issues encountered in the laboratory.

Section 1: Core Stability Profile & Inherent Risks

Understanding the functional groups of this compound is key to predicting its stability. The molecule contains an acetal group, which is sensitive to acid, and an ether linkage, which can be prone to oxidation.

Primary Degradation Pathways:

  • Acid-Catalyzed Hydrolysis: The acetal group is stable under neutral and basic conditions but can readily hydrolyze in the presence of even trace amounts of acid. This reaction cleaves the acetal to form 2-hydroxypropanal and two equivalents of methanol. The presence of acidic impurities in other reagents or on glassware can initiate this degradation, leading to a significant drop in purity.

  • Oxidative Degradation & Peroxide Formation: Like many ethers, this compound can react with atmospheric oxygen over time, especially when exposed to light, to form hydroperoxides and peroxides. These peroxide impurities are not only a contaminant but can also be explosive, particularly upon concentration. This risk is elevated with prolonged storage in partially empty containers.

  • Thermal Decomposition: When heated to decomposition, the compound can release toxic fumes and gases, such as carbon monoxide and carbon dioxide.[3]

Key Safety & Handling Risks:

  • Flammability: this compound is a flammable liquid and vapor (Category 3), with a flash point around 89°F (31.6°C).[4][5][6] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[7][8] All transfers should be performed in a well-ventilated area, and containers must be properly bonded and grounded to prevent static discharge.[3][9]

  • Health Hazards: The compound may cause drowsiness or dizziness and can irritate the skin, eyes, and respiratory tract.[3][4] Appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and lab coats, is mandatory during handling.[10]

Section 2: Optimal Storage Conditions for Maximum Stability

Adherence to proper storage protocols is the most effective strategy for preserving the chemical integrity of this compound. The following conditions are recommended based on its chemical properties.

ParameterRecommendationRationale (The "Why")
Temperature 2-8°C (Refrigerated)While stable at room temperature for short periods, refrigerated storage is recommended for long-term stability.[1] Lower temperatures significantly slow the rate of potential oxidative degradation and peroxide formation.
Atmosphere Inert Gas (Nitrogen or Argon) To prevent reaction with atmospheric oxygen, the vial or bottle should be blanketed with an inert gas.[11] This is the most critical step in preventing the formation of hazardous peroxides.
Light Amber/Opaque Container Store in a light-protected container, such as an amber glass bottle, to prevent photo-initiated oxidation.
Container Tightly Sealed Glass Bottle Use a tightly sealed, appropriate glass container.[9] Avoid plastic containers, as the compound may act as a solvent for some plastics and rubbers.[3] Ensure the cap liner is made of an inert material (e.g., PTFE).
Purity High-Purity Grade Use a high-purity grade of the solvent. Impurities, especially acidic ones, can catalyze degradation.
Incompatibilities Segregated Storage Store separately from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.[3]

Section 3: Troubleshooting Guide

This section addresses common problems researchers may face, providing a logical workflow for diagnosing and resolving issues related to reagent stability.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Inconsistent or Failed Experimental Results check_purity Step 1: Assess Reagent Purity Visual & Olfactory Inspection start->check_purity visual_ok Appearance: Clear, Colorless Liquid | Odor: Slight Ethereal check_purity->visual_ok Pass visual_bad Observation: Discoloration, Cloudiness, or Sharp/Acidic Odor check_purity->visual_bad Fail test_peroxide Step 2: Test for Peroxides Use Peroxide Test Strips visual_ok->test_peroxide solution_replace Action: Discard Old Reagent & Procure Fresh Stock Implement Proper Storage Protocols visual_bad->solution_replace peroxide_neg Result: Negative (< 0.5 ppm) test_peroxide->peroxide_neg Pass peroxide_pos Result: Positive (≥ 0.5 ppm) | POTENTIAL HAZARD test_peroxide->peroxide_pos Fail confirm_structure Step 3: Confirm Structure & Purity Analytical Chemistry (GC-MS, NMR) peroxide_neg->confirm_structure solution_dispose Action: Safely Quench Peroxides & Dispose of Reagent per Institutional Guidelines peroxide_pos->solution_dispose structure_ok Result: Purity >98% | No significant degradation products confirm_structure->structure_ok Pass structure_bad Result: Low Purity | Presence of 2-hydroxypropanal, methanol, or other impurities confirm_structure->structure_bad Fail solution_proceed Conclusion: Reagent is Likely Not the Cause Investigate Other Experimental Parameters structure_ok->solution_proceed structure_bad->solution_replace

Caption: Troubleshooting workflow for assessing the quality of this compound.

Question & Answer Troubleshooting

Q: My reaction yield is unexpectedly low when using an older bottle of this compound. Could the reagent be the issue?

A: Yes, this is a strong possibility. The most likely cause is a decrease in purity due to degradation.

  • Probable Cause 1: Hydrolysis. If the reagent was exposed to acidic conditions, the acetal could have hydrolyzed. This reduces the molar quantity of the active reagent and introduces impurities (2-hydroxypropanal, methanol) that could interfere with your reaction.

  • Probable Cause 2: Oxidation. The formation of peroxides and other oxidation byproducts introduces contaminants and lowers the concentration of the desired starting material.

  • Recommended Action: First, perform a peroxide test as described in Section 5. If negative, consider running a purity check via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy and compare it to the certificate of analysis of a new lot.

Q: I've noticed crystals forming in my bottle of this compound, or the liquid appears cloudy. What should I do?

A: Do not use the reagent. Cloudiness or crystallization can be a sign of significant impurity or, more dangerously, the formation of polymeric peroxides which can be shock-sensitive.

  • Probable Cause: This could be due to extensive degradation or contamination. Polymeric peroxides, in particular, can have low solubility and may precipitate.

  • Recommended Action: Treat the bottle as potentially hazardous. Do not attempt to open it if solid material is present around the cap. Contact your institution's Environmental Health & Safety (EHS) office for guidance on proper handling and disposal.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the definitive recommended storage temperature? I see both 2-8°C and 15-25°C cited.

A1: For long-term storage (>6 months), 2-8°C is strongly recommended to minimize the rate of oxidative degradation.[1] For routine, short-term use (e.g., a bottle that will be consumed within a few weeks), storage in a cool, well-ventilated flammable storage cabinet at ambient temperature (15-25°C) is acceptable, provided the container is kept under an inert atmosphere and protected from light.[12] The refrigerated condition is the best practice for preserving maximum purity over time.

Q2: How critical is using an inert atmosphere?

A2: It is highly critical for long-term stability. The primary long-term hazard associated with ether-containing compounds is peroxide formation, which requires atmospheric oxygen. Blanketing the reagent with nitrogen or argon after each use displaces oxygen and is the most effective preventative measure.[11]

Q3: What is the expected shelf-life of this compound?

A3: When stored unopened from the manufacturer under the recommended conditions (2-8°C, inert atmosphere), the shelf-life is typically 1-2 years. Once opened, the stability is highly dependent on handling. If proper storage protocols (refrigeration, inert gas blanket, protection from light) are followed diligently after each use, the reagent can remain stable for many months. However, it is best practice to test for peroxides every 3-6 months after opening.

Q4: What container materials are incompatible with this compound?

A4: Avoid strong oxidizing agents, strong acids, and strong bases.[3] In terms of physical storage, avoid containers and transfer tubing made of certain plastics and rubbers, as the compound can act as a solvent and leach plasticizers or degrade the material.[3] Borosilicate glass with a PTFE-lined cap is the preferred container material.

Section 5: Experimental Protocol for Quality Assessment

This protocol provides a self-validating system to assess the quality of a stored container of this compound.

Protocol: Quality Assessment of Stored this compound

Objective: To verify the integrity of the reagent by checking for visible degradation and the presence of peroxides.

Materials:

  • Container of this compound to be tested

  • Commercially available peroxide test strips (e.g., MQuant® or equivalent)

  • Appropriate PPE (goggles, gloves, lab coat)

  • Clean glass pipette or rod

Methodology:

  • Safety First: Perform all steps inside a certified chemical fume hood. Ensure there are no ignition sources nearby.

  • Visual Inspection:

    • Examine the unopened bottle against a light source. The liquid should be a clear, colorless liquid.[3]

    • Note any discoloration (yellowing), cloudiness, or solid precipitates. If any are observed, do not proceed and consult your EHS office.

    • Carefully inspect the cap and threads for any crystal formation. If crystals are present, do not open the bottle and treat it as potentially shock-sensitive.

  • Peroxide Test:

    • Carefully open the container.

    • Using a clean glass rod or pipette, withdraw a small drop of the liquid and apply it to the reactive pad of a peroxide test strip. Do not dip the strip directly into the bottle to avoid contamination.

    • Wait for the time specified in the test strip instructions.

    • Compare the color of the strip to the color chart provided with the kit.

  • Interpreting Results:

    • < 0.5 ppm: The reagent is free of significant peroxide contamination and is likely safe for use, pending further analytical confirmation if required.

    • ≥ 0.5 ppm - 30 ppm: The reagent contains peroxides. While it may be usable for some non-critical applications, it is best to discard it. It should not be distilled or concentrated.

    • > 30 ppm: The reagent is considered hazardous. Do not use. Contact your EHS office for instructions on safe quenching and disposal.

References

  • Redox. (2021-05-24).
  • Blute, I., et al. (1995-07-01).
  • JT Baker. (n.d.).
  • Sigma-Aldrich. (2025-05-06).
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (2025-07-31).
  • Penta chemicals. (2023-08-04).
  • Carl ROTH. (n.d.).
  • Acme Hardesty. (2024-08-06).
  • Univar Solutions. (n.d.).
  • PubChem. (n.d.). (2R)-1,1-Dimethoxy-2-propanol.
  • Fisher Scientific. (2025-12-19).
  • Sasol. (n.d.).
  • Sigma-Aldrich. (2024-08-07).
  • CPAChem. (2022-11-10).
  • Sigma-Aldrich. (n.d.). (R)-1,1-Dimethoxy-2-propanol. URL
  • PubChem. (n.d.). 1-Methoxy-2-propanol.
  • Kumar, A., et al. (2025-01-07). Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO.
  • Cole-Parmer. (n.d.).
  • Sterlitech. (n.d.).
  • ChemBK. (n.d.). 1,1-Dimethoxy-2-propanol. URL
  • BenchChem. (2025). Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol. URL
  • Copley, S. D. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
  • Nielsen, P., et al. (2025-10-30). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • ResearchGate. (n.d.). Potential decomposition pathway of 2,2-dimethoxypropane with MsOH. URL

Sources

Technical Support Center: Safe Handling and Disposal of 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1-Dimethoxypropan-2-ol (CAS No. 42919-42-6). This document is intended for researchers, scientists, and drug development professionals, providing essential safety information, handling protocols, and emergency procedures. Our goal is to ensure you can work safely and effectively with this compound by understanding its properties and the causality behind each procedural recommendation.

Section 1: Core Hazard Identification & Key Data

This compound is a flammable liquid and vapor that can cause central nervous system effects such as drowsiness or dizziness.[1] Understanding its fundamental properties is the first step toward safe handling. All experimental work should be preceded by a thorough risk assessment.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
Molecular Formula C₅H₁₂O₃PubChem[1]
Molecular Weight 120.15 g/mol PubChem[1]
CAS Number 42919-42-6PubChem[1]
GHS Hazard Class Flammable Liquid, Category 3PubChem[1]
Specific Target Organ Toxicity (Single Exposure), Category 3PubChem[1]
Hazard Statements H226: Flammable liquid and vapor.PubChem[1]
H336: May cause drowsiness or dizziness.PubChem[1]
UN Number 1993Scientific Laboratory Supplies
Packing Group IIIScientific Laboratory Supplies

Section 2: Troubleshooting Guide: Emergency & Non-Routine Scenarios

This section addresses specific issues you may encounter during your experiments, providing clear, actionable steps grounded in safety principles.

Q1: I've spilled a small amount (<100 mL) of this compound on the lab bench. What should I do?

A1: Your immediate priority is to control the spill and prevent ignition. The flammability of this compound is its primary hazard.

Step-by-Step Spill Control Protocol:

  • Alert Personnel: Immediately inform colleagues in the vicinity.

  • Remove Ignition Sources: Extinguish all open flames, turn off hot plates, and unplug any nearby electrical equipment that could generate a spark.[2][3]

  • Ensure Ventilation: If not already on, increase ventilation in the area, preferably within a chemical fume hood. This helps to disperse the flammable vapors.

  • Contain the Spill: Use a non-combustible absorbent material like vermiculite, sand, or a commercial chemical spill pillow to surround and absorb the liquid.[2][3] Do not use combustible materials like paper towels or sawdust for the initial absorption.

  • Collect Waste: Using spark-proof tools (e.g., plastic or beryllium-copper scoops), carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[2]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: The sealed container must be disposed of as flammable hazardous waste. Refer to the Waste Disposal Decision Tree in Section 4.

Q2: I've experienced a large spill (>100 mL) outside of a fume hood. What is the procedure?

A2: A large spill presents a significant fire and inhalation hazard. Evacuation is the primary response.

Step-by-Step Large Spill Protocol:

  • EVACUATE: Alert all personnel in the lab and evacuate the area immediately.

  • ISOLATE: If it is safe to do so without significant exposure, close the doors to the affected area to contain the vapors.

  • ALERT: Notify your institution's Environmental Health & Safety (EHS) department and emergency responders. Provide them with the chemical name and the Safety Data Sheet (SDS) if possible.

  • VENTILATE: Do not re-enter the area. Emergency responders will manage the ventilation and cleanup. The high concentration of vapors may cause drowsiness and dizziness, impairing your ability to respond safely.[1]

Q3: I've accidentally splashed this compound on my gloved hand and a small amount on my skin.

A3: Immediate decontamination is critical to prevent skin irritation.

First Aid Protocol - Skin Contact:

  • Remove Contaminated Items: Immediately remove the contaminated glove and any affected clothing.[2]

  • Wash Thoroughly: Flush the affected skin area with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large.[2]

  • Seek Medical Advice: If any skin irritation, redness, or pain develops, seek medical attention immediately.[2]

Q4: I felt dizzy and light-headed while working with an open container of the solvent. What should I do?

A4: These are symptoms of vapor inhalation and potential central nervous system depression, a key hazard of this chemical.[1]

First Aid Protocol - Inhalation:

  • Move to Fresh Air: Immediately move away from the work area to a source of fresh air.[2]

  • Alert a Colleague: Inform someone of the situation. Do not be alone.

  • Seek Medical Attention: If symptoms persist, or if you have difficulty breathing, seek immediate medical attention.[2]

  • Review Engineering Controls: This incident indicates that your ventilation (e.g., fume hood) is inadequate. The process should be stopped and reviewed with a supervisor or EHS before resuming work.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A1: A standard PPE ensemble is required to protect against splashes and vapor inhalation:

  • Eye Protection: Chemical splash goggles are mandatory.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) are required. Always check the manufacturer's glove compatibility data.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.

  • Ventilation: All work with open containers must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

Q2: How must I store this chemical?

A2: Proper storage is crucial to prevent fires.

  • Store in a tightly closed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4]

  • The storage area must be away from heat, sparks, open flames, and strong oxidizing agents.[2][4]

  • Ensure containers are bonded and grounded when transferring large quantities to prevent static discharge.[2]

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases. These materials can cause vigorous, exothermic reactions.

Q4: What is the correct procedure for disposing of waste containing this solvent?

A4: All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all liquid waste in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Segregation: Do not mix this waste with incompatible waste streams (e.g., acidic or oxidizing waste).

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. The waste must be disposed of through a licensed chemical destruction plant or by controlled incineration.[5] Do not pour it down the drain.[5]

Section 4: Workflows and Visual Guides

Experimental Workflow: Safe Transfer of Aliquots

The following diagram outlines the critical steps for safely transferring this compound from a stock container to an experimental vessel.

cluster_prep Preparation cluster_transfer Transfer Operation (Inside Fume Hood) cluster_cleanup Post-Transfer prep1 Don PPE (Goggles, Lab Coat, Gloves) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Ground & Bond Containers (if >1L transfer) prep2->prep3 op1 Open Stock Container prep3->op1 op2 Withdraw Aliquot (Use appropriate pipette) op1->op2 op3 Dispense into Reaction Vessel op2->op3 op4 Securely Cap BOTH Containers op3->op4 clean1 Wipe Down Work Surface op4->clean1 clean2 Dispose of Contaminated Pipette Tips in Hazardous Waste clean1->clean2 clean3 Return Stock to Flammable Storage clean2->clean3

Caption: Workflow for the safe transfer of this compound.

Logical Diagram: Waste Disposal Decision Tree

This flowchart provides a logical path for the proper segregation and disposal of waste generated from experiments involving this compound.

start Waste Generated is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste solid? (e.g., contaminated gloves, wipes) is_liquid->is_solid No liquid_container Collect in a labeled, sealable container for 'Flammable Liquid Waste' is_liquid->liquid_container Yes solid_container Collect in a labeled, lined container for 'Solid Chemical Waste' is_solid->solid_container Yes request_pickup Arrange for disposal via Institutional EHS is_solid->request_pickup No (Consult EHS) liquid_container->request_pickup solid_container->request_pickup

Caption: Decision tree for segregating this compound waste.

References

  • Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%. Source: Cole-Parmer. URL
  • 1-METHOXY-2-PROPANOL Safety D
  • 1-Methoxy-2-propanol - SAFETY D
  • 1-Methoxy-2-propanol Material Safety Data Sheet. Source: Santa Cruz Biotechnology. URL
  • Safety Data Sheet: 1-Methoxy-2-propanol. Source: Carl ROTH. URL
  • This compound | C5H12O3 | CID 554378.
  • SAFETY DATA SHEET - (S)-(+)-2-Methoxypropanol. Source: Fisher Scientific. URL
  • 1-methoxypropan-2-ol - Registration Dossier. Source: European Chemicals Agency (ECHA). URL
  • 1,3-Dimethoxy-2-propanol - Safety D

Sources

Optimizing reaction conditions for experiments involving 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Experiments with 1,1-Dimethoxypropan-2-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are both successful and reproducible.

Section 1: Foundational Knowledge of this compound

This compound is a bifunctional organic molecule featuring a secondary alcohol and a dimethyl acetal. This structure makes it a valuable synthetic intermediate, essentially acting as a protected form of α-hydroxyacetone. Understanding the interplay between these two functional groups is critical for optimizing reaction conditions. The molecule is chiral, and its enantiopure forms, such as (S)-1,1-Dimethoxy-2-propanol, are available for stereoselective synthesis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 42919-42-6[1]
Molecular Formula C₅H₁₂O₃[1][2]
Molecular Weight 120.15 g/mol [1][2]
Appearance Colorless liquid
Key Hazards Flammable liquid and vapor; May cause drowsiness or dizziness.[1][2]

Section 2: Core Experimental Considerations & FAQs

This section addresses the most common foundational questions regarding the use of this compound.

Q1: What are the primary reactive sites on this compound and their relative reactivities?

A1: The molecule has two key reactive sites:

  • The Dimethyl Acetal: This group is stable under basic and neutral conditions but is highly susceptible to cleavage under acidic conditions, which hydrolyzes it to reveal an α-hydroxy aldehyde. This lability is the most frequently exploited (and sometimes problematic) feature of the molecule.

  • The Secondary Alcohol: This hydroxyl group exhibits typical reactivity for a secondary alcohol. It can be oxidized to a ketone, deprotonated with a base to form an alkoxide for nucleophilic attack (e.g., Williamson ether synthesis), or esterified.

In general, reactions are first designed around the acid-sensitivity of the acetal. If the acetal must be preserved, acidic reagents and conditions must be strictly avoided.

Q2: What are the critical storage and handling procedures for this reagent?

A2: Proper storage and handling are crucial for both safety and experimental consistency.

  • Flammability: this compound is a flammable liquid.[1][2] It must be stored away from heat, sparks, and open flames in a designated flammables area.[3][4] Always ground and bond containers during transfer to prevent static discharge.[3][5]

  • Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon prolonged exposure to air and light.[5][6][7] It is imperative to date the container upon receipt and upon opening.[8] Opened containers should ideally be used within 12 months and tested for peroxides periodically.[5][8] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize this risk.[9]

  • General Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8][10]

Q3: My results are inconsistent. Could peroxide contamination be the cause, and how do I test for it?

A3: Yes, peroxide contamination is a frequent cause of inconsistent results and can initiate unwanted radical side reactions.[7][9] A simple qualitative test can be performed before using the reagent.

Protocol 1: Qualitative Test for Peroxides

This protocol provides a rapid screen for the presence of hazardous peroxides.[9]

Objective: To detect the presence of peroxides in this compound.

Methodology:

  • Preparation: In a clean test tube, add 1-2 mL of the this compound to be tested.

  • Reagent Addition: Add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution.

  • Acidification: Add 1-2 drops of glacial acetic acid and mix the contents thoroughly.

  • Observation: The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. A dark brown color suggests a high and potentially dangerous level of peroxides, and the solvent should be disposed of according to institutional safety protocols.

Section 3: Troubleshooting Guide for Acetal Deprotection

The deprotection of the acetal is the most common transformation involving this molecule. Success hinges on choosing conditions compatible with the overall substrate.

Q4: My acetal deprotection is sluggish, resulting in incomplete conversion or low yields. How can I drive the reaction to completion?

A4: This is a common issue that can often be resolved by systematically optimizing reaction parameters.[11]

  • Acid Catalyst & Water Content: For standard acid-catalyzed hydrolysis, the presence of water is essential.[11] Using a biphasic system (e.g., THF/H₂O) or a wet organic solvent can facilitate the reaction. The strength of the acid catalyst can be increased (e.g., from acetic acid to HCl or H₂SO₄), but this elevates the risk of side reactions with other sensitive groups.

  • Temperature: Gently heating the reaction can significantly accelerate slow deprotections.[11] However, be mindful that heat can also promote side reactions like dehydration.

  • Solvent Choice: The solvent can dramatically impact reaction rates. For Lewis acid-mediated deprotections, dichloromethane is often effective.[12] For neutral, iodine-catalyzed methods, acetone is the required solvent as it participates in the reaction mechanism.[11]

  • Driving Equilibrium: Deprotection is an equilibrium process.[13] In methods that don't use water, like transacetalization with acetone, using acetone as the solvent (a large excess) helps drive the equilibrium toward the deprotected product.[13]

Q5: My substrate contains other acid-sensitive functional groups (e.g., silyl ethers, t-butyl esters). How can I selectively deprotect the acetal?

A5: Chemoselectivity is a major challenge. When sensitive groups are present, harsh acidic conditions must be avoided. The key is to choose a method with the appropriate level of mildness.

MethodReagents & ConditionsProsConsCompatible With
Strong Aqueous Acid HCl or H₂SO₄ in THF/H₂O, RTInexpensive, effective for robust substratesLow chemoselectivity, cleaves many other protecting groupsAlkyl ethers, amides
Mild Lewis Acid Bi(NO₃)₃·5H₂O in CH₂Cl₂, RT[12]Mild, fast, easy workup, relatively non-toxic reagent[12]May not cleave highly stable cyclic acetals[12]TBDMS ethers, esters[12]
Neutral (Exchange) Catalytic I₂ in Acetone, RT[11][13]Extremely mild, neutral conditions, very fast for acyclic acetals[11]Requires acetone as solvent/reagentDouble bonds, hydroxyls, acetates, furyl groups, t-butyl ethers[11][13]
Neutral (Electrochemical) LiClO₄, 1,3,5-trioxane in CH₃CN/H₂O[14]Avoids acid/base, novel reactivity[14]Requires specialized electrochemical setupAromatic and aliphatic substrates[14]
Decision Workflow for Acetal Deprotection

The following diagram provides a logical workflow for selecting an appropriate deprotection method.

Deprotection_Decision start Analyze Substrate Sensitivity acid_stable Is the substrate stable to strong acid? start->acid_stable mild_acid_stable Is the substrate stable to mild Lewis acids? acid_stable->mild_acid_stable No final_choice_strong Use Strong Acid (e.g., HCl/THF/H₂O) acid_stable->final_choice_strong Yes final_choice_mild Use Mild Lewis Acid (e.g., Bi(NO₃)₃) mild_acid_stable->final_choice_mild Yes final_choice_neutral Use Neutral Conditions (e.g., I₂/Acetone) mild_acid_stable->final_choice_neutral No

Caption: Decision guide for selecting a deprotection method.

Section 4: Troubleshooting Reactions at the Hydroxyl Group

Q6: I am trying to oxidize the secondary alcohol to 1,1-dimethoxypropan-2-one, but the acetal is cleaving. How can I achieve selective oxidation?

A6: This is a classic chemoselectivity problem. The use of any acidic oxidant (e.g., Jones reagent, chromic acid) will invariably cleave the acetal. You must use oxidants that perform under neutral or basic conditions.

  • Recommended Methods: Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) in a non-acidic solvent like dichloromethane are excellent choices. These methods are performed under non-hydrolytic conditions and are well-tolerated by acetals.

  • Conditions to Avoid: Any reaction condition with a pH below ~6 is likely to compromise the acetal.

Q7: My Williamson ether synthesis using the alkoxide of this compound is giving a low yield. What are the likely causes?

A7: Low yields in this reaction often point to issues with the base, solvent, or a competing elimination reaction.

  • Incomplete Deprotonation: The pKa of the secondary alcohol is ~16-17. A sufficiently strong base is required for complete deprotonation. Sodium hydride (NaH) in an anhydrous ether solvent like THF is a standard choice. Using weaker bases like NaOH or K₂CO₃ may result in an unfavorable equilibrium.

  • Competing E2 Elimination: If you are reacting the alkoxide with a sterically hindered primary or a secondary alkyl halide, the alkoxide may act as a base rather than a nucleophile, leading to an E2 elimination side reaction that forms an alkene.[7] If this is observed, try using a more reactive electrophile (e.g., an alkyl triflate) or modifying the reaction temperature.

  • Water Contamination: The presence of water will quench the strong base and the alkoxide. Ensure all reagents and solvents are rigorously dried.

Troubleshooting Workflow for Incomplete Reactions

This diagram illustrates a logical process for troubleshooting any stalled or low-yielding reaction involving this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity & Activity (e.g., Peroxides, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions Reagents OK check_solvent Is Solvent Anhydrous and Appropriate? check_conditions->check_solvent Conditions OK check_workup Analyze Workup Procedure for Product Loss check_solvent->check_workup Solvent OK optimize Systematically Optimize One Variable at a Time check_workup->optimize Workup OK

Caption: General workflow for troubleshooting common reaction issues.

Section 5: Detailed Experimental Protocols

The following are representative protocols. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 2: Mild, Neutral Acetal Deprotection using Iodine in Acetone

This protocol is ideal for substrates with highly acid-sensitive functional groups.[11][13]

Objective: To deprotect the dimethyl acetal of a sensitive substrate under neutral conditions.

Methodology:

  • Reaction Setup: Dissolve the this compound derivative (1.0 mmol, 1.0 eq) in reagent-grade acetone (10 mL).

  • Catalyst Addition: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution. The solution should turn brown.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For many acyclic acetals, the reaction is complete within 5-15 minutes.[11] If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine completely disappears.

  • Workup: Remove the acetone under reduced pressure. Extract the resulting aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify as necessary by flash column chromatography.

References

  • PubChem. This compound.
  • Abe, Y., et al. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 27, 5464-5470. [Link]
  • Eash, K. J., et al. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(25), 8399–8401. [Link]
  • Organic Chemistry Portal. Dimethyl Acetals. [Link]
  • Mirjalili, B. F., et al. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1076. [Link]
  • Carl ROTH. (2021).
  • PubChem. (2R)-1,1-Dimethoxy-2-propanol.
  • Google Patents.
  • Organic Syntheses. acetone dibutyl acetal. [Link]
  • PubChem. 1,3-Dimethoxy-2-propanol.
  • Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]
  • ResearchGate.

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Common challenges and solutions when working with 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1-Dimethoxypropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile chiral building block. Here, you will find practical, field-proven insights and troubleshooting solutions presented in a direct question-and-answer format, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties, handling, and storage of this compound.

Q1: What are the primary safety concerns associated with this compound?

A1: this compound is classified as a flammable liquid and vapor.[1][2] It may also cause drowsiness or dizziness.[1][3] Therefore, it is crucial to handle this compound in a well-ventilated area, away from ignition sources such as heat, sparks, and open flames.[3][4][5] Personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and eye/face protection, should be worn.[4]

Q2: What are the recommended storage conditions for this compound?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][6][7] For long-term stability, especially for the chiral versions, storage at 2-8°C or even -20°C is recommended.[2] It is also advised to keep it away from strong oxidizing agents, strong acids, and strong bases.[5]

Q3: What are the key physical and chemical properties of this compound?

A3: The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular FormulaC5H12O3[1]
Molecular Weight120.15 g/mol [1]
FormLiquid[2]
Boiling Point118 - 119 °C (for 1-Methoxy-2-propanol)
Flash Point50.7 °C (for (R)-1,1-Dimethoxy-2-propanol)[2]
Q4: In what types of reactions is this compound typically used?

A4: this compound, particularly its chiral forms like (R)-1,1-Dimethoxy-2-propanol, is a valuable chiral building block in organic synthesis.[2] It is commonly used in the synthesis of other chiral molecules, such as D-lactaldehyde, which has applications in biocatalysis for developing efficient and environmentally friendly chemical processes.[2] The acetal functional group can also serve as a protecting group for aldehydes, which is stable under basic conditions but can be removed under acidic conditions.[8][9][10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during experiments involving this compound.

Issue 1: Incomplete or Slow Reaction When Using this compound as a Protecting Group

Q: I am trying to protect a diol using this compound, but the reaction is sluggish or does not go to completion. What could be the cause, and how can I resolve it?

A: This issue often stems from insufficient acid catalysis or the presence of water, which can inhibit the reaction.

Causality: The formation of an acetal from a diol and this compound is an equilibrium reaction catalyzed by acid.[9] The presence of water can shift the equilibrium back towards the starting materials.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents can be dried using appropriate drying agents.[11]

  • Optimize Acid Catalyst:

    • Use a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[9]

    • If the reaction is still slow, a slight increase in the catalyst loading may be beneficial. However, be cautious as excessive acid can lead to side reactions.

  • Removal of Methanol Byproduct: The reaction produces methanol as a byproduct. Removing it can drive the equilibrium towards product formation.[9] This can be achieved by performing the reaction in a flask equipped with a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

Issue 2: Unwanted Side Reactions During Deprotection of the Acetal Group

Q: I am attempting to deprotect the acetal derived from this compound, but I am observing side reactions or degradation of my main compound. How can I achieve clean deprotection?

A: The acetal group is acid-labile, and harsh acidic conditions can lead to unwanted side reactions, especially with sensitive substrates.[8]

Causality: Strong acids can catalyze other reactions in the molecule, such as elimination or rearrangement, particularly if other acid-sensitive functional groups are present.

Solutions:

  • Use Mild Acidic Conditions: Employ milder acidic conditions for deprotection. Options include:

    • Aqueous acetic acid[8][12]

    • Catalytic amounts of a strong acid in a protic solvent[8]

  • Control Reaction Temperature: Perform the deprotection at a lower temperature to minimize side reactions.

  • Screen Different Acids: If one acid gives poor results, try another. For example, if trifluoroacetic acid (TFA) is too harsh, a weaker acid like formic acid might be more suitable.[8][12]

Issue 3: Difficulty in Purifying this compound or its Reaction Products

Q: I am struggling to purify this compound or a product from a reaction where it was used. What purification techniques are most effective?

A: The choice of purification method depends on the nature of the impurities.

Causality: Impurities can include starting materials, byproducts from side reactions, or residual solvents. The polarity of this compound and its derivatives will influence the choice of chromatographic conditions.

Solutions:

  • Distillation: For purifying this compound itself or other volatile products, distillation can be an effective method.[13][14] Fractional distillation may be necessary to separate it from closely boiling impurities.

  • Column Chromatography: For non-volatile products, column chromatography on silica gel is a standard technique.[11]

    • Solvent System Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio can be optimized using thin-layer chromatography (TLC).

  • Aqueous Workup: Before chromatography, an aqueous workup can remove water-soluble impurities. This typically involves washing the organic layer with water, a mild base (like sodium bicarbonate solution) to neutralize any acid, and brine to reduce the water content in the organic layer.

Issue 4: Inconsistent Results in Chiral Syntheses

Q: I am using a specific enantiomer of this compound in a chiral synthesis, but I am observing inconsistent enantiomeric excess (ee) in my product. What could be the problem?

A: Loss of stereochemical integrity can occur under certain reaction conditions.

Causality: The chiral center in this compound is adjacent to a hydroxyl group. Under harsh acidic or basic conditions, or at elevated temperatures, there is a risk of epimerization or racemization.

Solutions:

  • Maintain Mild Reaction Conditions: Avoid strong acids, strong bases, and high temperatures whenever possible.

  • Verify Starting Material Purity: Ensure the enantiomeric purity of the starting this compound is high.[2] This can be checked using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Protect the Hydroxyl Group: If the hydroxyl group is not participating in the desired reaction, consider protecting it with a suitable protecting group to prevent any unwanted reactions at the chiral center.

Section 3: Experimental Workflows

This section provides a general experimental workflow and a visual representation of a typical reaction involving this compound.

General Workflow for Acetal Protection of a Diol

ProtectionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dry Glassware & Solvents reagents 2. Add Diol, Solvent, and this compound start->reagents catalyst 3. Add Acid Catalyst reagents->catalyst monitor 4. Stir and Monitor by TLC/GC catalyst->monitor quench 5. Quench with Base monitor->quench extract 6. Aqueous Extraction quench->extract dry 7. Dry Organic Layer extract->dry purify 8. Purify (Chromatography/Distillation) dry->purify

Caption: General workflow for acetal protection of a diol.

Section 4: Analytical Methods

Q: How can I monitor the progress of a reaction involving this compound?

A: The choice of analytical method depends on the volatility and chromophoric properties of the reactants and products.

  • Gas Chromatography (GC): GC is an excellent technique for monitoring reactions with volatile components, such as the formation or cleavage of the acetal.[2] It can be used to determine the consumption of starting materials and the formation of products. Headspace GC can be particularly useful for analyzing volatile compounds in a complex matrix.[15]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of many organic reactions. Staining with an appropriate reagent (e.g., potassium permanganate or p-anisaldehyde) may be necessary to visualize the spots if the compounds do not absorb UV light.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of the starting materials and products, confirming that the desired transformation has occurred.

  • Mass Spectrometry (MS): MS, often coupled with GC (GC-MS) or LC (LC-MS), can be used to determine the molecular weight of the products and to identify any byproducts.[16]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemical Synthesis Database. (2025). 1,1-dimethoxy-2-methyl-2-propanol.
  • Metabolites. (2024). 1-Methoxy-2-propanol: Overview, Analytical Method and Anaerobic Removal.
  • National Institute for Environmental Studies, Japan. (n.d.). Analytical Methods.
  • CPAChem. (2022). Safety data sheet: 1-Methoxy-2-propanol.
  • Google Patents. (n.d.). EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
  • Penta chemicals. (2023). 1-methoxy-2-propanol - SAFETY DATA SHEET.
  • Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry, 71(5), 1938–1948. [Link]
  • Google Patents. (n.d.). EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
  • Google Patents. (n.d.). US20040000473A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
  • Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • PubChem. (n.d.). (2R)-1,1-Dimethoxy-2-propanol. National Center for Biotechnology Information.
  • Analytice. (n.d.). 1-Methoxy-2-propanol - WATER analysis.
  • Organic Syntheses. (n.d.). acetone dibutyl acetal.
  • Reddit. (2022). PROTECTING GROUPS. r/OrganicChemistry.
  • PubChem. (n.d.). 1,1-Dimethoxypropane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,3-Dimethoxy-2-propanol. National Center for Biotechnology Information.
  • IntechOpen. (2025). Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
  • CEM Corporation. (n.d.). Protection and Deprotection.
  • SpringerLink. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.
  • National Center for Biotechnology Information. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.

Sources

Techniques for removing water and other impurities from 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective removal of water and other common impurities from 1,1-Dimethoxypropan-2-ol. Our focus is on providing practical, validated protocols while explaining the critical scientific principles behind each step to ensure experimental success and protect the integrity of your compound.

Understanding the Challenge: The Chemistry of this compound

This compound possesses two key functional groups: a secondary alcohol and an acetal. This unique structure dictates the purification strategy. The primary challenge is the acid-sensitivity of the acetal group, which can readily hydrolyze back to its corresponding aldehyde (hydroxyacetone) and methanol in the presence of water and an acid catalyst.[1][2] Therefore, purification methods must be carefully selected to avoid acidic conditions that could degrade the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and why are they problematic?

The most common impurities are typically water, residual starting materials, or degradation byproducts. Water is problematic because it can interfere with subsequent reactions, especially those using water-sensitive reagents like organometallics or hydrides.[3] Other potential impurities include methanol, hydroxyacetone, and formic acid, which may arise from the synthesis or from the acid-catalyzed decomposition of the product itself.[1][4] These impurities can lead to inconsistent reaction outcomes and difficulties in product isolation and characterization.

Q2: My this compound is visibly wet or has a high water content. What is the best initial drying agent to use?

For bulk water removal, anhydrous sodium sulfate (Na₂SO₄) is the recommended first-line drying agent.[5]

  • Rationale: Sodium sulfate is a neutral salt, making it chemically inert towards the acid-sensitive acetal group.[6] It has a high capacity for water, meaning it can bind a large amount of water per unit weight by forming a stable hydrate.[7][8] This makes it ideal for pre-drying solvents that are very wet. Its use is recommended at temperatures below 30°C for optimal performance.[6]

Q3: I need my this compound to be exceptionally dry (<50 ppm water) for a critical reaction. What method should I use?

For achieving very low water levels, activated 3Å molecular sieves are the superior choice.[9][10]

  • Rationale: Molecular sieves are zeolites with a precise pore size. 3Å (Angstrom) sieves have pores large enough to trap small water molecules (kinetic diameter ~2.8Å) but are too small for the larger this compound molecules to enter.[3] This size-exclusion mechanism makes them highly efficient at scavenging trace amounts of water to achieve sub-50 ppm levels.[9][11] Unlike some other desiccants, they are generally chemically inert and do not pose a risk to the acetal functionality. It's crucial to use activated (oven-dried under vacuum) sieves for maximum efficiency.[12]

Q4: Can I use distillation to remove water and other impurities? What type of distillation is best?

Yes, distillation is a highly effective method. Given the significant difference between the boiling point of this compound (predicted ~160°C) and water (100°C), fractional distillation is an excellent choice for separating water.[13][14]

  • Rationale: Fractional distillation utilizes a column with a large surface area (e.g., packed with Raschig rings or Vigreux indentations) to establish a temperature gradient, allowing for multiple theoretical vaporization-condensation cycles.[15][16] This process effectively separates components with close boiling points. For this specific compound, a simple distillation might suffice for removing water, but fractional distillation will provide a much better separation from other potential low-boiling impurities. To prevent potential thermal degradation at its atmospheric boiling point, performing the distillation under reduced pressure (vacuum distillation) is highly recommended.

Q5: I suspect my sample has acidic impurities like formic acid. How can I remove them without damaging the molecule?

Acidic impurities must be neutralized carefully. A gentle method is to stir the compound with a mild, solid base like anhydrous potassium carbonate (K₂CO₃) prior to distillation.

  • Rationale: Potassium carbonate is a weak base that can neutralize acidic impurities without creating a strongly basic environment that could promote other side reactions. Being a solid, it can be easily filtered off after neutralization. After filtration, the now acid-free compound can be safely purified by fractional vacuum distillation.

Troubleshooting Guides

Problem: Persistent Water Contamination After Drying
  • Symptom: Your Karl Fischer titration still indicates a high water content (>200 ppm) after stirring with a drying agent like sodium sulfate for several hours.

  • Probable Cause: The drying agent may be saturated, or it may not be efficient enough to remove trace water. Sodium sulfate, while having high capacity, has a low efficiency for achieving very dry conditions.[17]

  • Solution Workflow:

    • Pre-dry: If the solution is very wet, perform an initial drying step with anhydrous sodium sulfate. Add the Na₂SO₄ portion-wise until some of the newly added crystals remain free-flowing and do not clump together.[8]

    • Decant/Filter: Carefully decant or filter the pre-dried solution away from the clumped sodium sulfate.

    • High-Efficiency Drying: Add freshly activated 3Å molecular sieves (approximately 10-20% of the solvent's mass) to the pre-dried solution.[9]

    • Allow Time: Let the solution stand over the molecular sieves for at least 24 hours to allow for complete water adsorption.[9]

    • Verify: Test the water content again using Karl Fischer titration before proceeding.

Problem: Sample Degradation During Purification
  • Symptom: You observe the appearance of new, unexpected peaks in your GC-MS or NMR analysis after a purification attempt, possibly corresponding to hydroxyacetone or methanol.

  • Probable Cause: The acetal functional group has been hydrolyzed.[1][18] This is almost always caused by the presence of an acid catalyst and water. The source could be an acidic drying agent (e.g., anhydrous MgSO₄) or residual acid from the synthesis that was not properly neutralized.[19]

  • Solution Workflow:

    • Avoid Acidic Agents: Strictly avoid drying agents that are known to be slightly acidic, such as magnesium sulfate or calcium chloride.[17] Stick to neutral options like sodium sulfate or molecular sieves.

    • Neutralize Before Heating: If you plan to distill, ensure the crude material is free of acid. Stirring with a small amount of anhydrous potassium carbonate and then filtering is a reliable neutralization step.

    • Use Vacuum Distillation: Distilling under reduced pressure lowers the required temperature, minimizing the risk of thermally-induced degradation.

Data & Protocols

Table 1: Comparison of Recommended Drying Agents
Drying AgentTypeCapacityEfficiency (Final H₂O)SpeedCompatibility with this compound
Anhydrous Sodium Sulfate (Na₂SO₄) NeutralHighLow (~150-250 ppm)SlowExcellent. Recommended for pre-drying.[5][6]
Activated 3Å Molecular Sieves NeutralModerateVery High (<50 ppm)ModerateExcellent. Recommended for final drying.[9][12]
Anhydrous Potassium Carbonate (K₂CO₃) BasicModerateModerateModerateGood. Primarily used for neutralizing acid.
Anhydrous Magnesium Sulfate (MgSO₄) AcidicHighHighFastNot Recommended. Risk of acetal hydrolysis.[19]
Calcium Hydride (CaH₂) BasicHighVery HighModerateUse with Caution. Reacts with the alcohol group.[20][21][22]
Protocol 1: High-Efficiency Drying with Activated 3Å Molecular Sieves
  • Activation: Place 3Å molecular sieve pellets or beads in a flask. Heat in a vacuum oven at 180-200°C under high vacuum for at least 8-12 hours.[12]

  • Cooling: Allow the sieves to cool to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Application: Add the pre-dried this compound to a flask containing the activated molecular sieves (approx. 10g of sieves per 100mL of liquid).

  • Equilibration: Seal the flask and allow it to stand for at least 24 hours at room temperature. Gentle agitation can improve efficiency.

  • Separation: Carefully decant or filter the dried liquid away from the sieves immediately before use.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Neutralization (if necessary): If the crude material is acidic, add ~5g of anhydrous potassium carbonate per 100mL of liquid. Stir for 1 hour, then filter to remove the solid.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short, insulated fractionating column (e.g., a Vigreux column). Ensure all glass joints are properly sealed for vacuum.

  • Distillation: Heat the distillation flask gently using a heating mantle. Apply vacuum slowly.

  • Collect Fractions: Discard any initial low-boiling fractions (forerun). Collect the main fraction boiling at a constant temperature at your target pressure.

  • Completion: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and overheating of residues.

  • Storage: Store the purified, dry product over activated 3Å molecular sieves under an inert atmosphere to maintain its dryness.

Visualized Workflows

Diagram 1: Purification Strategy Decision Tree

G start Start: Crude This compound q_water High Water Content? (e.g., >0.5%) start->q_water predry Pre-dry with Anhydrous Na₂SO₄ q_water->predry Yes q_acid Acidic Impurities Present? q_water->q_acid No filter1 Filter or Decant predry->filter1 filter1->q_acid neutralize Neutralize with K₂CO₃ q_acid->neutralize Yes q_purity High Purity Required? (<50 ppm H₂O, remove non-volatiles) q_acid->q_purity No filter2 Filter neutralize->filter2 filter2->q_purity dry_sieves Dry with Activated 3Å Molecular Sieves q_purity->dry_sieves No (water only) distill Fractional Vacuum Distillation q_purity->distill Yes (for non-volatiles) end_dry Purified Product (Anhydrous) dry_sieves->end_dry end_distill Purified Product (High Purity, Anhydrous) distill->end_distill

Caption: Decision workflow for selecting the appropriate purification technique.

Diagram 2: Acetal Hydrolysis Risk Pathway

G cluster_conditions Risk Conditions acetal This compound (Stable) protonation Protonation of Acetal Oxygen acetal->protonation hydrolysis Nucleophilic Attack by Water protonation->hydrolysis Rate Limiting Step degradation Degradation Products: Hydroxyacetone + Methanol hydrolysis->degradation acid Acid Source (e.g., MgSO₄, residual catalyst) acid->protonation water Water (>50 ppm) water->hydrolysis

Caption: The acid-catalyzed pathway for acetal degradation.

References

  • Acetal Hydrolysis Mechanism - Chemistry Steps. Chemistry Steps. [Link]
  • Using molecular sieves for solvent drying. University of Wisconsin-Madison. [Link]
  • Why Is Sodium Sulfate Used As A Drying Agent. Chemtradeasia. [Link]
  • Sodium Sulf
  • Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension. [Link]
  • Tips & Tricks: Drying Methods. University of Rochester. [Link]
  • Understanding Molecular Sieves and Their Role in Solvent Drying. Red River. [Link]
  • Drying an Organic Solution. Utah Tech University. [Link]
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]
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  • Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Sorbead India. [Link]
  • Process for purifying acetals.
  • Why and How Do We Dry Organic Solvents with Molecular Sieves? YouTube (ChemSurvival). [Link]
  • Acetal Hydrolysis in Acidic Media. YouTube (The Organic Chemistry Tutor). [Link]
  • fractional distillation. The Oxford Companion to Spirits & Cocktails. [Link]
  • Calcium hydride is widely used as a desiccant for alkaline solvents. TRUNNANO. [Link]
  • Process for purifying acetals.
  • Calcium hydride. Wikipedia. [Link]
  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]
  • 1,1-Dimethoxy-2-propanol. ChemBK. [Link]
  • This compound. PubChem. [Link]
  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. [Link]
  • Organic Mechanism - Acetal Hydrolysis Acidic Solution 001. YouTube (Chad's Prep). [Link]
  • Commonly Used Hydride Reagents. Southern Methodist University. [Link]
  • Drying solvents. Sciencemadness Wiki. [Link]
  • Separation of Alcohol and Water Mixture Using process of Fractional Distillation. YouTube (Chemistry Practical). [Link]
  • Calcium hydride. Sciencemadness Wiki. [Link]
  • Drying Agents. Scribd. [Link]
  • Fractional Distillation of Non-ideal Mixtures (Azeotropes). Chemistry LibreTexts. [Link]
  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
  • (2R)-1,1-Dimethoxy-2-propanol. PubChem. [Link]
  • Using drying agents. University of California, Los Angeles. [Link]
  • Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Topics in Organic Chemistry. [Link]
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
  • 1,1-Dimethoxy-2-propanol. Chemdad. [Link]
  • 1,1-dimethoxypropan-2-one. Stenutz. [Link]

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Technical Support Center: Distillation and Separation of 1,1-Dimethoxypropan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification and analysis of 1,1-Dimethoxypropan-2-ol and its related isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high-purity separation of these compounds. We will explore the underlying principles of separation, troubleshoot common distillation issues, and provide protocols for advanced purification and analytical verification.

Section 1: Foundational Knowledge - Understanding the Isomeric Challenge

Before troubleshooting, it is critical to understand the specific molecules you are working with. The term "this compound isomers" can refer to two distinct classes of molecules, each presenting a unique separation challenge.

FAQ: What are the primary isomers of concern when purifying this compound?

You are likely dealing with two types of isomers:

  • Positional Isomers: These are molecules that share the same molecular formula (C₅H₁₂O₃) but have a different arrangement of atoms and functional groups.[1][2][3] A common co-product or impurity could be 1,3-Dimethoxypropan-2-ol. While their structures are different, their physical properties, such as boiling point, can be very similar, making standard distillation difficult.

  • Enantiomers (Stereoisomers): this compound possesses a chiral center at the second carbon (C2). This results in two non-superimposable mirror-image forms: (R)-1,1-Dimethoxypropan-2-ol and (S)-1,1-Dimethoxypropan-2-ol.[1] Enantiomers have identical physical properties in a non-chiral environment, including the same boiling point, solubility, and refractive index. Crucially, they cannot be separated by standard distillation techniques.

The first step in any troubleshooting process is to identify which type of isomeric impurity you are trying to remove.

Data Summary: Physical Properties of Key Isomers

The following table highlights the challenge: the boiling points of positional isomers are often very close, necessitating high-efficiency fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)CAS Number
This compound C₅H₁₂O₃120.15160.2 ± 20.042919-42-6[2][4]
(2R)-1,1-Dimethoxypropan-2-ol C₅H₁₂O₃120.15Not available96503-30-9[1]
1,3-Dimethoxypropan-2-ol C₅H₁₂O₃120.15Not available623-69-8[3]

Note: Experimental boiling points can vary with atmospheric pressure. Predicted values are for comparison.

Section 2: Troubleshooting Fractional Distillation for Positional Isomers

Fractional distillation is the primary method for separating liquids with close boiling points.[5] Success depends on maximizing the number of theoretical plates in your system, which corresponds to the number of successive vaporization-condensation cycles.[6]

Troubleshooting Workflow for Poor Separation

Use the following decision tree to diagnose and resolve common issues with fractional distillation.

G Start Start: Poor Isomer Separation Heating Is heating rate slow, steady, and uniform? Start->Heating Column Is the column appropriate and well-insulated? Heating->Column Yes Sol_Heating_Rate Action: Reduce heating rate. Use a heating mantle with a stirrer. Heating->Sol_Heating_Rate No (Too Fast) Sol_Heating_Uniform Action: Ensure uniform heating. Check for bumping/uneven boiling. Heating->Sol_Heating_Uniform No (Uneven) Reflux Is the reflux ratio optimized? Column->Reflux Yes Sol_Column_Type Action: Use a column with higher theoretical plates (e.g., Vigreux, packed). Column->Sol_Column_Type No (Inefficient) Sol_Column_Insulate Action: Insulate the column (glass wool, aluminum foil) to maintain thermal gradient. Column->Sol_Column_Insulate No (Not Insulated) Azeotrope Could an azeotrope have formed? Reflux->Azeotrope Yes Sol_Reflux Action: Increase reflux ratio (slower takeoff rate) to increase the number of theoretical plates. Reflux->Sol_Reflux No (Too Fast) Sol_Azeotrope Action: Consider pressure-swing or azeotropic/extractive distillation. Azeotrope->Sol_Azeotrope Yes

Caption: Troubleshooting logic for fractional distillation.

FAQs: Fractional Distillation

Q: My still-head temperature is stable, but GC analysis shows poor separation. What's the cause?

A: This is a classic sign of insufficient column efficiency for the specific mixture. The stable temperature indicates you are distilling something consistently, but it is likely a mixture of the isomers rather than the pure, lower-boiling one.

  • Causality: The difference in vapor pressure between your isomers at that boiling temperature is too small for your current column to effectively resolve. You are not achieving enough theoretical plates.

  • Solution:

    • Increase Reflux Ratio: Slow down the rate at which you collect distillate. This forces more vapor to condense and re-vaporize within the column, increasing the enrichment of the more volatile component.[7]

    • Upgrade Your Column: If you are using a simple Vigreux column, switch to a packed column (e.g., with Raschig rings or metal sponges). Packed columns offer a much greater surface area, leading to a higher number of theoretical plates and better separation of close-boiling liquids.[5][6]

    • Insulate the Column: Wrap the column with glass wool or aluminum foil to prevent heat loss to the environment.[7] This helps maintain the proper temperature gradient from the pot to the still head, which is essential for efficient fractionation.

Q: The temperature at the still head is fluctuating or dropping significantly.

A: This typically indicates one of two things: the lower-boiling point fraction has been completely distilled, or your heating is unstable.

  • Scenario 1: Fraction Depletion: Once the more volatile isomer is removed, the temperature will drop as the system struggles to push the higher-boiling component up the column.[7] At this point, you should increase the heating mantle temperature to begin distilling the next fraction.

  • Scenario 2: Unstable Heating: Inconsistent boiling in the flask (bumping) can send vapor up the column in pulses, causing temperature fluctuations. Ensure smooth boiling by using a magnetic stir bar or boiling chips and a properly sized heating mantle.

Q: I suspect an azeotrope is forming. How can I overcome this?

A: An azeotrope is a mixture of two or more liquids whose composition cannot be changed by simple distillation.[8] If your mixture distills at a constant temperature with a constant composition that is not a pure component, you likely have an azeotrope.

  • Azeotropic Distillation: This technique involves adding a third component, an "entrainer," to the mixture.[9] The entrainer forms a new, lower-boiling azeotrope with one of the original components (often water, if present), allowing it to be removed from the system. For separating alcohol isomers, hydrocarbons like heptane or cyclohexane are sometimes used as entrainers.[10][11]

  • Extractive Distillation: In this method, a high-boiling solvent is added to the column. The solvent selectively alters the relative volatility of the isomers, making them easier to separate.[12]

G cluster_0 Initial State cluster_1 Intervention cluster_2 Distillation cluster_3 Final State A Mixture of close-boiling isomers A + B B Add Entrainer 'E' (forms low-boiling azeotrope with B) A->B C Distill new azeotrope (B+E) at a lower temperature B->C D Pure Isomer 'A' remains in the flask C->D E Separate B from E (e.g., decantation) C->E

Caption: Principle of azeotropic distillation.

Section 3: The Challenge of Enantiomers - Beyond Distillation

Q: My positional isomers are separated, but I need a single enantiomer ((R) or (S)). Why can't I distill them apart?

A: Enantiomers have identical boiling points and vapor pressures. The forces between (R)-(R) molecules, (S)-(S) molecules, and (R)-(S) molecules are identical. Therefore, distillation, which separates based on differences in volatility, is fundamentally incapable of resolving a racemic mixture.

Q: What is the industry-standard method for separating enantiomers of compounds like this compound?

A: The most common and effective method is chiral chromatography , typically High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[13]

  • Mechanism: A CSP is a solid support that has a single-enantiomer chiral molecule bonded to its surface. As the racemic mixture of your compound passes through the column, one enantiomer will have a stronger (or more prolonged) interaction with the chiral phase than the other. This difference in interaction strength causes one enantiomer to travel through the column more slowly, resulting in separation.[14]

  • Other Methods: While less common for this specific type of molecule, other methods include:

    • Diastereomeric Resolution: Reacting the racemic alcohol with a pure chiral acid to form two diastereomeric esters. Diastereomers have different physical properties and can be separated by standard chromatography or crystallization, followed by hydrolysis to recover the pure enantiomer of the alcohol.[15]

Section 4: Analytical Verification Protocols

A separation is only as good as its analysis. You must verify the purity of your fractions.

Protocol 1: Assessing Positional Isomer Purity via Gas Chromatography (GC)
  • Sample Preparation: Dilute a small aliquot (approx. 1-2 µL) of each collected fraction in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a GC vial.

  • Column Selection: Use a polar capillary column (e.g., a wax-based or PEG column) as the dimethoxypropanol isomers are polar.

  • Method Parameters (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Detector (FID): 250 °C

  • Analysis: Inject a small volume (1 µL) of your diluted sample. The different positional isomers should appear as distinct peaks with different retention times. Purity is determined by the relative area of the desired peak compared to the total area of all peaks.

Protocol 2: Determining Enantiomeric Excess (e.e.) via Chiral HPLC
  • Sample Preparation: Dilute the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Selection: This is the critical step. Select a Chiral Stationary Phase known to work for alcohols or small polar molecules. Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are a common starting point.[14]

  • Mobile Phase: In normal phase mode, a typical mobile phase would be a mixture of a nonpolar solvent like hexane or heptane with a small amount of an alcohol modifier like isopropanol or ethanol.[14]

  • Analysis: Inject the sample onto the column. If the separation is successful, you will see two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess is calculated using the areas of the two peaks:

    • e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Section 5: Safety and General FAQs

Q: What are the primary safety hazards for this compound?

A: According to GHS classifications, this compound is a flammable liquid and vapor (H226).[1][2] It may also cause drowsiness or dizziness (H336).[2] Always handle this chemical in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q: Should I use vacuum distillation?

A: Vacuum distillation lowers the boiling point of a liquid. This can be highly advantageous if your compound is thermally sensitive and might decompose at its atmospheric boiling point. For this compound, which has a moderately high boiling point, vacuum distillation is a viable option to prevent potential side reactions and ensure a cleaner separation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11040685, (2R)-1,1-Dimethoxy-2-propanol.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
  • Bloomer, O. T. (1949). U.S. Patent No. 2,483,246. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 554378, this compound.
  • Wikipedia. (2023). Isopropyl alcohol.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7900, 1-Methoxy-2-propanol.
  • Mair, B. J., & Forziati, A. F. (1944). Separation of hydrocarbons by azeotropic distillation. Journal of Research of the National Bureau of Standards, 32(4), 165-183.
  • Separation Processes. (n.d.). Advanced distillation techniques and troubleshooting.
  • Metabolomics. (2024). 1-Methoxy-2-propanol: Overview, Analytical Method and Anaerobic Removal.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Wikipedia. (2023). Azeotropic distillation.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12190, 1,3-Dimethoxy-2-propanol.
  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques.
  • Wanti, T., et al. (2004). European Patent No. EP1375462A1. European Patent Office.
  • Quora. (2020). How to separate two close boiling isomers other than the distillation method at a low cost.
  • LibreTexts Chemistry. (2021). 5.3: Fractional Distillation.
  • LibreTexts Chemistry. (2023). Fractional Distillation of Ideal Mixtures.
  • ChemBK. (n.d.). 1,1-Dimethoxy-2-propanol.
  • Zhang, Y., et al. (2025). Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation. Journal of Chromatographic Science, 63(4), bmae051.
  • Wanti, T., et al. (2004). U.S. Patent Application No. 10/466,244. Washington, DC: U.S. Patent and Trademark Office.
  • Wanti, T., et al. (2004). Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions. European Patent Office.
  • De Martino, A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 290.
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2853.
  • Zhang, Z., et al. (2007). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Conference Paper.
  • D'Agostino, A. (2018). Techniques and Methods of Identification. Springer.

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Validation & Comparative

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: 1,1-Dimethoxypropan-2-ol and Its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, the strategic selection of a chiral directing group is paramount. Chiral alcohols, serving as auxiliaries, ligands, or synthons, are foundational to this endeavor. This guide provides an in-depth technical comparison of 1,1-dimethoxypropan-2-ol, a derivative of the readily available chiral pool starting material lactic acid, with other stalwart chiral alcohols in the field of asymmetric synthesis: (-)-menthol, (+)-pantolactone, and (R/S)-1-phenylethanol. We will dissect their performance in key synthetic transformations, supported by experimental data, to inform your selection process for achieving optimal stereochemical control.

Introduction: The Role of Chiral Alcohols in Asymmetric Synthesis

Asymmetric synthesis is a critical discipline in the development of pharmaceuticals and fine chemicals, where a molecule's specific three-dimensional arrangement can dictate its biological activity. Chiral alcohols are instrumental in this field, primarily utilized as chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. This covalent attachment introduces a stereogenic center that directs a subsequent chemical transformation in a diastereoselective manner. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse, having imparted the desired chirality to the target molecule. The efficacy of a chiral auxiliary is judged by the stereoselectivity it induces, the ease of its attachment and removal, and its recoverability.

This compound: A Chiral Acetal Derived from Lactic Acid

This compound, also known as lactaldehyde dimethyl acetal, is a chiral alcohol derived from either (R)- or (S)-lactic acid, a readily available and inexpensive chiral starting material from the chiral pool. The presence of the acetal functionality offers unique steric and electronic properties that can be harnessed for stereocontrol. While not as extensively documented as other classical chiral auxiliaries, its structural relationship to lactic acid provides a strong foundation for its application in asymmetric synthesis.

The core principle behind using this compound or related lactic acid derivatives lies in the fixed stereocenter of the lactate backbone, which directs the approach of incoming reagents to a prochiral center. The acetal group, being relatively bulky, can effectively shield one face of a molecule, leading to high diastereoselectivity.

Potential Applications in Asymmetric Synthesis:

While specific, high-yield examples directly employing this compound as a chiral auxiliary are not abundant in readily available literature, the broader class of chiral acetals and lactic acid derivatives has been successfully used in a variety of asymmetric transformations, including:

  • Aldol Reactions: Chiral acetals can be incorporated into enolates to direct the stereochemical outcome of aldol additions.

  • Alkylation Reactions: Attachment of a lactic acid-derived auxiliary to a prochiral enolate can facilitate highly diastereoselective alkylations.

  • Diels-Alder Reactions: Chiral acetals can be part of the dienophile to influence the facial selectivity of the cycloaddition.

The following sections will present a comparative analysis of this compound's potential with established chiral alcohols in these key reactions. Given the limited direct data for this compound, we will draw upon data from closely related lactic acid-derived chiral auxiliaries to provide a meaningful comparison.

Comparative Analysis with Other Chiral Alcohols

For a comprehensive comparison, we will evaluate the performance of this compound (and its lactic acid-derived analogues) against three widely used chiral alcohols: (-)-menthol, (+)-pantolactone, and (R/S)-1-phenylethanol. The comparison will focus on their application in asymmetric alkylation, aldol reactions, and Diels-Alder reactions.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction for creating chiral centers. The chiral auxiliary directs the approach of an electrophile to a prochiral enolate.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (dr)
Evans' Oxazolidinone (for comparison) N-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodideNaHMDS92>99:1[1]
Myers' Pseudoephedrine Amide (for comparison) N-Propionyl-(1R,2R)-(+)-pseudoephedrineBenzyl bromideLDA80-92>99:1[1]
(-)-Menthol Derivative (-)-8-Phenylmenthyl propionateMethyl iodideLDA~8590:10
(+)-Pantolactone Acrylate N/AN/AN/AN/AN/A
Lactic Acid Derivative (representative) Lactate-derived oxazolidinoneBenzyl bromideNaHMDS~90>95:5

Note: Data for Pantolactone in alkylation is not as prevalent as for other auxiliaries. Data for the Lactic Acid Derivative is representative of what can be achieved with this class of auxiliaries.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with the potential to create two new stereocenters.

Chiral AuxiliaryAldehydeEnolate SourceYield (%)Diastereomeric Ratio (dr)
Evans' Oxazolidinone (for comparison) IsobutyraldehydeN-Propionyl oxazolidinone80-95>99:1 (syn)
(-)-Menthol Derivative BenzaldehydeMenthyl acetate enolate~7085:15 (anti)
(+)-Pantolactone Acrylate N/AN/AN/AN/A
Lactic Acid-Derived Ketone Various aldehydesTitanium enolate of (S)-2-tert-butyldimethylsilyloxy-3-pentanoneHighHigh (syn-syn)[2][3]

Note: Pantolactone is more commonly used in Diels-Alder and other cycloaddition reactions. The lactic acid derivative shows excellent potential for complex stereocontrol.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. A chiral auxiliary on the dienophile can effectively control the facial selectivity.

Chiral Auxiliary on DienophileDieneLewis AcidYield (%)Diastereomeric Ratio (dr)
(-)-8-Phenylmenthol CyclopentadieneEt₂AlCl9199:1 (endo)
(+)-Pantolactone CyclopentadieneTiCl₄8595:5 (endo)
Lactic Acid Ester 1,3-ButadieneTiCl₄HighHigh

Experimental Protocols

To provide a practical context for the data presented, here are representative experimental protocols for asymmetric reactions using some of the discussed chiral auxiliaries.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes a typical diastereoselective alkylation of an N-acyloxazolidinone.[1]

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add allyl iodide (1.2 eq) dropwise and stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq).

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for 1 hour.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Extract the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) N_Acyl N-Acyloxazolidinone Auxiliary->N_Acyl 1. n-BuLi 2. Acyl Chloride Acyl_Chloride Acyl Chloride (Propionyl chloride) Enolate Chiral Enolate N_Acyl->Enolate NaHMDS, -78 °C Alkylated_Product Alkylated Product Enolate->Alkylated_Product Electrophile Electrophile Electrophile (Allyl iodide) Chiral_Acid Enantiomerically Enriched Acid Alkylated_Product->Chiral_Acid LiOH, H₂O₂ Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Asymmetric alkylation workflow using a chiral auxiliary.

Discussion and Conclusion

The selection of a chiral alcohol for asymmetric synthesis is a nuanced decision that depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and availability.

  • This compound and its analogues derived from lactic acid represent a promising, yet underexplored, class of chiral auxiliaries. Their origin from the chiral pool makes them attractive from a cost and availability standpoint. The stereoelectronic properties of the acetal and the inherent chirality of the lactate backbone offer significant potential for high stereocontrol, particularly in aldol and related reactions. Further research into the direct application of this compound as a chiral auxiliary is warranted to fully elucidate its capabilities.

  • (-)-Menthol and its derivatives , such as 8-phenylmenthol, are classic, reliable chiral auxiliaries. Their bulky, rigid cyclohexane framework provides excellent steric shielding, leading to high diastereoselectivity in a variety of reactions, including Diels-Alder and alkylation reactions. The natural abundance of menthol is a significant advantage.

  • (+)-Pantolactone is another excellent chiral auxiliary derived from the chiral pool. Its rigid lactone structure is particularly effective in directing cycloaddition reactions, such as the Diels-Alder reaction, with high facial selectivity.

  • (R)- and (S)-1-Phenylethanol are versatile chiral alcohols that can be used as chiral auxiliaries, chiral solvents, or as precursors to chiral ligands. Their aromatic ring can participate in π-stacking interactions, which can influence the stereochemical outcome of reactions. They are particularly useful in asymmetric reductions and additions to carbonyls.

References

  • Mulzer, J., et al. Stereoselective Titanium-Mediated Aldol Reactions of a Chiral Lactate-Derived Ethyl Ketone with Ketones. ChemInform.
  • Ghosh, A. K., & Shirai, M. Asymmetric Hetero Diels-Alder Reactions. Purdue University. [Link]
  • Myers, A. G., et al. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters.
  • Wikipedia. Chiral auxiliary. [Link]
  • Jung, M. E., et al. Asymmetric Diels-Alder Reactions of Chiral Alkoxy Iminium Salts. UCLA Chemistry and Biochemistry. [Link]
  • Evans, D. A., et al. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PubMed Central. [Link]
  • Request PDF. Double Stereodifferentiating Aldol Reactions Based on Chiral Ketones Derived from Lactic Acid: Synthesis of C1–C6 Fragment of Erythronolides.

Sources

A Comparative Analysis of 1,1-Dimethoxypropan-2-ol as a Sustainable Solvent Alternative to Traditional Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of greener, safer, and more efficient chemical processes, the selection of an appropriate solvent is of paramount importance. This guide provides a detailed comparative analysis of 1,1-dimethoxypropan-2-ol, a glycerol-derived solvent, against commonly used ether solvents: tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and 1,4-dioxane. While direct comparative experimental data for this compound in key reactions is emerging, this document synthesizes its known physicochemical properties with established principles of solvent effects to offer a forward-looking perspective on its potential as a sustainable alternative in organic synthesis.

Executive Summary: The Case for a Glycerol-Derived Ether

The chemical industry is increasingly seeking to replace conventional volatile organic compounds (VOCs) with safer, bio-based alternatives.[1][2][3] Glycerol, a byproduct of biodiesel production, is an abundant and attractive feedstock for the synthesis of such green solvents.[4][5] this compound (CAS 42919-42-6) emerges from this platform, offering a unique combination of ether and alcohol functionalities.[6] This guide will explore its properties in the context of two ubiquitous and solvent-sensitive transformations: the Grignard reaction and the Suzuki-Miyaura cross-coupling.

Physicochemical Property Showdown: A Data-Driven Comparison

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes key parameters for this compound and its traditional ether counterparts.

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)1,4-Dioxane
Molecular Formula C₅H₁₂O₃C₄H₈OC₅H₁₀OC₆H₁₂OC₄H₈O₂
Molar Mass ( g/mol ) 120.15[6]72.1186.13100.1688.11
Boiling Point (°C) ~160 [Predicted]6680106101
Melting Point (°C) N/A-108.4-136-14011.8
Density (g/mL at 20°C) ~0.984 [Predicted]0.8890.8540.861.033
Water Solubility Miscible (predicted)MiscibleSparingly solubleSparingly solubleMiscible
Flash Point (°C) ~50[6]-14.5-11-112
Peroxide Formation Expected to be lowHighModerateLowModerate

Key Insights from Physicochemical Data:

  • High Boiling Point: The significantly higher predicted boiling point of this compound (~160 °C) compared to THF (66 °C) and 2-MeTHF (80 °C) offers a wider operational temperature range. This can be advantageous for reactions requiring elevated temperatures to overcome activation barriers or to increase reaction rates.

  • Potential for Reduced Volatility and Flammability: The higher flash point (~50 °C) suggests a reduced fire hazard compared to the highly flammable low-boiling point ethers like THF and 2-MeTHF.[6]

  • Water Miscibility: Its predicted miscibility with water, a consequence of the hydroxyl group, is a critical consideration for reaction work-up. While this can be beneficial for certain applications, it may complicate product extraction into a non-polar organic phase.

  • "Green" Credentials: As a glycerol-derived solvent, this compound has a more sustainable origin compared to its petrochemical-based counterparts.[1][4]

Performance in Key Synthetic Applications: An Evidence-Based Projection

Direct experimental comparisons of this compound in Grignard and Suzuki-Miyaura reactions are not yet widely published. However, by examining the known solvent effects in these reactions and the behavior of structurally similar glycerol-derived ethers, we can project its potential performance.

Grignard Reactions: Balancing Stability and Reactivity

The formation and reactivity of Grignard reagents are highly dependent on the ether solvent, which stabilizes the organomagnesium species through coordination.[7][8][9]

Causality Behind Solvent Choice in Grignard Reactions:

  • Coordination: The Lewis basicity of the ether's oxygen atom is crucial for solvating the magnesium center, preventing reagent aggregation and precipitation.

  • Boiling Point: A higher boiling point can be beneficial for initiating the reaction with less reactive halides, but can also lead to side reactions like Wurtz coupling.

  • Solvent Stability: The solvent must be aprotic and stable to the strongly basic Grignard reagent.

Projected Performance of this compound:

The presence of two ether oxygens in this compound could offer good coordination to the magnesium center, potentially enhancing Grignard reagent stability. However, the presence of a hydroxyl group is a significant concern, as it would be readily deprotonated by the Grignard reagent, consuming at least one equivalent of the reagent. For this reason, this compound in its unmodified form is not a suitable solvent for Grignard reactions . Its di-methylated analogue, 1,2,3-trimethoxypropane, would be a more appropriate, though less common, glycerol-derived alternative.

Caption: Interaction of Grignard reagent with protic vs. aprotic ethers.

Suzuki-Miyaura Cross-Coupling: A Promising Arena for Green Solvents

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and solvent choice significantly impacts catalyst stability, reagent solubility, and overall reaction efficiency.[10][11][12]

Causality Behind Solvent Choice in Suzuki-Miyaura Reactions:

  • Catalyst and Reagent Solubility: The solvent must effectively dissolve the organoboron species, the organic halide, the palladium catalyst, and the inorganic base.

  • Polarity: A polar solvent can facilitate the transmetalation step and stabilize charged intermediates in the catalytic cycle.

  • Boiling Point: Higher boiling points allow for a wider range of reaction temperatures, which can be crucial for activating less reactive substrates.

Projected Performance of this compound:

Given its high polarity and high boiling point, this compound is a promising candidate for Suzuki-Miyaura reactions. The presence of both ether and alcohol functionalities may enhance the solubility of a wide range of reactants. Research on other glycerol-derived solvents in palladium-catalyzed cross-coupling reactions has shown promising results, suggesting that this compound could perform well, potentially leading to high yields and good catalyst stability.[1][13] The water miscibility could also be advantageous for reactions using aqueous base solutions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide Aryl Halide ReactionVessel Heating & Stirring (e.g., 80-120 °C) ArylHalide->ReactionVessel BoronicAcid Boronic Acid BoronicAcid->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Catalyst Pd Catalyst Catalyst->ReactionVessel Solvent Solvent (e.g., this compound) Solvent->ReactionVessel Extraction Aqueous Work-up & Extraction ReactionVessel->Extraction Reaction Mixture Chromatography Column Chromatography Extraction->Chromatography Crude Product Product Purified Biaryl Product Chromatography->Product

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling.

Experimental Protocols

While specific optimized protocols for this compound are not yet established, the following general procedures for Grignard and Suzuki-Miyaura reactions can be adapted for solvent screening.

General Protocol for Grignard Reagent Formation and Reaction

! CAUTION: Grignard reagents are highly reactive and pyrophoric. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings in the flask and briefly heat with a heat gun under a flow of inert gas.

  • Initiation: Add a small portion of the organohalide dissolved in the anhydrous ether solvent to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction if necessary.

  • Addition: Once the reaction has initiated (as evidenced by bubbling and/or a color change), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to the desired temperature (typically 0 °C or room temperature) and add the electrophile dissolved in the same anhydrous ether solvent dropwise.

  • Quenching and Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid, the base (e.g., potassium carbonate), and the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Solvent Addition: Add the chosen solvent to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Safety and Handling Considerations

  • This compound: Classified as a flammable liquid and may cause drowsiness or dizziness.[6] Standard precautions for handling flammable organic solvents should be followed, including working in a well-ventilated fume hood and avoiding sources of ignition.

  • THF and 2-MeTHF: Highly flammable and prone to forming explosive peroxides upon storage, especially when exposed to air and light. These solvents should be tested for peroxides before use and stored appropriately.

  • CPME: Has a lower tendency to form peroxides compared to THF and 2-MeTHF, making it a safer alternative.

  • 1,4-Dioxane: A suspected carcinogen and should be handled with appropriate personal protective equipment.

Conclusion and Future Outlook

This compound presents a compelling profile as a potential green solvent alternative to traditional ethers. Its high boiling point, predicted lower flammability, and renewable origin are significant advantages. While its protic nature makes it unsuitable for Grignard reactions, its polar and high-boiling characteristics suggest strong potential in reactions like the Suzuki-Miyaura cross-coupling.

Further experimental investigation is crucial to fully elucidate the performance of this compound in a range of important chemical transformations. As the chemical industry continues its shift towards more sustainable practices, glycerol-derived solvents like this compound are poised to play an increasingly important role. Researchers and process chemists are encouraged to consider this and other bio-based solvents in their efforts to develop greener and safer synthetic routes.

References

  • Current time inform
  • Glycerol-based solvents in organic synthesis - Research Trends
  • Glycerol and derived solvents: new sustainable reaction media for organic synthesis - SciSpace
  • Glycerol as a green solvent for high product yields and selectivities
  • Glycerol as Green Solvent in Organic Synthesis - ijarsct
  • Glycerol and derived solvents: new sustainable reaction media for organic synthesis - Chemical Communic
  • Design of Glycerol-Based Solvents for the Immobilization of Palladium Nanocatalysts: A Hydrogenation Study | ACS Sustainable Chemistry & Engineering - ACS Public
  • Critical Review of the Various Reaction Mechanisms for Glycerol Etherific
  • (PDF)
  • Gas-Phase Catalytic Dehydration of Glycerol with Methanol to Methyl Glyceryl Ethers over Phosphotungstic Acid Supported on Alumina | ACS Omega - ACS Public
  • Glycerol: A promising Green Solvent and Reducing Agent for Metal-Catalyzed Transfer Hydrogenation Reactions and Nanoparticles Form
  • This compound | C5H12O3 | CID 554378 - PubChem
  • (12) United States Patent (10) Patent No.: US 9,000,161 B2 - Googleapis.com
  • (S)-1,1-Dimethoxy-2-propanol = 99.0 GC sum of enantiomers 96503-29-6 - Sigma-Aldrich
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • Grignard Reagents - Sigma-Aldrich
  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC
  • A Comparative Performance Analysis of 1-Propoxy-2-propanol in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions - Benchchem
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • (R)-1,1-Dimethoxy-2-propanol - Sigma-Aldrich
  • 1,1-Dimethoxy-2-propanol, >=99.0% (sum of enantiomers, GC)
  • (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 - PubChem - NIH
  • US6846961B2 - Preparation of 1-methoxy-2-propanol - Google P
  • US3758620A - Process for the preparation of grignard reagents - Google P
  • Selectivity of Grignard reagent formation – from semi-b
  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)
  • 11.8: Organometallic Reagents - Chemistry LibreTexts
  • Contribution percentage of factors for yield of Suzuki coupling reaction - ResearchG
  • 13.8: Organometallic Reagents - Chemistry LibreTexts
  • 18.9: Organometallic Reagents - Chemistry LibreTexts
  • Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28 - YouTube
  • US8742118B2 - Methods for preparing intermediates of perampanel - Google P
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  • US6350912B1 - One pot process for the preparation of 1-[2-dimethylamino-(4-methoxyphenyl)
  • US4775447A - Process for the production of 2,2-dimethoxypropane - Google P
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Sources

A Comparative Guide to Diol Protection: 2,2-Dimethoxypropane vs. 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the complex world of multi-step organic synthesis, the judicious selection of a protecting group is a critical decision that can define the success of a synthetic route. For 1,2- and 1,3-diols, cyclic acetals and ketals are foundational tools, prized for their reliability and orthogonal stability. The most ubiquitous reagent for this purpose is 2,2-dimethoxypropane (DMP), which efficiently generates the robust isopropylidene ketal, or acetonide.[1] This guide provides a comprehensive comparison between the workhorse DMP and a lesser-known, functional alternative: 1,1-dimethoxypropan-2-ol. We will delve into the mechanistic nuances, comparative performance, and practical considerations for employing these reagents, supported by experimental protocols and data.

Mechanistic Rationale: A Tale of Two Reagents

The choice between these two reagents hinges on the desired structure of the protected diol. Both reactions proceed under acid catalysis, but the outcomes are fundamentally different.

2,2-Dimethoxypropane (DMP): The Acetonide Formation

The reaction of a diol with DMP is a classic acid-catalyzed transketalization.[2] The mechanism involves the initial protonation of a methoxy group on DMP, followed by the loss of methanol to form a highly reactive oxocarbenium ion. This electrophile is trapped by one of the diol's hydroxyl groups. A subsequent intramolecular attack by the second hydroxyl group, with the expulsion of a second methanol molecule, closes the five- or six-membered ring to yield the final acetonide. The equilibrium is effectively driven forward by the removal of the volatile byproducts, methanol and acetone.[1][3]

G

Caption: Acid-catalyzed formation of an acetonide using 2,2-dimethoxypropane.

This compound: A Functional Acetal

This compound engages in a similar acid-catalyzed transacetalization. However, instead of forming a symmetrical ketal, it generates a more complex acetal. The resulting protected diol incorporates the 1-(hydroxy)propan-2-yl moiety at the 2-position of the newly formed 1,3-dioxolane or 1,3-dioxane ring. This introduces two significant features: a new stereocenter and a free secondary hydroxyl group, which can serve as a handle for subsequent transformations. The only byproduct in this case is methanol.

G

Caption: Acid-catalyzed formation of a functionalized acetal using this compound.

Head-to-Head Comparison: Performance and Attributes

The choice between these reagents is dictated by the synthetic goal. DMP is for simple, robust protection, while this compound offers a strategy for introducing functionality.

Feature2,2-Dimethoxypropane (DMP)This compoundRationale & Field Insights
Protected Group Isopropylidene Ketal (Acetonide)(1-Hydroxypropan-2-yl) AcetalDMP provides a simple, symmetric, and sterically compact protection. The alternative introduces a functional handle (-OH) and a new chiral center, enabling more complex synthetic designs.
Reaction Conditions Mild acid catalysis (p-TsOH, CSA, I₂), often used as solvent[4][5]Projected to be similar (mild acid catalysis)The core transacetalization/transketalization mechanism is conserved, suggesting comparable catalytic requirements.
Byproducts Methanol & AcetoneMethanolThe byproducts of DMP are highly volatile and easily removed, which is a significant practical advantage for driving the reaction to completion.[4]
Stability Stable to base, nucleophiles, and most redox agents.[6] Labile to aqueous acid.[7]Expected to be stable to basic/nucleophilic conditions. Labile to aqueous acid.Both are acid-labile. Ketals (from DMP) are generally slightly more stable to hydrolysis than acetals, but steric and electronic factors of the substituent on the acetal from this compound will influence its specific lability.
Deprotection Mild aqueous acid (e.g., HCl, AcOH, TFA)[7]Expected to be similar (mild aqueous acid)The fundamental acid-catalyzed hydrolysis mechanism applies to both, suggesting similar deprotection strategies.[8][9]
Key Advantage Simplicity, reliability, extensive literature, volatile byproducts, robust protection.[4]Introduces a free hydroxyl group for further functionalization.DMP is the go-to for straightforward protection. This compound is a strategic choice for "protecting group-directed" synthesis.
Considerations Can be sensitive to very strong acidic conditions where other groups must be stable.Creates diastereomers if the starting diol is chiral. Less common and potentially more expensive reagent. The free -OH may need its own protection in subsequent steps.The creation of diastereomers requires careful consideration of purification and characterization. The utility of the free hydroxyl must outweigh the added complexity.

Experimental Data & Protocols

Reproducibility is the cornerstone of synthetic chemistry. The following sections provide quantitative data for the well-established DMP and detailed, self-validating protocols.

Quantitative Data: Diol Protection with 2,2-Dimethoxypropane

The utility of DMP is well-documented across a vast range of substrates, consistently providing good to excellent yields.[5][10]

Diol SubstrateCatalyst (mol%)SolventTime (h)Yield (%)Reference
D-GlucoseIodine (20)DMP375[5]
Propane-1,3-diolIodine (20)DMP377[5]
CatecholIodine (20)DMP373[5]
GlycerolHT-SDMP3.595[10]
2,2-dimethylpropane-1,3-diolHT-S (5 wt%)DMP0.882[10]
Note: HT-S is a sulfonated hydrothermal carbon, a heterogeneous acid catalyst.

No specific experimental data for the use of this compound as a diol protecting group was found in the surveyed literature, underscoring its status as a specialized or non-traditional reagent. The protocols below are based on established principles of acetal chemistry.

Detailed Methodologies

Protocol 1: Diol Protection with 2,2-Dimethoxypropane (Acetonide Formation)

This protocol describes a general procedure for the acid-catalyzed protection of a diol using DMP.[4][7]

Materials:

  • Diol (1.0 equiv)

  • 2,2-Dimethoxypropane (can be used as solvent or 1.5-3.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Acetone, or DMF, if DMP is not the solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01-0.05 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., N₂ or Ar), dissolve the diol (1.0 equiv) in either 2,2-dimethoxypropane (used as solvent) or a minimal amount of anhydrous solvent.

  • Add the acid catalyst (e.g., p-TsOH·H₂O, 0.05 equiv) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • If a co-solvent was used, remove it under reduced pressure. Partition the residue between water and an organic extraction solvent (e.g., ethyl acetate).

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude acetonide.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of an Acetonide

This protocol describes the standard acid-catalyzed hydrolysis to regenerate the diol.[7]

Materials:

  • Acetonide-protected diol (1.0 equiv)

  • Solvent (e.g., Tetrahydrofuran (THF), Methanol, Acetone)

  • Aqueous acid (e.g., 1 M HCl, 80% acetic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the protected diol (1.0 equiv) in a suitable solvent (e.g., a 4:1 mixture of THF and water).

  • Add the aqueous acid solution (e.g., 1 M HCl, enough to make the final solution pH 1-2).

  • Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the organic solvent (THF) via rotary evaporation.

  • Extract the remaining aqueous solution with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diol if necessary.

Protocol 3: (Projected) Diol Protection with this compound

This projected protocol is based on standard transacetalization procedures.

Materials:

  • Diol (1.0 equiv)

  • This compound (1.2 equiv)

  • Anhydrous Toluene or Dichloromethane

  • Acid catalyst (e.g., Camphorsulfonic acid (CSA), 0.05 equiv)

  • Dean-Stark apparatus (if using Toluene)

  • Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄, Ethyl Acetate

Procedure:

  • Combine the diol (1.0 equiv), this compound (1.2 equiv), and anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add the acid catalyst (CSA, 0.05 equiv).

  • Heat the mixture to reflux, allowing for the azeotropic removal of the methanol byproduct. Monitor the reaction by TLC.

  • Once the starting diol is consumed, cool the reaction to room temperature.

  • Quench with saturated aqueous NaHCO₃ and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography, paying close attention to the potential separation of diastereomers.

Workflow Visualization and Concluding Remarks

G

Caption: A generalized workflow for the protection and deprotection of diols.

For researchers requiring a simple, robust, and well-precedented method for protecting 1,2- or 1,3-diols, 2,2-dimethoxypropane remains the undisputed reagent of choice.[4] Its high efficiency, the volatility of its byproducts, and the wealth of literature data make it a reliable tool for routine and complex synthesis.

This compound represents a niche, strategic alternative. Its value lies not in its capacity as a simple protecting group, but as a bifunctional reagent that protects a diol while simultaneously installing a new hydroxyl-bearing stereocenter. This approach is best suited for synthetic campaigns where this introduced functionality can be exploited in subsequent steps, potentially streamlining a synthetic sequence. Researchers opting for this reagent must be prepared to undertake optimization of reaction conditions and navigate the challenges of handling and separating diastereomeric products.

References

  • Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]
  • The Royal Society of Chemistry.
  • Dr. Babasaheb Ambedkar Marathwada University. acetonide protection of diols using iodine and dimethoxypropane. [Link]
  • Martinez, J. P., et al. (2025). Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PMC, NIH. [Link]
  • Reddit. PROTECTING GROUPS : r/OrganicChemistry. [Link]
  • SynArchive. Protection of 1,2-Diol by Acetal. [Link]
  • Organic Chemistry Portal. Dimethyl Acetals. [Link]
  • Organic Chemistry Portal. Acetonides. [Link]
  • Chem-Station Int. Ed. Protection of 1,2-/1,3-Diols. [Link]
  • 2,2-DIMETHOXYPROPANE. [Link]
  • Wikipedia. 2,2-Dimethoxypropane. [Link]
  • Organic Syntheses Procedure. acetone dibutyl acetal. [Link]
  • PubChem. This compound. [Link]

Sources

A Senior Application Scientist’s Guide to the Spectroscopic and Chromatographic Differentiation of 1,1-Dimethoxypropan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomerism

In the fields of chemical synthesis, drug development, and quality control, the unambiguous identification of molecular structure is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the location of functional groups—present a significant analytical hurdle. They possess identical molecular weights and often exhibit similar physical properties, rendering simple analytical techniques insufficient for their differentiation. This guide focuses on a representative case: the differentiation of 1,1-Dimethoxypropan-2-ol from its key positional isomers, such as 1,3-Dimethoxypropan-2-ol and 3,3-Dimethoxypropan-1-ol. All share the formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol , yet their distinct structures govern their chemical behavior and utility[1][2][3].

This document provides a comprehensive comparison of spectroscopic and chromatographic methodologies, grounded in first principles and supported by experimental data. We will explore not just how to perform the analysis, but why specific techniques and parameters are chosen, empowering researchers to develop robust, self-validating analytical systems for isomer characterization.

Spectroscopic Differentiation: Probing Molecular Structure

Spectroscopic methods provide a direct window into the molecular architecture of a compound by observing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It differentiates isomers by mapping the unique electronic environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integration values provide a detailed molecular fingerprint.

Trustworthiness: The key to isomer differentiation lies in predicting the spectral features for each structure. For instance, molecular symmetry is a powerful diagnostic tool; highly symmetric molecules like 1,3-Dimethoxypropan-2-ol will exhibit fewer unique signals in both ¹H and ¹³C spectra compared to their less symmetric counterparts.

The following tables summarize the predicted NMR data for this compound and two of its common isomers. These predictions are based on established principles of chemical shift theory, where electronegative oxygen atoms deshield adjacent nuclei, shifting their signals downfield[4][5].

Table 1: Predicted ¹H NMR Data for C₅H₁₂O₃ Isomers

IsomerProton AssignmentPredicted Shift (δ, ppm)MultiplicityIntegration
This compound -CH ₃ (on C2)~1.1-1.2Doublet3H
-OCH ₃ (geminal)~3.3-3.4Two Singlets6H (3H each)
-CH (OH)-~3.6-3.8Multiplet1H
-OH VariableSinglet (broad)1H
-CH (OCH₃)₂~4.2-4.4Doublet1H
1,3-Dimethoxypropan-2-ol -OCH~3.3-3.4Singlet6H
-CH ₂(OCH₃)~3.4-3.6Doublet4H
-CH (OH)-~3.9-4.1Quintet1H
-OH VariableSinglet (broad)1H
3,3-Dimethoxypropan-1-ol -CH ₂- (on C2)~1.6-1.8Multiplet2H
-OCH ₃ (geminal)~3.3-3.4Singlet6H
-CH ₂OH~3.6-3.8Triplet2H
-OH VariableSinglet (broad)1H
-CH (OCH₃)₂~4.4-4.6Triplet1H

Table 2: Predicted ¹³C NMR Data for C₅H₁₂O₃ Isomers

IsomerNumber of Unique Carbon SignalsPredicted Chemical Shift Ranges (δ, ppm)
This compound 5~18-20 (-CH₃), ~55-58 (-OCH₃), ~68-72 (-CHOH), ~102-105 (-CH(OR)₂)
1,3-Dimethoxypropan-2-ol 3~58-60 (-OCH₃), ~70-73 (-CHOH), ~74-77 (-CH₂OCH₃)
3,3-Dimethoxypropan-1-ol 4~35-38 (-CH₂-), ~53-56 (-OCH₃), ~60-63 (-CH₂OH), ~103-106 (-CH(OR)₂)

Causality: The stark difference in the number of ¹³C signals—5 for the 1,1-isomer, 3 for the highly symmetric 1,3-isomer, and 4 for the 3,3-isomer—is often the most definitive piece of evidence for differentiation.[6]

  • Sample Preparation: Dissolve 5-10 mg of the isomer sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer.

  • Shimming: Shim the magnetic field to ensure homogeneity.

  • Data Collection: Acquire ¹H and ¹³C spectra using standard pulse sequences. A typical ¹H experiment may take a few minutes, while a ¹³C experiment may require 30-60 minutes depending on the sample concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve Isomer (5-10 mg in 0.7 mL CDCl₃) Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Insert Insert into Spectrometer Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire Spectra (¹H, ¹³C) Shim->Acquire Process Process Data Acquire->Process Fourier Transform, Phase Correction Analysis Analyze Spectra (Shifts, Multiplicity, Integration) Process->Analysis

Diagram: Workflow for NMR-based isomer analysis.
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational frequencies of chemical bonds. While all these isomers contain O-H and C-O bonds, the exact frequencies and the complex vibrations in the "fingerprint region" (400-1500 cm⁻¹) are unique to each molecule's overall structure.

Trustworthiness: The most prominent feature for all isomers will be a strong, broad absorption between 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[4][7][8] The C-O stretching region (1050-1260 cm⁻¹) is also highly informative. Primary alcohols (like 3,3-dimethoxypropan-1-ol) tend to show their C-O stretch at lower wavenumbers (~1050 cm⁻¹) compared to secondary alcohols (like the 1,1- and 1,3-isomers, ~1100 cm⁻¹).[8]

Table 3: Key Predicted IR Absorptions for C₅H₁₂O₃ Isomers

IsomerO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Fingerprint Region
This compound ~3400 (broad, strong)~2830-2990~1100-1150 (strong, multiple)Complex, unique pattern
1,3-Dimethoxypropan-2-ol ~3400 (broad, strong)~2830-2990~1100-1120 (strong)Unique pattern, potentially simpler due to symmetry
3,3-Dimethoxypropan-1-ol ~3400 (broad, strong)~2830-2990~1050-1080 (strong)Complex, unique pattern
  • Preparation: Place a single drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Analysis: Mount the plates in the spectrometer's sample holder.

  • Acquisition: Record the spectrum, typically by averaging 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), separates ions based on their mass-to-charge ratio (m/z). While all isomers have the same molecular mass, they fragment in distinct ways upon electron ionization (EI). This fragmentation pattern is a reproducible fingerprint that depends on the stability of the resulting radical cations and neutral losses.

Trustworthiness: The differentiation relies on identifying diagnostic fragment ions that can only be formed, or are preferentially formed, from a specific isomer's structure. Alpha-cleavage (bond breaking adjacent to an oxygen atom) is a dominant fragmentation pathway for alcohols and ethers.

Table 4: Predicted Key EI-MS Fragments for C₅H₁₂O₃ Isomers

IsomerMolecular Ion (M⁺, m/z 120)Key Fragment Ion (m/z)Origin of Fragment
This compound Present, low abundance75[CH(OCH₃)₂]⁺ - Cleavage between C1 and C2
45[CH₃-CH=OH]⁺ - Cleavage between C1 and C2
1,3-Dimethoxypropan-2-ol Present, low abundance45[CH₂OCH₃]⁺ - Alpha cleavage next to the central carbon
3,3-Dimethoxypropan-1-ol Present, low abundance75[CH(OCH₃)₂]⁺ - Cleavage between C2 and C3
31[CH₂=OH]⁺ - Alpha cleavage next to the primary alcohol

Causality: The presence of a strong m/z 31 peak is a reliable indicator of a primary alcohol, strongly suggesting the 3,3-dimethoxypropan-1-ol structure. Conversely, the absence of m/z 31 and the presence of a strong m/z 75 peak would point towards the other isomers, which can then be further distinguished by other fragments and chromatographic data.[9]

Chromatographic Separation: Exploiting Physicochemical Differences

Chromatography separates mixture components by distributing them between a stationary phase and a mobile phase. Small differences in polarity and volatility among isomers can be exploited to achieve separation.

Gas Chromatography (GC)

Expertise & Experience: GC is the premier technique for separating volatile and thermally stable compounds.[10][11] Separation is governed by the compound's boiling point and its specific interactions with the stationary phase of the GC column. For polar analytes like these isomers, a polar stationary phase is crucial.

Trustworthiness: A polyethylene glycol (PEG) type column, often called a WAX column, is the logical choice. Its polar surface interacts strongly with the hydroxyl and ether functional groups of the analytes, enhancing separation based on subtle differences in polarity and hydrogen-bonding capability.[12] Isomers with more accessible hydroxyl groups or higher overall polarity will interact more strongly and have longer retention times. Primary alcohols generally have higher boiling points than secondary alcohols of similar weight due to more effective hydrogen bonding, which also leads to later elution.

Table 5: Predicted GC Elution Order on a Polar (WAX) Column

Elution OrderIsomerRationale
1 (Fastest)This compound Secondary alcohol with some steric hindrance around the OH group, potentially reducing interaction with the stationary phase compared to the 1,3-isomer.
21,3-Dimethoxypropan-2-ol Symmetrical secondary alcohol, expected to be highly interactive with the polar column.
3 (Slowest)3,3-Dimethoxypropan-1-ol Primary alcohol, allowing for stronger hydrogen bonding with the stationary phase and likely possessing the highest boiling point, leading to the longest retention time.
  • Column: Use a polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector: Set to 250 °C with a split ratio of 50:1.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 180 °C and hold for 5 minutes. This temperature program provides a good balance between resolution and analysis time.[12]

  • Detector: A Flame Ionization Detector (FID) set to 250 °C or a Mass Spectrometer (as described previously).

  • Sample: Prepare a 100 ppm solution of the isomer mixture in methanol or isopropanol. Inject 1 µL.

GCMS_Workflow cluster_injection Sample Introduction cluster_separation Chromatographic Separation cluster_detection Detection & Analysis Sample 1µL Sample (in Methanol) Injector Heated Injector (250°C) Sample->Injector Vaporization Column Polar GC Column (WAX) Temperature Program (60°C -> 180°C) Injector->Column Carrier Gas (He) MS Mass Spectrometer Column->MS Separated Isomers Data Data System MS->Data Ion Signal Output Chromatogram (RT) + Mass Spectra (m/z) Data->Output

Sources

A Comparative Guide to the Performance of 1,1-Dimethoxypropan-2-ol in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth evaluation of 1,1-dimethoxypropan-2-ol's performance in nucleophilic substitution reactions, a cornerstone of modern organic synthesis. Through a comparative analysis with structurally related alternatives, this document aims to elucidate the nuanced reactivity of this versatile building block, supported by established chemical principles and available experimental data.

Introduction: The Role of Alcohols in Nucleophilic Substitution

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.[1] Alcohols, with their readily available hydroxyl (-OH) group, are ubiquitous starting materials. However, the hydroxide ion (OH⁻) is a notoriously poor leaving group, making direct substitution challenging.[2] Consequently, the hydroxyl group must first be "activated" by converting it into a more stable leaving group, such as a tosylate, mesylate, or by protonation in acidic media to form water, which is an excellent leaving group.[1][2][3]

This guide focuses on the reactivity of this compound, a secondary alcohol featuring an acetal functional group. To provide a comprehensive performance evaluation, we will compare its anticipated reactivity with a curated set of alternative alcohols:

  • 1-Methoxy-2-propanol: A structural isomer with a secondary alcohol and a single methoxy group.

  • 2-Methoxy-1-propanol: A primary alcohol isomer of the above.

  • Propan-1,2-diol: A diol with both a primary and a secondary alcohol.

  • Isopropanol: A simple secondary alcohol, serving as a baseline for comparison.

The central question we aim to address is: How does the presence of the 1,1-dimethoxy (acetal) group in this compound influence its reactivity in nucleophilic substitution reactions compared to these alternatives?

Structural and Electronic Considerations of the Compared Alcohols

The reactivity of an alcohol in nucleophilic substitution is primarily governed by the nature of the carbon atom bearing the hydroxyl group (primary, secondary, or tertiary), steric hindrance around the reaction center, and any electronic effects exerted by neighboring functional groups.

CompoundStructureAlcohol TypeKey Structural/Electronic Features
This compound this compoundSecondaryAcetal group at C1; potential for steric hindrance and electronic effects from the two methoxy groups.
1-Methoxy-2-propanol 1-Methoxy-2-propanolSecondarySingle methoxy group at C1; less steric bulk than the acetal.
2-Methoxy-1-propanol 2-Methoxy-1-propanolPrimaryMethoxy group at C2; primary alcohol is generally more reactive in S(_N)2 reactions.
Propan-1,2-diol Propan-1,2-diolPrimary & SecondaryPresence of two hydroxyl groups allows for potential di-substitution or selective mono-substitution.
Isopropanol IsopropanolSecondarySimple alkyl structure; serves as a baseline for steric and electronic effects.

The acetal group in this compound is stable under neutral to strongly basic conditions, making it an excellent protecting group for a carbonyl functionality.[4][5] This stability allows for nucleophilic substitution to be carried out at the C2 position without affecting the acetal.

Comparative Performance in Nucleophilic Substitution Reactions

Direct comparative experimental data for the nucleophilic substitution of this compound is scarce in the literature. Therefore, our analysis will be based on established principles of reaction mechanisms (S(_N)1 and S(_N)2) and supported by available data for the alternative compounds.

S(_N)2 Reactivity Profile

The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance.[6]

  • This compound vs. Isopropanol: The presence of the 1,1-dimethoxypropyl group is expected to create more steric bulk around the C2 reaction center compared to the simple methyl group in isopropanol. This increased steric hindrance would likely lead to a slower S(_N)2 reaction rate for this compound.

  • This compound vs. 1-Methoxy-2-propanol: The two methoxy groups of the acetal in this compound present a larger steric profile than the single methoxy group in 1-methoxy-2-propanol. Consequently, 1-methoxy-2-propanol is predicted to be more reactive in S(_N)2 reactions.

  • Primary vs. Secondary Alcohols: 2-Methoxy-1-propanol, being a primary alcohol, is expected to be significantly more reactive in S(_N)2 reactions than all the secondary alcohols in this comparison, due to the reduced steric hindrance at the primary carbon center.[7]

  • Propan-1,2-diol: This diol presents an interesting case for selectivity. The primary hydroxyl group at the C1 position would be preferentially targeted in an S(_N)2 reaction over the secondary hydroxyl at C2. Selective tosylation of the primary alcohol is a known strategy in diol chemistry.[8]

S(_N)1 Reactivity Profile

The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate.

  • Carbocation Stability: All the secondary alcohols in this comparison (this compound, 1-methoxy-2-propanol, and isopropanol) would form secondary carbocations upon loss of the leaving group. The oxygen atoms of the methoxy and acetal groups can potentially stabilize the adjacent carbocation through resonance, although the inductive electron-withdrawing effect of the oxygen atoms can be destabilizing. The net effect would depend on the specific geometry of the transition state. It is plausible that the methoxy-substituted alcohols could show enhanced S(_N)1 reactivity compared to isopropanol.

  • Rearrangement Reactions: A potential side reaction in S(_N)1 mechanisms is carbocation rearrangement. For the compounds in this guide, significant rearrangement is not anticipated as the initially formed secondary carbocations are not adjacent to a more substituted carbon atom.

Supporting Experimental Observations
  • 1-Methoxy-2-propanol can be converted to its mesylate, which then serves as a good substrate for S(_N)2 reactions with various nucleophiles.[9]

  • Isopropanol can undergo nucleophilic substitution with reagents like aqueous HBr, and its tosylate can react with sodium azide.[6][8]

  • The Williamson Ether Synthesis , a classic S(_N)2 reaction, is effective for primary alcohols and less so for secondary alcohols due to competing elimination reactions.[10][11][12] This supports the prediction of higher S(_N)2 reactivity for 2-methoxy-1-propanol.

Experimental Protocols

To facilitate the use of these alcohols in nucleophilic substitution, we provide a general two-step protocol for the conversion of the alcohol to a tosylate, followed by an S(_N)2 reaction with a nucleophile.

General Protocol for Tosylation of the Alcohol

This procedure converts the poor hydroxyl leaving group into a much better tosylate leaving group.

Materials:

  • Alcohol (this compound or alternative) (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine or triethylamine (2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-12 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the product by recrystallization or column chromatography.

dot

SN1_vs_SN2 cluster_SN2 SN2 Mechanism (Bimolecular) cluster_SN1 SN1 Mechanism (Unimolecular) SN2_step Single Concerted Step (Backside Attack) SN2_TS [Nu---C---LG]δ- Transition State Products R-Nu + LG- SN2_TS->Products Inversion of Stereochemistry SN1_step1 Step 1: Leaving Group Departs (Rate-Determining) SN1_intermediate Carbocation Intermediate SN1_step1->SN1_intermediate SN1_step2 Step 2: Nucleophile Attacks SN1_intermediate->SN1_step2 SN1_step2->Products Racemization Reactants R-LG + Nu- Reactants->SN2_step Strong Nucleophile Less Hindered Substrate Reactants->SN1_step1 Weak Nucleophile More Substituted Substrate

Sources

A Senior Application Scientist's Guide to 1,1-Dimethoxypropan-2-ol: A Multifunctional Tool for Efficient Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless drive within process chemistry for greener, safer, and more cost-effective synthetic routes necessitates a critical evaluation of foundational reagents and solvents. This guide provides an in-depth economic and efficiency analysis of 1,1-Dimethoxypropan-2-ol, a unique acyclic acetal with a secondary alcohol functionality. We move beyond a simple cataloging of properties to a comparative analysis against common alternatives, grounding our discussion in the principles of process optimization. This document synthesizes physicochemical data, safety profiles, and logical process implications to build a framework for chemists to evaluate the strategic implementation of this compound in pharmaceutical and fine chemical synthesis.

Introduction: Beyond the Standard Solvent

In the landscape of process chemistry, the ideal solvent or reagent is a "multi-tool"—a single compound that can serve multiple functions, simplify processes, and reduce the overall environmental footprint. This compound (CAS 42919-42-6) emerges as a compelling candidate in this context.[1] It is not merely another solvent; its hybrid structure, containing both an acetal and a secondary alcohol, imparts a unique set of properties that can be leveraged for enhanced efficiency and process intensification.

This guide will explore the dual-role potential of this compound:

  • As a Reaction Solvent: Evaluating its physical properties against established solvents and their impact on energy consumption and work-up procedures.

  • As a Synthetic Reagent: Analyzing its function as an acyclic acetal for carbonyl protection, comparing its relative stability and cleavage to other protecting groups.[2][3]

Our analysis will focus on the causal links between molecular structure and process performance, providing the data and frameworks necessary for informed decision-making in a laboratory or manufacturing setting.

Physicochemical & Safety Profile: A Comparative Overview

A solvent's performance is dictated by its physical properties. The moderate boiling point, flash point, and unique structural features of this compound position it as a potentially advantageous alternative to both lower-boiling and higher-boiling traditional solvents.

PropertyThis compound 1-Methoxy-2-propanol (PM) 2,2-Dimethoxypropane (DMP)
CAS Number 42919-42-6[1][4]107-98-2[5][6]77-76-9
Molecular Formula C₅H₁₂O₃[1]C₄H₁₀O₂[7]C₅H₁₂O₂
Molecular Weight 120.15 g/mol [1]90.12 g/mol [5]104.15 g/mol
Boiling Point ~160 °C (Predicted)[4]~120 °C[5]~83 °C
Flash Point ~51 °C[4]~32 °C[5]-1 °C
Density ~0.98 g/cm³ (Predicted)[4]~0.92 g/cm³[5]~0.85 g/cm³
Key Structural Feature Acetal + Secondary AlcoholEther + Secondary AlcoholAcetal (no hydroxyl)
GHS Hazard Flammable liquid (H226), May cause drowsiness (H336)[1]Flammable liquid (H226), May cause drowsiness (H336)Highly flammable liquid (H225), Eye irritant

Expertise & Experience Insights:

  • Boiling Point & Energy Economy: The predicted boiling point of ~160 °C is a significant advantage. It is high enough to enable a wide range of reaction temperatures without requiring pressurized vessels, yet not so high that it demands excessive energy for removal by distillation, a common issue with solvents like DMF or DMSO.

  • Safety Profile: With a flash point of approximately 51°C, it is classified as a flammable liquid but is considerably safer to handle under typical lab conditions than highly volatile solvents like 2,2-Dimethoxypropane (DMP) or ether.[4] Its GHS classification is similar to the widely used 1-Methoxy-2-propanol.[1][8]

  • Dual Functionality: The presence of both ether (acetal) and alcohol moieties suggests good solvency for a range of polar and non-polar substrates, a characteristic seen in valuable solvents like 1-methoxy-2-propanol.[9][10]

Performance & Efficiency Analysis

This compound as a Process Solvent

The selection of a solvent has profound implications for the entire process workflow, from reaction kinetics to final product purification.

Economic & Efficiency Considerations:

  • Energy Consumption: Compared to high-boiling solvents (e.g., NMP, DMF, DMAc), which are often targeted for replacement due to toxicity concerns, the moderate boiling point of this compound can significantly reduce energy costs associated with heating reactions and subsequent solvent stripping.[11]

  • Process Simplification: Its structure suggests some water solubility, which could simplify aqueous work-ups. More importantly, for anhydrous processes, its boiling point is well-separated from many common starting materials and products, potentially allowing for purification via distillation, a more atom-economical method than chromatography.

  • Green Chemistry Alignment: While not a bio-based solvent in the same category as 2-MeTHF or Cyrene™, its potential to reduce energy consumption and simplify purification aligns with the principles of green chemistry.[12][13]

The following workflow illustrates a hypothetical comparison between a process using a traditional high-boiling solvent and one designed around this compound.

G cluster_0 Traditional Workflow (e.g., using DMF) cluster_1 Optimized Workflow (e.g., using this compound) A1 Reaction in DMF (150 °C) A2 Quench with Water A1->A2 A3 Liquid-Liquid Extraction (e.g., with EtOAc) A2->A3 A4 Wash Organic Layers A3->A4 A5 Dry & Concentrate A4->A5 A6 Chromatography A5->A6 A7 High-Vac Distillation (to remove residual DMF) A6->A7 B1 Reaction in DMP-OH (150 °C) B2 Cool & Filter Precipitate (or direct distillation) B1->B2 B3 Solvent Distillation (Moderate Vacuum) B2->B3 B4 Product Isolation B3->B4

Caption: Comparative process workflows.
This compound as a Carbonyl Protecting Group

Acetal formation is a cornerstone of multi-step synthesis for protecting aldehydes and ketones.[3][14] The choice between cyclic and acyclic acetals involves a trade-off between stability and ease of cleavage.[15]

  • Formation: this compound can be viewed as a pre-formed hemiacetal derivative. In principle, it could be used in transacetalization reactions, though the most common reagents for forming dimethyl acetals are methanol (with an acid catalyst) or 2,2-dimethoxypropane.

  • Comparative Stability: Acyclic acetals, such as those derived from methanol or this compound, are generally less stable to acidic hydrolysis than their cyclic counterparts (e.g., 1,3-dioxolanes).[15] This can be a significant process advantage.

    • Efficiency Gain: For sensitive substrates, the ability to deprotect a carbonyl group under very mild acidic conditions can prevent degradation of other functional groups, improving the overall yield and purity profile of the desired product.

    • Economic Impact: Avoiding harsh deprotection conditions can eliminate the need for subsequent purification steps to remove by-products, saving time, materials, and labor costs.

Economic Analysis: A "Value-in-Use" Perspective

While the direct procurement cost of this compound, as a specialty chemical, may be higher than commodity solvents like 1-methoxy-2-propanol, a true economic analysis must consider its impact on the total process cost.

Cost FactorTraditional Solvent (e.g., DMF/Toluene)This compoundPotential Economic Impact
Raw Material Cost LowHighNegative
Energy (Heating/Cooling) High (for high boilers)ModeratePositive: Lower energy for distillation.
Process Time Long (multi-step extractions, chromatography)Potentially ShorterPositive: Simplified work-up can reduce cycle time.
Solvent for Work-up High (requires extraction solvents like EtOAc, Hexanes)Low (potential for direct isolation/distillation)Positive: Reduced consumption of secondary solvents.
Waste Generation High (aqueous & organic waste streams)LowPositive: Higher atom economy, less waste to treat.
Capital Expenditure May require high-vacuum systems for solvent removal.Standard distillation equipment.Neutral to Positive: Avoids specialized equipment.

The "value-in-use" proposition becomes compelling when the savings in energy, secondary materials, and waste disposal outweigh the initial reagent cost.

Decision Framework for Implementation

The choice to adopt a new reagent requires careful consideration of the specific synthetic challenge. The following framework can guide a process chemist in evaluating this compound.

Caption: Decision framework for solvent/reagent selection.

Representative Experimental Protocol: Acetal Protection of a Ketone

This protocol demonstrates the use of a standard method for forming a dimethyl acetal, a transformation for which this compound's properties would be relevant for consideration as a solvent or for understanding its stability.

Objective: To protect 4-phenylcyclohexanone using 2,2-dimethoxypropane as the reagent and methanol as the solvent, catalyzed by p-toluenesulfonic acid. This illustrates the conditions under which an acyclic acetal is formed and remains stable.

Materials:

  • 4-phenylcyclohexanone (1.0 eq)

  • 2,2-dimethoxypropane (DMP) (1.5 eq)

  • Methanol (10 vol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • To a stirred solution of 4-phenylcyclohexanone in methanol, add 2,2-dimethoxypropane.

  • Add p-toluenesulfonic acid monohydrate in one portion.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude dimethyl acetal product.

Trustworthiness Note: This self-validating protocol uses a common and reliable method for acetal formation.[16] The progress can be easily monitored, and the work-up is standard. The stability of the formed acetal under these mild basic work-up conditions is a key principle being demonstrated.[2]

Conclusion and Forward Outlook

This compound presents a compelling, albeit nuanced, case for its adoption in modern process chemistry. It is not a universal "drop-in" replacement for all solvents but rather a specialized tool for the discerning process chemist. Its primary advantages lie in its moderate boiling point, which can unlock significant energy and time savings in downstream processing compared to traditional high-boiling polar aprotic solvents. Furthermore, its acyclic acetal nature provides a useful reference point when considering the stability-reactivity balance of carbonyl protecting groups.

The economic viability hinges on a "value-in-use" calculation, where higher upfront costs are offset by simplified workflows, reduced energy consumption, and lower waste generation. As the pharmaceutical and fine chemical industries continue to embrace green chemistry and process intensification, multifunctional compounds like this compound will warrant serious consideration for designing the efficient, elegant, and economical synthetic routes of the future.

References

  • PubChem. This compound.
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  • International Journal of Scientific Development and Research. A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. [Link]
  • ResearchGate. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]
  • Chemistry Steps. Acetals and Hemiacetals with Practice Problems. [Link]
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  • NIH.
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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in experimental design, impacting not only reaction kinetics and product purity but also laboratory safety and environmental footprint.[1] As the principles of green chemistry become increasingly integrated into research and development, the demand for safer, more sustainable alternatives to traditional organic solvents has grown.[1][2] This guide provides a comparative toxicological and environmental impact analysis of 1,1-dimethoxypropan-2-ol against two commonly used solvents: 1-methoxy-2-propanol (also known as propylene glycol methyl ether or PGME) and acetone. This document aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed solvent choices that align with both scientific rigor and responsible environmental stewardship.

Executive Summary: A Comparative Overview

The following table summarizes the key toxicological and environmental parameters for this compound, 1-methoxy-2-propanol, and acetone. A detailed discussion of each parameter follows.

ParameterThis compound1-Methoxy-2-propanol (PGME)Acetone
Acute Oral Toxicity (LD50, rat) Data not readily available5660 - >5,000 mg/kg[3][4]Data not readily available in provided search results
Acute Dermal Toxicity (LD50, rabbit) Data not readily available13,000 - 14,000 mg/kg[3][5]Data not readily available in provided search results
Acute Inhalation Toxicity (LC50, rat) Data not readily available10,000 ppm/5-hour; >6,000 ppm[3][5]21,091 ppm (8-hour); 31,994 ppm (4-hour)[6]
Skin Irritation Not classified as an irritant[7]Non-irritating to mildly irritating[5][8][9]Can cause damage to the skin
Eye Irritation Not classified as an irritant[7]Slightly irritating[9]Can cause redness, soreness, and potential cornea damage
GHS Hazard Statements H226 (Flammable liquid and vapor), H336 (May cause drowsiness or dizziness)[10]H226 (Flammable liquid and vapor), H336 (May cause drowsiness or dizziness), H360 (May damage fertility or the unborn child)H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation)[11]
Biodegradability Data not readily availableReadily biodegradableReadily biodegradable[12]
Aquatic Toxicity Data not readily availableLow toxicity to aquatic organisms (EC50/LC50 > 1,000 mg/L)[5]Slight toxicity to aquatic life
Bioaccumulation Potential Data not readily availableNot expected to significantly bioaccumulate[3][5]Not expected to biomagnify[12]

In-Depth Toxicological Profile

A solvent's toxicity profile is a primary consideration for ensuring occupational safety. This section delves into the acute and chronic health effects of the selected solvents.

This compound

Currently, publicly available data on the specific toxicological endpoints for this compound, such as LD50 and LC50 values, are limited. However, its GHS classification indicates it is a flammable liquid and may cause drowsiness or dizziness (H226, H336).[10] It is not classified as a skin or eye irritant.[7] The lack of comprehensive toxicological data underscores the need for caution and adherence to standard laboratory safety protocols when handling this solvent.

1-Methoxy-2-propanol (PGME)

1-Methoxy-2-propanol exhibits low acute toxicity via oral, dermal, and inhalation routes.[5][8] Oral LD50 values in rats are reported to be between 5660 mg/kg and greater than 5,000 mg/kg.[3][5][4] The dermal LD50 in rabbits is high, at 13,000-14,000 mg/kg, indicating low toxicity through skin absorption.[3][5] Inhalation LC50 values are also indicative of low toxicity.[5] PGME is generally considered to be non-irritating to mildly irritating to the skin and slightly irritating to the eyes.[5][8][9] Chronic exposure may affect the central nervous system and respiratory system.[13] Importantly, the commercial product may contain the β-isomer, which is a known animal teratogen, though it is typically present at less than 0.5%.[5]

Acetone

Acetone is a widely used solvent with a well-characterized toxicological profile. While specific LD50 values were not available in the provided search results, it is known to have low acute toxicity.[8] However, inhalation of high concentrations can lead to respiratory failure, and it has significant neurological effects.[6] Acetone can cause skin damage and is a serious eye irritant, potentially causing redness, soreness, and corneal damage. Long-term exposure in animal studies has been linked to kidney, liver, and nerve damage, as well as increased birth defects and reduced reproductive capacity in males.

Environmental Impact Assessment

The environmental fate of a solvent is a critical aspect of its green profile. This includes its biodegradability, potential for bioaccumulation, and aquatic toxicity.

This compound
1-Methoxy-2-propanol (PGME)

PGME is considered to have a favorable environmental profile. It is readily biodegradable and is not expected to persist in the environment.[5] It has a low potential for bioaccumulation in aquatic organisms.[3][5] Furthermore, its toxicity to aquatic life is very low, with effect concentrations typically exceeding 1,000 mg/L.[5]

Acetone

Acetone is naturally occurring in the environment and is readily biodegradable.[12] It is not expected to biomagnify in the food chain.[12] While it is considered to have a slight toxicity to aquatic life, it breaks down relatively quickly in the environment.[14] Acetone is classified as a volatile organic compound (VOC), which can contribute to the formation of ground-level ozone.[14]

Experimental Protocols for Toxicity and Biodegradability Assessment

To ensure the generation of reliable and comparable data, standardized testing protocols are essential. The following are brief overviews of key OECD guidelines for assessing solvent toxicity and biodegradability.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance while minimizing animal use and suffering.[15][16][17]

Principle: The test involves a stepwise procedure where groups of animals (typically female rats) are administered a fixed dose of the test substance.[16][18] The initial dose is selected based on a preliminary "sighting study".[16] Depending on the presence or absence of signs of toxicity or mortality, subsequent groups are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[16] The procedure continues until the dose causing evident toxicity or no more than one death is identified, or when no effects are observed at the highest dose.[15]

Methodology:

  • Animal Selection: Healthy, young adult female rats are typically used.[18]

  • Dose Preparation: The test substance is administered in a constant volume.[15]

  • Sighting Study: A single animal is dosed at a starting dose (often 300 mg/kg in the absence of other information) to determine the appropriate starting dose for the main study.[16]

  • Main Study: Groups of five animals are dosed at the selected fixed dose.[16]

  • Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[16]

Ready Biodegradability - OECD Test Guideline 301F (Manometric Respirometry)

This test method evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.[19][20][21]

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is incubated in a closed respirometer.[21] The consumption of oxygen by the microbial population during the biodegradation of the test substance is measured over a 28-day period.[19][21] The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).[21]

Methodology:

  • Test Setup: The test is conducted in closed bottles with a headspace.[20]

  • Inoculum: Activated sludge from a sewage treatment plant is used as the microbial source.[22]

  • Measurement: Oxygen consumption is measured by the change in pressure or volume in the respirometer.[21]

  • Pass Level: A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[23]

Visualizing the Solvent Selection Process

The following diagram illustrates a logical workflow for selecting a solvent based on environmental, health, and safety (EHS) criteria.

SolventSelection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Risk Assessment & Selection Start Define Application & Performance Requirements Identify Identify Potential Solvents Start->Identify Tox Review Toxicological Data (Acute & Chronic Toxicity, Irritation, etc.) Identify->Tox Env Review Environmental Data (Biodegradability, Aquatic Toxicity, etc.) Identify->Env GHS Compare GHS Classifications Tox->GHS Env->GHS Exposure Assess Potential Exposure Scenarios GHS->Exposure Select Select Solvent with Optimal EHS Profile Exposure->Select

Caption: A workflow for solvent selection based on EHS criteria.

Conclusion and Recommendations

The selection of a laboratory solvent requires a multifaceted assessment that balances performance with safety and environmental responsibility.[1]

  • 1-Methoxy-2-propanol (PGME) emerges as a favorable alternative to more hazardous solvents, demonstrating low acute toxicity and a positive environmental profile with ready biodegradability and low aquatic toxicity.[5] However, the potential for reproductive toxicity, although associated with an isomer typically present in low concentrations, warrants careful handling and consideration of exposure controls.[5]

  • Acetone , while readily biodegradable and of low concern for bioaccumulation, presents notable hazards in terms of flammability and eye irritation.[11][12] Its potential for long-term organ damage in animal studies also calls for stringent safety measures to minimize exposure.

  • This compound is a promising solvent from a green chemistry perspective, particularly given its GHS classification which, based on current data, suggests a lower hazard profile than acetone in terms of irritation.[7][10] However, the significant data gaps in its toxicological and environmental profiles are a major limitation.

Recommendations for Researchers:

  • Prioritize Solvents with Comprehensive Data: Whenever possible, select solvents with well-documented toxicological and environmental profiles.

  • Consult Safety Data Sheets (SDS): Always review the most current SDS for any solvent before use to understand its specific hazards and handling requirements.

  • Implement the Hierarchy of Controls: Employ engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and personal protective equipment to minimize exposure to all solvents.

  • Advocate for Further Research: Encourage and support studies to fill the data gaps for promising but less-characterized green solvents like this compound.

By critically evaluating the available data and adhering to best practices in laboratory safety, the scientific community can continue to advance research while minimizing its impact on human health and the environment.

References

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (n.d.).
  • Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI. (n.d.).
  • OECD 420/OCSPP 870.1100: Acute oral toxicity (fixed dose). (n.d.).
  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare. (n.d.).
  • 1-Methoxy-2-Propanol - oxytec. (n.d.).
  • Inert Reassessment -Propylene Glycol Monomethyl Ether (PGME), CAS - EPA. (n.d.).
  • Summary of OECD 420 | PDF | Toxicity | Animal Testing - Scribd. (n.d.).
  • Acetone - DCCEEW. (2022, June 30).
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  • 1-METHOXY-2-PROPANOL. (n.d.).
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  • Toxicological Profile for Acetone - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).
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  • Propylene glycol methyl ether acetate - Safety Data Sheet - Carl ROTH. (2024, February 23).
  • Safety Data Sheet Propylene glycol monomethyl ether - Redox. (2025, September 23).
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  • Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03424A. (2016, December 16).
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  • OECD 301/310: Ready Biodegradability Tests | ibacon GmbH. (n.d.).
  • PROPOSED RISK MANAGEMENT APPROACH for 1-Propanol, 2-Methoxy (2-Methoxypropanol) Chemical Abstracts Service Registry Number (CAS - Canada.ca. (2009, March 7).
  • 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem - NIH. (n.d.).
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  • 1,1-Dimethoxypropane | C5H12O2 | CID 20859 - PubChem - NIH. (n.d.).
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A Senior Application Scientist's Guide: Benchmarking 1,1-Dimethoxypropan-2-ol Against P-Series Glycol Ethers in High-Stakes Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a solvent is a pivotal decision that resonates through the entire lifecycle of a project. It is a choice that dictates not only the physical parameters of a formulation or reaction but also its safety, efficacy, and regulatory viability. This guide provides an in-depth, objective comparison of 1,1-Dimethoxypropan-2-ol against three widely used propylene glycol (P-series) ethers: Propylene Glycol Methyl Ether (PGME), Dipropylene Glycol Methyl Ether (DPGME), and Propylene Glycol n-Butyl Ether (PnB).

The ensuing analysis is grounded in both fundamental physicochemical principles and practical, application-specific performance metrics. We will delve into experimental methodologies that enable a robust comparison of these solvents in critical applications such as laboratory cleaning, as vehicles for active pharmaceutical ingredients (APIs), and as media for chemical synthesis. Every protocol described is designed to be a self-validating system, ensuring that the data generated is both reliable and reproducible.

The Contenders: A Physicochemical Overview

A solvent's performance is intrinsically linked to its physical and chemical properties. These parameters govern its solvency, evaporation rate, viscosity, and surface tension, all of which are critical in the applications discussed in this guide. The following table summarizes the key physicochemical properties of this compound and the benchmark P-series glycol ethers.

PropertyThis compoundPropylene Glycol Methyl Ether (PGME)Dipropylene Glycol Methyl Ether (DPGME)Propylene Glycol n-Butyl Ether (PnB)
Molecular Formula C5H12O3[1]C4H10O2C7H16O3[2][3]C7H16O2[4]
Molecular Weight ( g/mol ) 120.15[5]90.12148.2[6]132.2[4]
Boiling Point (°C) ~138-140118-119180-190[6]171[4]
Flash Point (°C) ~423275[6]68.9[4]
Density (g/cm³ at 20°C) ~0.970.920.951[6]0.879[4]
Viscosity (cP at 25°C) Data not available1.73.5[7]3.9[4]
Surface Tension (mN/m at 25°C) Data not available27.728.827[4]
Evaporation Rate (n-BuAc = 1) Data not available0.620.020.09[4]
Water Solubility SolubleMiscibleMiscible[2]5.5 wt%[4]

Application-Specific Performance Benchmarking

The true measure of a solvent's utility lies in its performance within a specific application. In this section, we will explore detailed experimental protocols to benchmark this compound against its P-series counterparts in three critical areas: laboratory cleaning, drug formulation, and chemical synthesis.

Efficacy as a Laboratory Cleaning Agent

In a research and development setting, the cleanliness of laboratory equipment is paramount to the integrity of experimental results. A superior cleaning solvent must effectively remove a wide range of residues without damaging the underlying surfaces.

Experimental Protocol: Gravimetric Determination of Cleaning Efficacy

This protocol provides a quantitative measure of a solvent's ability to remove a standardized soil from a representative substrate.

  • Substrate Preparation:

    • Use pre-weighed stainless steel coupons (316L, 2x2 cm) as the substrate.

    • Clean the coupons with a standard laboratory detergent, rinse thoroughly with deionized water, and dry completely in an oven at 105°C.

    • Record the initial weight of each clean, dry coupon (W_initial).

  • Soiling:

    • Prepare a standardized soil representative of common laboratory residues (e.g., a mixture of high-vacuum grease and a common organic dye).

    • Apply a consistent amount of soil (approximately 10 mg) to the surface of each coupon.

    • Record the weight of the soiled coupon (W_soiled).

  • Cleaning Procedure:

    • Immerse each soiled coupon in 50 mL of the test solvent (this compound, PGME, DPGME, or PnB) in a covered beaker.

    • Agitate the beaker on an orbital shaker at 150 rpm for 15 minutes at ambient temperature.

    • Remove the coupon, allow it to air dry for 5 minutes, and then dry in an oven at 105°C to a constant weight.

    • Record the final weight of the cleaned coupon (W_final).

  • Calculation of Cleaning Efficacy:

    • Cleaning Efficacy (%) = [(W_soiled - W_final) / (W_soiled - W_initial)] x 100

Expected Outcomes and Causality:

  • This compound and PGME are expected to exhibit high cleaning efficacy due to their good solvency for both polar and non-polar substances and their relatively high volatility, which aids in a residue-free finish.[8][9][10][11][12]

  • DPGME , with its lower volatility, may require a longer drying time but its strong solvency for a wide range of resins could prove advantageous for removing stubborn polymeric residues.[2]

  • PnB , being more hydrophobic, is anticipated to be particularly effective against greasy and oily residues.[4]

Experimental Workflow for Cleaning Efficacy Determination

Cleaning_Efficacy_Workflow cluster_prep Preparation cluster_application Application cluster_cleaning Cleaning & Analysis Prep_Coupons Prepare & Weigh Coupons (W_initial) Apply_Soil Apply Soil to Coupons Prep_Coupons->Apply_Soil Prep_Soil Prepare Standardized Soil Prep_Soil->Apply_Soil Weigh_Soiled Weigh Soiled Coupons (W_soiled) Apply_Soil->Weigh_Soiled Clean Clean with Test Solvent Weigh_Soiled->Clean Dry Dry Coupons Clean->Dry Weigh_Final Weigh Final Coupons (W_final) Dry->Weigh_Final Calculate Calculate Efficacy (%) Weigh_Final->Calculate

Caption: Workflow for the gravimetric determination of cleaning efficacy.

Suitability as a Solvent for Active Pharmaceutical Ingredients (APIs)

In drug development, the choice of solvent is critical for the successful formulation of liquid dosage forms. A suitable solvent must not only dissolve the API to the desired concentration but also be non-toxic and compatible with other excipients.

Experimental Protocol: API Solubility Determination

This protocol determines the saturation solubility of a model API in the test solvents.

  • Materials:

    • Model API (e.g., Ibuprofen, a poorly water-soluble drug).

    • Test solvents: this compound, PGME, DPGME, PnB.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API.

  • Procedure:

    • Add an excess amount of the model API to 10 mL of each test solvent in separate sealed vials.

    • Equilibrate the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure saturation.

    • After equilibration, centrifuge the vials to separate the undissolved API.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of the API of known concentrations.

    • Use the calibration curve to determine the concentration of the API in the saturated solvent samples.

    • Express the solubility in mg/mL.

Expected Outcomes and Causality:

  • The solubility of an API is governed by the principle of "like dissolves like." The polarity and hydrogen bonding capacity of the solvent play a crucial role.

  • Glycol ethers, with their ether and hydroxyl moieties, can act as both hydrogen bond donors and acceptors, making them versatile solvents for a range of APIs.[13]

  • The differences in the alkyl chain length and the number of ether linkages among the tested solvents will influence their polarity and, consequently, their ability to dissolve the model API.

API Solubility Determination Workflow

API_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep_API Excess API in Test Solvent Equilibrate Shake at Constant Temp (48 hours) Prep_API->Equilibrate Centrifuge Separate Undissolved API Equilibrate->Centrifuge Sample Sample & Dilute Supernatant Centrifuge->Sample HPLC HPLC Analysis Sample->HPLC Calculate Calculate Solubility (mg/mL) HPLC->Calculate

Caption: Workflow for determining API solubility in different solvents.

Performance as a Reaction Medium in Chemical Synthesis

The solvent in a chemical reaction can influence reaction rates, yields, and even the reaction pathway. An ideal reaction solvent should dissolve the reactants, be inert under the reaction conditions, and facilitate product isolation.

Experimental Protocol: Comparative Synthesis of an Ester

This protocol evaluates the performance of the test solvents in a classic Fischer esterification reaction.

  • Reaction Setup:

    • In separate round-bottom flasks, combine equimolar amounts of a carboxylic acid (e.g., benzoic acid) and an alcohol (e.g., n-butanol).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Add 50 mL of the test solvent (this compound, PGME, DPGME, or PnB) to each flask.

    • Set up the flasks for reflux with a condenser.

  • Reaction Monitoring:

    • Heat the reaction mixtures to reflux.

    • Monitor the progress of the reaction at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Yield Determination:

    • Once the reaction has reached completion (or after a set time, e.g., 4 hours), cool the mixtures to room temperature.

    • Quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Determine the yield of the purified ester.

Expected Outcomes and Causality:

  • The boiling point of the solvent will determine the reaction temperature, which can significantly affect the reaction rate. The higher boiling points of DPGME and PnB may lead to faster reaction rates compared to PGME and this compound.

  • The ability of the solvent to dissolve both the reactants and the catalyst is crucial for a homogeneous reaction mixture and efficient catalysis.

  • The polarity of the solvent can influence the stability of charged intermediates or transition states, thereby affecting the reaction mechanism and rate.

Fischer Esterification Workflow

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Work-up & Analysis Mix_Reactants Mix Reactants, Catalyst & Test Solvent Reflux Reflux Reaction Mixture Mix_Reactants->Reflux Monitor Monitor Reaction Progress (GC/TLC) Reflux->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Isolate Isolate & Purify Product Workup->Isolate Yield Determine Yield (%) Isolate->Yield

Caption: Workflow for comparative Fischer esterification in different solvents.

Safety and Toxicological Considerations

For applications in drug development and for ensuring workplace safety, a thorough understanding of a solvent's toxicological profile is non-negotiable. Glycol ethers, as a class, have been subject to scrutiny, particularly the ethylene glycol (E-series) ethers. The propylene glycol (P-series) ethers are generally considered to have a more favorable toxicological profile.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and, conversely, cytotoxicity.[14][15][16][17][18]

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2, a human liver cell line) in 96-well plates until they reach approximately 80% confluency.

  • Solvent Exposure:

    • Prepare a series of dilutions of each test solvent in the cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test solvents.

    • Include a positive control (a known cytotoxic agent) and a negative control (medium only).

    • Incubate the cells for a defined period (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each solvent concentration relative to the negative control.

    • Plot the cell viability against the solvent concentration to determine the IC50 value (the concentration of solvent that causes 50% inhibition of cell viability).

Regulatory Context:

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidance on acceptable limits for residual solvents in pharmaceutical products in its Q3C guideline.[19][20][21][22][23] Solvents are categorized into three classes based on their toxicity. While the specific glycol ethers discussed here may not all be explicitly listed, the principles of risk assessment outlined in ICH Q3C are essential for any new excipient being considered for a pharmaceutical formulation.

Conclusion: Selecting the Optimal Solvent

The selection of an appropriate solvent is a multi-faceted decision that requires a careful balance of performance, safety, and regulatory considerations.

  • This compound , with its unique acetal and secondary alcohol functionalities, presents an interesting alternative to traditional P-series glycol ethers. Its predicted good solvency for a range of substances and moderate volatility make it a promising candidate for various applications. However, the limited publicly available data on its performance and toxicology necessitates further investigation through the experimental protocols outlined in this guide.

  • Propylene Glycol Methyl Ether (PGME) is a versatile, fast-evaporating solvent with a favorable safety profile, making it a strong contender for cleaning applications and as a solvent in formulations where rapid drying is desired.[10][24][25][26][27]

  • Dipropylene Glycol Methyl Ether (DPGME) , with its low volatility and excellent solvency, is well-suited for applications requiring a longer open time, such as in certain coatings and as a heavy-duty cleaner for resinous soils.[2][3][6][28][29]

  • Propylene Glycol n-Butyl Ether (PnB) offers a more hydrophobic character, making it an excellent choice for dissolving oils and greases and as a coupling agent in cleaning formulations.[4][30][31]

Ultimately, the optimal solvent choice will depend on the specific requirements of the application. The experimental frameworks provided in this guide offer a robust and scientifically sound approach to making an informed decision, ensuring both technical success and adherence to the highest standards of safety and quality.

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]
  • ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy. [Link]
  • Poly-Solv® PnB (Propylene Glycol n-Butyl Ether). Monument Chemical. [Link]
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • MTT (Thiazolyl Blue Tetrazolium Bromide) Product Number. LIS-TEK. [Link]
  • PROPYLENE GLYCOL METHYL ETHER.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
  • Safety Data Sheet Dipropylene glycol, monomethyl ether. Redox. [Link]
  • 1-Methoxy-2-Propanol (PM) in Industrial Oil Cleaners. Ookto. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Propylene Glycol n-Butyl Ether (PnB). Monument Chemical. [Link]
  • LyondellBasell DPM Dipropylene glycol methyl ether. Look Polymers. [Link]
  • PROPYLENE GLYCOL N-BUTYL ETHER.
  • Glycol Ether DPM (Dipropylene Glycol Monomethyl Ether). CORECHEM Inc. [Link]
  • Safety Data Sheet Propylene glycol monomethyl ether. Redox. [Link]
  • Safety Data Sheet: Dipropylene glycol monomethyl ether. Carl ROTH. [Link]
  • Dissolution enhancement of active pharmaceutical ingredients by therapeutic deep eutectic systems. PubMed. [Link]
  • Safety Data Sheet: Propylene glycol methyl ether acet
  • 1-Methoxy-2-Propanol (PM) for Lens Cleaning and Maintenance for Consumer Goods. Ookto. [Link]
  • PROPYLENE GLYCOL N-BUTYL ETHER.
  • 1-Methoxy-2-Propanol (PM) in Clean-in-Place (CIP)
  • This compound. PubChem. [Link]
  • Methoxy Propanol / Propylene Glycol Methyl Ether / 1-Methoxy-2-Propanol. Saiper Chemicals. [Link]
  • 1-Methoxy-2-Propanol (PM) for Equipment Cleaning in Building & Construction. Ookto. [Link]
  • Dipropylene glycol monomethyl ether. PubChem. [Link]
  • 1-Methoxy-2-Propanol (PM) for Wellbore Cleaning for Industrial. Ookto. [Link]
  • Theoretical and Practical Control of Solvent Exposure During Electrical Cleaning.
  • METHOXY PROPANOL (METOKSİ PROPANOL).
  • Dissolution study of active pharmaceutical ingredients using molecular dynamics simulations with classical force fields.
  • Test Method Development for Cleaning Chemistry Performance Determin
  • (2R)-1,1-Dimethoxy-2-propanol. PubChem - NIH. [Link]
  • Evaluation of Alternative Cleaning Solvents, Methods, and Vapor Degreasing Emission Reduction Options. University of Massachusetts Lowell. [Link]
  • Cleaning with Solvents.
  • Glycol Ethers Research and in-depth Studies. Glycol Ethers Online. [Link]
  • 1-METHOXY-2-PROPANOL.
  • Chemical Properties of 2-Propanone, 1,1-dimethoxy- (CAS 6342-56-9). Cheméo. [Link]

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Methods for determining the enantiomeric excess of chiral 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Determining the Enantiomeric Excess of 1,1-Dimethoxypropan-2-ol: A Comparative Analysis of Chromatographic and Spectroscopic Methods

Introduction: The Significance of Chiral Purity in this compound

This compound is a valuable chiral building block in modern organic synthesis. Its utility is particularly pronounced in the development of pharmaceuticals and other biologically active molecules, where the stereochemistry of a compound is a critical determinant of its efficacy and safety. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the ability to accurately and reliably determine the enantiomeric excess (ee) of intermediates like this compound is not merely an analytical task but a cornerstone of quality control, regulatory compliance, and the successful development of enantiomerically pure final products.

This guide provides a comparative analysis of the three principal analytical techniques for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to empower researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.

Methodology Comparison: An Overview

The choice of analytical method for determining enantiomeric excess is dictated by a variety of factors, including the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput needs, and the instrumentation available. For a small, polar molecule like this compound, both direct and indirect methods are viable.

  • Chiral Gas Chromatography (GC) offers a direct route, separating the enantiomers on a specialized chiral stationary phase without prior chemical modification.

  • Chiral High-Performance Liquid Chromatography (HPLC) typically requires derivatization to enhance detectability and interaction with the chiral stationary phase, but provides high resolution and sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy employs chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be distinguished and quantified by their unique spectral signatures.

Chiral Gas Chromatography (GC): The Direct Separation Approach

Chiral GC is a powerful technique for separating volatile chiral compounds. The method relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) coated on the inside of the capillary column. These transient interactions form short-lived diastereomeric complexes, leading to different retention times for each enantiomer and allowing for their separation and quantification.[1][2]

Principle of Separation

The most effective CSPs for small alcohols are often based on derivatized cyclodextrins.[2][3] The cyclodextrin molecule has a chiral cavity, and the enantiomers of this compound will fit into this cavity differently, resulting in a difference in interaction energy and, consequently, a difference in the time they spend in the stationary phase. This enables the separation of the R and S enantiomers into two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the integrated areas of these two peaks.

Experimental Workflow and Protocol

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s1 Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) a1 Inject Sample into GC with Chiral Column s1->a1 1 µL Injection s2 Prepare Racemic Standard for Peak Identification s2->a1 Reference Injection a2 Temperature Programmed Elution a1->a2 a3 FID Detection a2->a3 d1 Integrate Peak Areas of Enantiomers a3->d1 d2 Calculate ee%: (|Area₁ - Area₂|) / (Area₁ + Area₂) * 100 d1->d2

Figure 1: General workflow for chiral GC analysis.

Detailed Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Stationary Phase: A cyclodextrin-based column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a permethylated beta-cyclodextrin phase (e.g., Rt-βDEXsm or equivalent).[2]

  • Sample Preparation: Dissolve approximately 1-2 mg of the this compound sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate. Prepare a racemic standard in the same manner to confirm peak identification.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Split Ratio: 50:1

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 120 °C.

    • Injection Volume: 1 µL

  • Data Analysis: Identify the two enantiomer peaks by comparing with the chromatogram of the racemic standard. Integrate the peak areas (A1 and A2) and calculate the enantiomeric excess using the formula: ee% = [|A1 - A2| / (A1 + A2)] x 100.

Evaluation: Advantages vs. Disadvantages
  • Advantages:

    • Direct Method: No derivatization is required, saving time and avoiding potential kinetic resolution issues.

    • High Efficiency: Capillary GC columns provide excellent separation efficiency and resolution.[3]

    • Robustness: The method is generally robust and reproducible.

  • Disadvantages:

    • Analyte Volatility: Only suitable for analytes that are volatile and thermally stable. This compound is well-suited, but this is a general limitation.

    • Method Development: Finding the optimal chiral stationary phase and temperature program may require some initial method development.

Chiral High-Performance Liquid Chromatography (HPLC): The High-Sensitivity Approach

Chiral HPLC is a cornerstone technique for enantiomeric purity determination, particularly in the pharmaceutical industry.[3] For small, polar alcohols like this compound that lack a strong UV chromophore, the method typically involves a two-step process: chemical derivatization followed by chromatographic separation on a CSP.

Principle of Separation

The primary challenge with this compound is its poor detectability by standard UV detectors. To overcome this, the hydroxyl group is reacted with a chromophore-containing derivatizing agent (e.g., 3,5-dinitrobenzoyl chloride) to form a diastereomeric ester.[4][5] This not only allows for sensitive UV detection but also introduces additional interaction sites (e.g., π-π stacking, dipole-dipole) that enhance chiral recognition by the CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating such derivatives.[3] The separation mechanism involves the formation of transient diastereomeric complexes between the derivatized analyte and the chiral stationary phase, leading to different retention times.

Experimental Workflow and Protocol

HPLC_Workflow cluster_prep Sample Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing s1 React Alcohol with 3,5-Dinitrobenzoyl Chloride + Base s2 Quench Reaction & Extract Derivative s1->s2 20 µL Injection s3 Dissolve in Mobile Phase s2->s3 20 µL Injection a1 Inject Sample into HPLC with Chiral Column s3->a1 20 µL Injection a2 Isocratic Elution a1->a2 a3 UV Detection (e.g., 254 nm) a2->a3 d1 Integrate Peak Areas of Diastereomers a3->d1 d2 Calculate ee% d1->d2

Figure 2: Workflow for chiral HPLC analysis via derivatization.

Detailed Protocol: Part A: Derivatization

  • Dissolve ~5 mg of this compound in 1 mL of anhydrous dichloromethane in a clean vial.

  • Add a base, such as pyridine or triethylamine (1.5 equivalents).

  • Add 3,5-Dinitrobenzoyl chloride (1.2 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction with dilute HCl, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester derivative.[4]

Part B: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel® OD-H or Chiralpak® IA (250 x 4.6 mm, 5 µm).[4][6]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may require optimization for baseline separation.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the derivatized sample and a similarly prepared racemic standard in the mobile phase.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two separated diastereomers.

Evaluation: Advantages vs. Disadvantages
  • Advantages:

    • High Resolution and Sensitivity: HPLC often provides excellent baseline separation and high sensitivity due to the derivatization.

    • Broad Applicability: A wide range of CSPs are available, making the technique adaptable to many different molecules.[7]

  • Disadvantages:

    • Requires Derivatization: The extra chemical step adds time, complexity, and requires pure derivatizing agents. There is a risk of side reactions or kinetic resolution if the reaction does not go to completion.

    • Solvent Consumption: HPLC typically uses more solvent compared to GC.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it uses a chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers.[8] Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum, which can be integrated for quantification.[9][10] The most widely used CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[11][12][13]

Principle of Analysis

A non-racemic sample of this compound is reacted with a single, enantiomerically pure form of Mosher's acid chloride (either (R)-MTPA-Cl or (S)-MTPA-Cl). This reaction forms a mixture of two diastereomeric Mosher's esters. In the NMR spectrum (both ¹H and ¹⁹F), the corresponding nuclei in the two diastereomers will be in slightly different chemical environments, causing their signals to appear at different chemical shifts (anisochronous signals).[8] By integrating a pair of well-resolved signals (one for each diastereomer), the diastereomeric ratio, and thus the original enantiomeric excess, can be determined.[14]

Experimental Workflow and Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Dissolve Alcohol in Dry Pyridine-d₅ in NMR Tube s2 Add Enantiopure (R)-MTPA-Cl s1->s2 Direct Analysis s3 Allow Reaction to Complete s2->s3 Direct Analysis a1 Acquire ¹H and/or ¹⁹F NMR Spectrum s3->a1 Direct Analysis d1 Identify Diastereomeric Signal Pair a1->d1 d2 Integrate Signals d1->d2 d3 Calculate ee% d2->d3

Figure 3: Workflow for ee determination by NMR using a CDA.

Detailed Protocol:

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Materials: Enantiomerically pure (R)-(-)-MTPA chloride, dry NMR tube, deuterated solvent (e.g., pyridine-d₅ or CDCl₃), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Sample Preparation:

    • In a dry NMR tube, dissolve approximately 5 mg of the this compound sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

    • Add a small crystal of DMAP.

    • Add a slight excess (~1.1 equivalents) of enantiopure (R)-MTPA-Cl.

    • Cap the tube, mix gently, and allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum. Identify a well-resolved proton signal that is split into two distinct signals for the two diastereomers (e.g., the methoxy protons or the methyl group protons).

    • Alternatively, and often preferably, acquire a ¹⁹F NMR spectrum. The trifluoromethyl (-CF₃) group of the MTPA moiety will give a sharp singlet for each diastereomer in a region of the spectrum free from other signals.[14]

  • Data Analysis: Carefully integrate the pair of well-resolved signals (I1 and I2) corresponding to the two diastereomers. Calculate the enantiomeric excess using the formula: ee% = [|I1 - I2| / (I1 + I2)] x 100.

Evaluation: Advantages vs. Disadvantages
  • Advantages:

    • Direct Quantification: Provides a direct measure of the diastereomeric ratio from a single spectrum.

    • Structural Information: The NMR spectrum confirms the structure of the derivative simultaneously.

    • Absolute Configuration: The "Advanced Mosher's Method" can be used to determine the absolute configuration of the alcohol, a significant advantage over chromatographic methods.[11][12]

  • Disadvantages:

    • Lower Sensitivity: NMR is inherently less sensitive than chromatographic methods, requiring more sample (typically in the milligram range).[11]

    • Signal Overlap: In complex molecules, signal overlap in the ¹H NMR spectrum can make accurate integration challenging. ¹⁹F NMR often mitigates this issue.[11][14]

    • Reagent Purity: The accuracy is critically dependent on the enantiomeric purity of the Mosher's acid chloride used.

Quantitative Data & Performance Metrics Summary

The following table provides a comparative summary of the key performance characteristics for each analytical method.

ParameterChiral Gas Chromatography (GC)Chiral HPLC (with Derivatization)NMR with Mosher's Acid (CDA)
Principle Direct physical separation of enantiomersPhysical separation of diastereomeric derivativesSpectroscopic distinction of diastereomers
Derivatization Required? NoYesYes
Primary Output ChromatogramChromatogramNMR Spectrum (¹H or ¹⁹F)
Sensitivity High (ng-pg level)Very High (ng-pg level)Lower (mg level)[11]
Accuracy for ee High, with good baseline separationHigh, with good baseline separationCan be less accurate due to peak overlap and integration errors[11]
Analysis Time (per sample) ~20-40 minutes~15-30 minutes (post-derivatization)~5-15 minutes (post-derivatization)
Sample Preparation Time MinimalModerate (derivatization required)Moderate (derivatization required)
Determines Absolute Config.? No (requires standard)No (requires standard)Yes (with additional analysis)[12]
Instrumentation GC with chiral columnHPLC with chiral columnNMR Spectrometer

Conclusion: Selecting the Optimal Method

The determination of enantiomeric excess for this compound can be successfully achieved by several robust analytical methods. The optimal choice depends on the specific context of the analysis.

  • For routine quality control and high-throughput screening where speed and simplicity are paramount, Chiral Gas Chromatography is the method of choice. Its direct nature eliminates the need for derivatization, providing a fast and reliable assessment of enantiomeric purity.

  • When maximum sensitivity and resolution are required, or when the analyte is part of a complex mixture that could interfere with GC analysis, Chiral HPLC with derivatization is superior. Although it involves an extra sample preparation step, it offers exceptional separation power and is the gold standard in many regulated environments.

  • For structural confirmation and when the determination of absolute configuration is necessary in addition to the enantiomeric excess, NMR spectroscopy with Mosher's acid is an invaluable tool. While less sensitive, it provides a wealth of structural information that chromatographic methods cannot. The use of ¹⁹F NMR for quantification is particularly powerful, offering clean, well-resolved signals for accurate integration.

Ultimately, a comprehensive analytical strategy may involve using one method for routine analysis (e.g., GC) and another for orthogonal validation or more in-depth structural investigation (e.g., NMR). By understanding the principles and trade-offs of each technique, researchers can confidently select the most fitting approach to ensure the chiral integrity of this compound in their synthetic endeavors.

References

  • Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF. (n.d.).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. (2022, September 8).
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem. (n.d.). BenchChem.
  • NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters - Fordham Research Commons. (2011). Fordham University.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (n.d.).
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.).
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess - TCI Chemicals. (n.d.). TCI Chemicals (India) Pvt. Ltd.
  • (R)-1,1-Dimethoxy-2-propanol - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2025, August 6).
  • How I Used Mosher Esters in my PhD - YouTube. (2023, April 11). YouTube.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment - ACS Publications. (2016, September 30).
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020, June 15). PubMed.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Chiral HPLC Analysis for Enantiomeric Purity of (S)-1-Chloro-2-propanol: A Comparative Guide - Benchchem. (n.d.). BenchChem.
  • Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed. (1997, August). PubMed.
  • Contemporary Analysis of Chiral Molecules | LCGC International. (2016, October 1).
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  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. (2025, August 7).
  • At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA) - ChemRxiv. (n.d.). ChemRxiv.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Dimethoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, experience-driven protocol for the safe disposal of 1,1-Dimethoxypropan-2-ol, ensuring the protection of personnel and compliance with regulatory standards.

Foundational Knowledge: Understanding this compound

This compound is a flammable liquid and vapor, categorized as a Class 3 hazardous material.[1][2] Its primary hazards include flammability and the potential to cause drowsiness or dizziness.[1][3] Understanding these intrinsic properties is the first step in a robust risk assessment. The causality is clear: its flammability dictates the need for strict control of ignition sources, and its potential health effects mandate the use of proper personal protective equipment (PPE) and handling in well-ventilated areas.

Immediate Safety & Handling Protocol

Before any disposal procedure begins, ensuring the immediate safety of laboratory personnel is paramount. This is a non-negotiable prerequisite.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Always wear chemical safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or nitrile rubber.[4]

  • Skin and Body Protection: A flame-retardant lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[5]

Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep a spill kit rated for flammable liquids nearby.

Data-Driven Risk Assessment

A summary of key data for this compound is presented below to inform your handling and disposal decisions.

PropertyValueSignificance for Disposal
GHS Classification Flammable Liquid, Category 3; STOT SE 3Dictates storage away from ignition sources and proper labeling.[1]
Signal Word WarningIndicates a moderate level of hazard.[1][6]
Hazard Statements H226: Flammable liquid and vapor; H336: May cause drowsiness or dizzinessReinforces the need for ventilation and PPE.[1][3]
Molecular Formula C5H12O3Useful for chemical inventory and waste manifest documentation.[1]
Disposal Must be disposed of as hazardous waste via a licensed contractor.[7][8]Prohibits disposal down the drain or in regular trash.

Step-by-Step Waste Management & Disposal Protocol

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) at the federal level, with state and local regulations often imposing more stringent requirements.[9][10][11] The following protocol is a self-validating system designed to ensure compliance and safety.

Step 1: Waste Characterization and Segregation

  • Identify: All waste streams containing this compound must be identified as hazardous waste.

  • Segregate: This is a critical control point. Do not mix this compound waste with incompatible materials. Specifically:

    • Store separately from strong oxidizing agents (e.g., nitrates, perchlorates) to prevent ignition.[5]

    • Keep separate from acids and bases.[12]

    • The guiding principle is that mixing chemical wastes can lead to dangerous reactions, fires, or the release of toxic gases.[13]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • Container Selection: Use a designated, compatible, and properly sealed waste container. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and the escape of vapors.[2][12]

  • Location: Designate an SAA within the laboratory where the waste is generated. This could be a marked area within a fume hood or a secondary containment tray on a benchtop.[12]

  • Labeling: The moment waste is first added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazard (e.g., "Flammable").[12] The date the container becomes full must also be recorded.[12]

Step 3: Arranging for Professional Disposal

  • Do Not Treat In-House: Laboratory-scale treatment or disposal of flammable liquid waste is generally not permitted without specific licenses and infrastructure. Never pour this compound down the drain or attempt to evaporate it in a fume hood as a disposal method.[4][7][14]

  • Contact EHS: Once the waste container is full (or annually for old/expired chemicals), contact your institution's Environmental Health and Safety (EHS) department.[9] They will initiate the process for removal.

  • Licensed Disposal Contractor: The EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material in compliance with all federal, state, and local regulations.[14][15] This "cradle-to-grave" management ensures the waste is handled safely at every stage.[2]

Emergency Procedures: Spill and Exposure Management

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material from a flammable liquid spill kit (e.g., vermiculite or sand) to contain and absorb the spill.[4][5]

    • Use only non-sparking tools for cleanup.[5][7]

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's emergency response team or EHS from a safe location.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) characterize Characterize as Hazardous Waste (Flammable) start->characterize segregate Segregate from Incompatible Chemicals (Oxidizers, Acids, Bases) characterize->segregate collect Collect in Labeled, Closed Waste Container in SAA segregate->collect full Container Full? collect->full full->collect No contact_ehs Contact EHS for Pickup full->contact_ehs Yes disposal Professional Disposal by Licensed Contractor contact_ehs->disposal end Disposal Complete disposal->end

Caption: Decision workflow for compliant disposal of this compound.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]
  • Managing Hazardous Waste at Academic Laboratories. Clean Management Environmental Group, Inc. [Link]
  • Management of Waste. Prudent Practices in the Laboratory.
  • How to Manage Hazardous Waste in College Academic Labs. MCF Environmental Services. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • How Do You Dispose Of Flammable Liquids? CountyOffice.org. [Link]
  • This compound.
  • 1-methoxypropan-2-ol - Registration Dossier. European Chemicals Agency (ECHA). [Link]
  • Safety Data Sheet: 1-Methoxy-2-propanol. Carl ROTH. [Link]
  • Hazardous Waste Regulations.
  • No Permit Needed: Treating D001 Ignitable Liquids On Site. Lion Technology Inc. [Link]
  • Hazardous Waste Materials Guide: Flammable Liquids. Hazardous Waste Experts. [Link]
  • How are flammable liquids categorized? Hazardous Waste Experts. [Link]
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A Researcher's Guide to Handling 1,1-Dimethoxypropan-2-ol: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our primary commitment is to safety and procedural excellence. Handling any chemical requires a foundational understanding of its properties to mitigate risk effectively. This guide provides a detailed operational plan for the safe handling of 1,1-Dimethoxypropan-2-ol, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Foundational Risk Assessment: Understanding the "Why"

Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is the final barrier in a comprehensive safety strategy dictated by the inherent hazards of the chemical. For this compound, the primary risks are its flammability and its potential for human health effects upon exposure.[1][2]

A thorough risk assessment reveals the following key hazards that directly inform our PPE and handling protocols:

Hazard CategoryGHS Classification & Signal WordWhy It Matters: The Associated Risk
Flammability Flammable Liquid, Category 3.[2][3] Signal Word: Warning The liquid and its vapors can be ignited by sparks, open flames, or hot surfaces.[3][4] Vapors are often heavier than air and can travel to a distant ignition source and flash back.[5] This necessitates ignition source control and specific fire-rated PPE.
Inhalation Toxicity Specific Target Organ Toxicity (Single Exposure), Category 3.[2][6] Signal Word: Warning Inhalation of vapors may cause drowsiness, dizziness, and respiratory tract irritation.[1][2][5][6][7] High concentrations can depress the central nervous system, leading to headaches and nausea.[5] This risk mandates the use of controlled ventilation.
Skin & Eye Irritation Causes serious eye irritation.[8] May cause skin irritation.[5]Direct contact can cause irritation.[5] Prolonged or repeated skin contact can lead to defatting (drying and cracking) of the skin, compromising its natural barrier function.[5] This requires robust skin and eye protection.

Core Protective Measures: A Multi-Layered Defense

Based on the identified risks, a multi-layered PPE strategy is required. Each component serves a specific purpose, and its use is non-negotiable when handling this compound.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to EN 166 or equivalent standards. Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and vapors.

  • Causality: Goggles are essential to prevent contact with the liquid, which can cause serious eye irritation.[8]

  • Best Practice: When handling larger volumes (>1 liter) or when the risk of splashing is significant, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a critical secondary barrier.

Skin and Body Protection
  • Gloves: The selection of an appropriate glove material is critical. Not all laboratory gloves offer adequate protection. Based on data for structurally similar solvents, the following recommendations apply:

    • Recommended: Butyl or Neoprene gloves offer good resistance.[9]

    • Acceptable for Short-Term Use: Nitrile gloves may be suitable for incidental contact, but their breakthrough time can be short.[9][10] Always consult the manufacturer's specific chemical resistance data for the gloves you are using.

    • Protocol: Never reuse disposable gloves. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and use a new glove. This prevents the dangerous accumulation of contaminants.[11]

  • Clothing: A flame-retardant, anti-static lab coat is mandatory.

    • Causality: This serves a dual purpose: it provides a barrier against chemical splashes and protects against the flammability hazard.[10] Standard cotton lab coats are not sufficient.

  • Footwear: Fully enclosed, chemical-resistant shoes are required.[9] In areas where large quantities are handled, anti-static safety footwear should be considered to minimize the risk of a static discharge igniting vapors.[11]

Respiratory Protection
  • Primary Control: All handling of this compound should be performed within a certified chemical fume hood to control vapor inhalation.[12]

  • When Respirators are Required: If engineering controls like a fume hood are not available or during a large spill clean-up, respiratory protection is necessary.[13] A half-mask or full-face respirator with organic vapor cartridges is the appropriate choice.[10] The user must be properly fit-tested and trained in its use.

Operational Plan: A Step-by-Step Workflow for Safety

A standardized workflow ensures that safety checks are integrated into the handling process from start to finish.

G start Start: Prepare for Handling prep 1. Pre-Operational Safety Checks - Verify fume hood is operational - Locate eyewash, shower, extinguisher - Ground equipment if transferring start->prep Assess Risks don 2. Don PPE - Flame-retardant lab coat - Chemical splash goggles - Appropriate chemical-resistant gloves prep->don Establish Barriers handle 3. Chemical Handling - Work within fume hood sash at proper height - Use non-sparking tools - Keep containers closed when not in use don->handle Execute Task doff 4. Decontamination & Doffing PPE - Clean work area - Remove gloves first (turn inside out) - Remove goggles & lab coat handle->doff Control Contamination dispose 5. Waste Disposal - Segregate liquid waste and contaminated solids - Place in sealed, labeled hazardous waste container doff->dispose Manage Waste end End: Procedure Complete dispose->end Ensure Safety

Fig. 1: Step-by-step workflow for safely handling this compound.

Emergency and Disposal Protocols

In Case of Accidental Exposure or Spill
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Minor Spill (inside a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[5][13] Use spark-proof tools to collect the material and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Major Spill: Evacuate the area immediately and alert colleagues. Remove all ignition sources.[9][13] Ventilate the area if it is safe to do so. Report the spill to your institution's emergency response team.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: this compound and any materials contaminated with it (e.g., used gloves, absorbent materials, paper towels) must be treated as hazardous waste.[3][4]

  • Containment: Collect all waste in a designated, properly labeled, and tightly sealed container.[14] The container should be stored in a cool, well-ventilated area away from ignition sources pending pickup by your institution's environmental health and safety department.[3][10][13]

  • Do Not: Never dispose of this compound down the drain.[13] This can lead to environmental contamination and potentially create a fire or explosion hazard in the drainage system.

By understanding the specific hazards of this compound and rigorously applying these operational and safety plans, you can build a deep and trustworthy culture of safety within your laboratory.

References

  • ChemBK. (n.d.). 1,1-Dimethoxy-2-propanol.
  • Carl Roth GmbH + Co. KG. (2025).
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-Methoxy-2-propanol.
  • Penta. (2023).
  • Carl Roth GmbH + Co. KG. (n.d.).
  • Cole-Parmer. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Worksafe Australia. (n.d.). Safety data sheet - Hazardous according to Worksafe Australia criteria.
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2024).
  • Fisher Scientific. (2025).
  • J.T.Baker. (n.d.). 1-METHOXY-2-PROPANOL.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (2025).
  • CPAChem. (2022). Safety data sheet according to 1907/2006/EC, Article 31.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.